Ethanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSCWFLJHTTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O, Array, CH3CH2OH | |
| Record name | DENATURED ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ethanol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ethanol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42845-45-4 | |
| Record name | Ethanol, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42845-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9020584 | |
| Record name | Ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor. | |
| Record name | DENATURED ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17187 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c. | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79 | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59 | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Vapor Pressure |
40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg | |
| Record name | ETHANOL | |
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| Record name | Ethyl alcohol | |
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| Record name | Ethanol | |
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| Record name | ETHANOL (ANHYDROUS) | |
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| Record name | ETHYL ALCOHOL (ETHANOL) | |
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| Record name | Ethyl alcohol | |
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Impurities |
...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant. | |
| Record name | Ethanol | |
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Color/Form |
Clear, colorless, very mobile liquid | |
CAS No. |
64-17-5 | |
| Record name | DENATURED ALCOHOL | |
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| Record name | ETHANOL | |
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| Record name | Ethanol | |
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| Record name | Ethanol | |
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| Record name | Ethanol | |
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| Record name | ethanol | |
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| Record name | Ethanol | |
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| Record name | Ethanol | |
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| Record name | ALCOHOL | |
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| Record name | Ethanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
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| Record name | Ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | ETHANOL (ANHYDROUS) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KQ602160.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F | |
| Record name | ETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethanol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82 | |
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| Record name | Ethanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ETHANOL (ANHYDROUS) | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL ALCOHOL (ETHANOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/1034 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl alcohol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0262.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Ethanol as a Solvent for Organic Reactions: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive examination of the mechanisms by which ethanol acts as a solvent in organic reactions. It delves into the physicochemical properties of this compound that govern its solvent behavior and explores its role in various reaction types through detailed mechanistic discussions, quantitative data, and experimental protocols.
Introduction: The Versatility of this compound as a Solvent
This compound (CH₃CH₂OH) is a widely utilized solvent in organic chemistry, valued for its unique combination of properties. It is a polar, protic solvent capable of dissolving a broad spectrum of polar and nonpolar compounds.[1][2][3][4] Its amphiphilic nature, arising from the polar hydroxyl (-OH) group and the nonpolar ethyl (-CH₂CH₃) group, allows it to be miscible with water and many organic solvents.[1][5] This versatility, coupled with its relatively low toxicity and ready availability, makes it an indispensable medium for a vast array of organic transformations, from nucleophilic substitutions and eliminations to reductions and condensations.[5]
This technical guide will explore the fundamental principles that underpin this compound's role as a solvent, focusing on its impact on reaction mechanisms, kinetics, and thermodynamics. We will examine its influence on key reaction classes, supported by quantitative data and detailed experimental methodologies to provide a practical resource for laboratory professionals.
Physicochemical Properties of this compound Governing its Solvent Action
The efficacy of this compound as a solvent is rooted in its distinct molecular structure and resulting physical properties.
Polarity and Protic Nature
This compound is a polar molecule due to the significant electronegativity difference between the oxygen and hydrogen atoms of the hydroxyl group, which creates a dipole moment.[6][7][8] This polarity allows it to effectively solvate polar reactants, intermediates, and transition states. Furthermore, the presence of the hydroxyl group makes this compound a protic solvent , meaning it can act as a hydrogen bond donor.[9]
Hydrogen Bonding
The ability of this compound to form hydrogen bonds is a critical aspect of its solvent character.[10][11][12][13][14] this compound molecules can act as both hydrogen bond donors (via the -OH hydrogen) and acceptors (via the lone pairs on the oxygen atom).[15][16] This extensive hydrogen bonding network is responsible for its relatively high boiling point compared to nonpolar compounds of similar molecular weight and its miscibility with water.[10] In the context of a reaction, this compound's hydrogen bonding capability allows it to stabilize charged species, such as carbocations and anions, by forming a solvation shell around them.[17]
Dielectric Constant
This compound possesses a moderately high dielectric constant (approximately 24.55 at 25°C), which is a measure of its ability to separate ions.[18][19][20] This property is crucial for reactions that proceed through ionic intermediates, such as Sₙ1 and E1 reactions, as it facilitates the separation of the leaving group to form a carbocation.[21] The dielectric constant of this compound-water mixtures can be tuned by varying the composition, allowing for fine control over the solvent's ionizing power.[5]
This compound in Nucleophilic Substitution and Elimination Reactions
This compound plays a multifaceted role in substitution and elimination reactions, acting not only as the solvent but also, in many cases, as a nucleophile or base.
Sₙ1 and E1 Reactions
This compound is an excellent solvent for Sₙ1 and E1 reactions, which proceed through a carbocation intermediate. Its polar protic nature is key to stabilizing this high-energy intermediate.
-
Solvation of the Carbocation: The lone pairs on the oxygen atom of this compound can interact with the positively charged carbocation, dispersing the charge and lowering its energy.
-
Solvation of the Leaving Group: Through hydrogen bonding, this compound can solvate the departing leaving group (typically a halide ion), further facilitating its departure and the formation of the carbocation.
The rate of Sₙ1 solvolysis reactions is highly dependent on the solvent's ionizing power. For instance, the rate of solvolysis of tert-butyl chloride increases significantly with an increasing proportion of water in this compound-water mixtures, due to the higher polarity and hydrogen-bonding ability of water.[3][21][22]
Table 1: Relative Rate Constants for the Solvolysis of tert-Butyl Chloride in this compound-Water Mixtures at 25°C
| % this compound (v/v) | % Water (v/v) | Relative Rate Constant (k_rel) |
| 100 | 0 | 1 |
| 90 | 10 | 12.3 |
| 80 | 20 | 44.7 |
| 70 | 30 | 133 |
| 60 | 40 | 367 |
| 50 | 50 | 853 |
Data extrapolated from multiple sources for illustrative purposes.
In these reactions, this compound can also act as the nucleophile (in Sₙ1) or a weak base (in E1), leading to a mixture of substitution (ether) and elimination (alkene) products.[11][22]
Experimental Protocol: Kinetics of the Sₙ1 Solvolysis of tert-Butyl Chloride in Aqueous this compound [22]
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in a 50:50 (v/v) this compound-water mixture.
Materials:
-
tert-Butyl chloride
-
95% this compound
-
Distilled water
-
0.04 M NaOH solution
-
Bromophenol blue indicator
-
Burette, pipettes, flasks
Procedure:
-
Prepare a 50:50 (v/v) this compound-water solvent mixture.
-
In a flask, add 50 mL of the solvent mixture and a few drops of bromophenol blue indicator.
-
Prepare a solution of tert-butyl chloride in this compound (e.g., 0.1 M).
-
Initiate the reaction by adding a known volume (e.g., 1 mL) of the tert-butyl chloride solution to the solvent mixture and start a timer.
-
The solvolysis reaction produces HCl, which will turn the indicator from blue to yellow.
-
Titrate the reaction mixture with the 0.04 M NaOH solution to the blue endpoint. Record the volume of NaOH used and the time.
-
Repeat the titration at regular time intervals until the reaction is complete (the volume of NaOH required no longer changes).
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the final volume of NaOH and Vt is the volume at time t. The slope of the line is -k.
Sₙ2 and E2 Reactions
While polar aprotic solvents are generally preferred for Sₙ2 reactions to maximize the nucleophilicity of the attacking species, this compound can still be used. However, its protic nature can hinder the reaction by solvating the nucleophile through hydrogen bonding, thereby reducing its reactivity.
In E2 reactions, a strong base is typically required. Sodium ethoxide (NaOEt) in this compound is a common reagent system for promoting E2 eliminations.[16][23][24][25] In this case, this compound serves as the solvent for the strong base, ethoxide. The reaction of 2-bromopropane with sodium ethoxide in this compound yields propene as the major elimination product, often with a competing Sₙ2 product (ethyl isopropyl ether).[10][26]
Table 2: Product Distribution for the Reaction of 2-Bromopropane with Sodium Ethoxide in this compound at 25°C
| Reactant | Base/Solvent | E2 Product (Propene) Yield | Sₙ2 Product (Ether) Yield |
| 2-Bromopropane | NaOEt / EtOH | ~80% | ~20% |
Approximate yields based on typical experimental outcomes.
This compound in Other Key Organic Reactions
Reduction of Carbonyl Compounds
This compound is a common solvent for the reduction of aldehydes and ketones using sodium borohydride (NaBH₄).[1][6][27] It is a good solvent for both the carbonyl substrate and the reducing agent. Furthermore, this compound can participate in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product.
Experimental Protocol: Reduction of Camphor to Isoborneol [1][2][6][21][27]
Objective: To reduce the ketone camphor to the alcohol isoborneol using sodium borohydride in this compound.
Materials:
-
Camphor
-
This compound
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve a known amount of camphor (e.g., 1.0 g) in this compound (e.g., 10 mL) in a flask.
-
Slowly add sodium borohydride (e.g., 0.5 g) in portions to the stirred solution.
-
After the addition is complete, gently warm the mixture for about 10-15 minutes.
-
Cool the reaction mixture in an ice bath and slowly add cold water to quench the excess NaBH₄ and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., this compound/water) to purify it.
-
Dry the purified isoborneol and determine its yield and melting point.
Esterification Reactions
In Fischer esterification, this compound can serve as both the solvent and the nucleophilic reactant in the conversion of a carboxylic acid to an ester, typically under acidic catalysis.[4][11][28][29][30] The equilibrium of this reaction can be driven towards the product by using a large excess of this compound.
Table 3: Equilibrium Conversion for the Esterification of Acetic Acid with this compound
| Molar Ratio (this compound:Acetic Acid) | Catalyst | Temperature (°C) | Acetic Acid Conversion (%) |
| 1:1 | H₂SO₄ | 80 | ~65 |
| 3:1 | H₂SO₄ | 80 | ~85 |
| 5:1 | H₂SO₄ | 65 | ~83 |
Data compiled from various sources illustrating typical conversions.
Aldol Condensation
This compound is also frequently used as a solvent for base-catalyzed aldol condensations.[31][32][33][34] It can dissolve the aldehyde or ketone reactants and the base catalyst (e.g., NaOH or KOH). Its protic nature can play a role in the protonation steps of the mechanism.
Visualizing the Mechanism: The Role of this compound in Solvation and Reaction Pathways
Graphviz diagrams can be used to illustrate the intricate role of this compound in solvating key species and guiding the reaction mechanism.
Caption: Sₙ1 reaction mechanism showing this compound's role in solvating the transition state and carbocation intermediate.
Caption: Concerted E2 elimination mechanism with ethoxide in this compound.
Conclusion
This compound's effectiveness as a solvent in organic reactions is a direct consequence of its unique molecular architecture. Its polarity, protic nature, and ability to engage in hydrogen bonding allow it to effectively solvate a wide range of reactants, stabilize charged intermediates and transition states, and, in many cases, participate directly in the reaction mechanism. A thorough understanding of these properties is paramount for researchers and drug development professionals to effectively design, control, and optimize chemical syntheses. By carefully considering the choice of solvent and its specific interactions with the reacting species, it is possible to influence reaction rates, yields, and product distributions, ultimately leading to more efficient and selective organic transformations.
References
- 1. scribd.com [scribd.com]
- 2. studylib.net [studylib.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. oaji.net [oaji.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cerritos.edu [cerritos.edu]
- 7. rsc.org [rsc.org]
- 8. SN1 - Reaction Energy Diagram | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijates.com [ijates.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. Solved Chapter 10: Nucleophilic Substitution Reaction II The | Chegg.com [chegg.com]
- 16. When 2-bromopropane is treated with sodium ethoxide, propene is p... | Study Prep in Pearson+ [pearson.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. Dielectric Constant [macro.lsu.edu]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. Solvent Physical Properties [people.chem.umass.edu]
- 21. murov.info [murov.info]
- 22. amherst.edu [amherst.edu]
- 23. researchgate.net [researchgate.net]
- 24. Answered: The reaction of 2-bromopropane and sodium ethoxide in this compound reacts 6.7 times 1). faster than 2-bromo-1-deuteriopropane under the same conditions. Explain what… | bartleby [bartleby.com]
- 25. Solved 1) [15 pts.] The reaction of 2-bromopropane and | Chegg.com [chegg.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. odinity.com [odinity.com]
- 28. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 29. communityresearch.org.nz [communityresearch.org.nz]
- 30. jurnal.untirta.ac.id [jurnal.untirta.ac.id]
- 31. amherst.edu [amherst.edu]
- 32. Aldol condensation - Wikipedia [en.wikipedia.org]
- 33. theorango.com [theorango.com]
- 34. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
An In-depth Technical Guide to the Physical Properties of Ethanol for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical properties of ethanol (ethyl alcohol), offering critical data and standardized methodologies relevant to laboratory work. Understanding these properties is fundamental for the accurate design of experiments, safe handling, and effective application of this ubiquitous solvent in research, development, and quality control settings.
Core Physical and Chemical Properties
This compound (C₂H₅OH) is a clear, colorless, volatile, and flammable liquid with a characteristic odor. Its physical behavior is largely dictated by the presence of the hydroxyl (-OH) group, which allows for hydrogen bonding. This intermolecular force is responsible for its relatively high boiling point and viscosity compared to other organic compounds of similar molecular weight.
Quantitative Physical Data
The following tables summarize the key physical properties of this compound, providing a quick reference for laboratory professionals.
Table 1: Fundamental Physical Constants of this compound
| Property | Value | Conditions |
| Molecular Formula | C₂H₆O | |
| Molar Mass | 46.07 g/mol | |
| Melting Point | -114.1 °C | [1][2] |
| Boiling Point | 78.37 °C | At standard atmospheric pressure[1][3] |
| Refractive Index (n_D) | 1.3614 | At 20 °C[2][4][5] |
| Flash Point | 13 °C | Closed cup[6] |
| Autoignition Temperature | 363 °C |
Table 2: Density of this compound at Various Temperatures [7][8][9][10]
| Temperature (°C) | Density (g/cm³) |
| 0 | 0.80625 |
| 10 | 0.79788 |
| 20 | 0.78945 |
| 25 | 0.78522 |
| 30 | 0.78097 |
Table 3: Viscosity of this compound at Various Temperatures [4][7][11][12][13][14]
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 0 | 1.773 |
| 10 | 1.451 |
| 20 | 1.200 |
| 25 | 1.074 |
| 30 | 0.983 |
Spectral Properties
Spectral data is crucial for the identification and quantification of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic broad absorption band around 3300-3500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding.[15][16] A strong C-O stretching band appears near 1050-1100 cm⁻¹.[15][16]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound typically shows three distinct signals: a triplet around 1.2 ppm corresponding to the methyl (CH₃) protons, a quartet around 3.6 ppm for the methylene (CH₂) protons, and a singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on concentration and solvent. The integration ratio of these peaks is 3:2:1, respectively.[17][18][19][20]
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. Adherence to these protocols is essential for obtaining accurate and reproducible results.
Determination of Boiling Point
The boiling point is a fundamental physical property used for identification and purity assessment.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Sample Preparation: Fill the round-bottom flask to approximately one-third of its volume with the this compound sample and add a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This stable temperature is the boiling point.[21][22][23][24][25][26][27]
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific volume used for the precise measurement of density.[16][22][28][29]
Methodology:
-
Mass of Empty Pycnometer: Clean and thoroughly dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance (m₁).
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess liquid is expelled through the capillary. Dry the outside of the pycnometer and weigh it (m₂).
-
Mass of Pycnometer with this compound: Empty and dry the pycnometer. Fill it with the this compound sample at the same temperature as the water, and weigh it (m₃).
-
Calculation: The density of this compound (ρ_this compound) is calculated using the following formula: ρ_this compound = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.[16][22][28]
Determination of Viscosity using an Ostwald Viscometer
The Ostwald viscometer is a U-shaped glass tube used to measure the kinematic viscosity of a fluid.
Methodology:
-
Viscometer Preparation: Clean and dry the Ostwald viscometer thoroughly.
-
Sample Loading: Introduce a precise volume of the this compound sample into the larger bulb of the viscometer.
-
Temperature Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.
-
Measurement of Efflux Time: Using a pipette bulb, draw the liquid up into the other arm of the viscometer above the upper calibration mark. Release the suction and, using a stopwatch, measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark (t_this compound).
-
Reference Measurement: Repeat the procedure using a reference liquid of known viscosity and density (e.g., water) to determine its efflux time (t_water).
-
Calculation: The viscosity of this compound (η_this compound) can be calculated using the formula: η_this compound = (ρ_this compound * t_this compound / ρ_water * t_water) * η_water where ρ is the density and η is the viscosity.[13][30][31][32][33]
Determination of Refractive Index using an Abbe Refractometer
An Abbe refractometer is an optical instrument used to measure the refractive index of liquids.[9][18][19][23][34]
Methodology:
-
Calibration: Calibrate the refractometer using a standard sample with a known refractive index, typically distilled water.
-
Sample Application: Place a few drops of the this compound sample onto the prism surface.
-
Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale. Ensure the temperature is noted as the refractive index is temperature-dependent.[18][19][23][34]
Visualizing this compound's Role: Metabolic Pathway and Experimental Workflow
Diagrams are powerful tools for representing complex processes. Below are Graphviz representations of the metabolic pathway of this compound and a typical experimental workflow for its purification.
This compound Metabolic Pathway
The primary metabolism of this compound in the human body occurs in the liver through oxidative pathways.
References
- 1. How to Minimize the Hazard of this compound in Your Chemical Inventory? - Elchemy [elchemy.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. xylemtech.com [xylemtech.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. studymoose.com [studymoose.com]
- 8. img.daihan-sci.com [img.daihan-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. reddit.com [reddit.com]
- 12. med.libretexts.org [med.libretexts.org]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. scribd.com [scribd.com]
- 16. carlroth.com [carlroth.com]
- 17. vernier.com [vernier.com]
- 18. microbenotes.com [microbenotes.com]
- 19. fpharm.uniba.sk [fpharm.uniba.sk]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. scribd.com [scribd.com]
- 22. phillysim.org [phillysim.org]
- 23. cdn.juniata.edu [cdn.juniata.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. fpharm.uniba.sk [fpharm.uniba.sk]
- 26. scribd.com [scribd.com]
- 27. acmeresearchlabs.in [acmeresearchlabs.in]
- 28. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 29. scribd.com [scribd.com]
- 30. scribd.com [scribd.com]
- 31. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 32. fractional distillation- this compound and water | UK Science Technician Community [community.preproom.org]
- 33. scribd.com [scribd.com]
- 34. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
An In-depth Technical Guide to the Core Principles of Ethanol Precipitation of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for the ethanol precipitation of nucleic acids. This technique is a cornerstone in molecular biology for the purification and concentration of DNA and RNA from aqueous solutions[1][2][3].
Core Principles of Nucleic Acid Precipitation
This compound precipitation is a widely used method to purify and concentrate DNA, RNA, and polysaccharides from aqueous solutions by rendering them insoluble[2][3][4]. The process relies on altering the solvent properties to encourage the nucleic acids to aggregate and fall out of solution, allowing for their collection by centrifugation.
1.1 The Role of Salt: Neutralizing the Backbone
Nucleic acids are hydrophilic due to the negatively charged phosphate groups (PO₄⁻) that form their sugar-phosphate backbone[1][5]. In an aqueous solution, these negative charges are stabilized by a hydration shell of polar water molecules, keeping the nucleic acid dissolved[4][6].
The addition of salt, typically containing monovalent cations such as sodium (Na⁺), ammonium (NH₄⁺), or lithium (Li⁺), is a critical first step[1][2]. These positively charged ions neutralize the negative charges on the phosphate backbone[1][2][5][6]. This charge neutralization reduces the repulsion between the nucleic acid strands and makes the molecule less hydrophilic, which is the initial step towards precipitation[4][5][7][8].
1.2 The Role of this compound: Reducing Solvent Polarity
Water is a highly polar solvent with a high dielectric constant, which effectively shields the positive salt cations from the negative phosphate groups[2]. This compound, being much less polar than water, has a significantly lower dielectric constant[2].
When this compound is added to the aqueous solution (typically to a final concentration of 64-75%), it displaces the water molecules surrounding the nucleic acid[2][9]. This reduction in the dielectric constant of the solution allows the positively charged salt ions to interact more strongly with the negatively charged phosphate groups, effectively neutralizing them[2][10]. With their charges shielded and the repulsive forces diminished, the nucleic acid molecules can aggregate and precipitate out of the solution[10].
1.3 The Role of Temperature: Enhancing Precipitation Efficiency
Lowering the temperature during incubation is a common practice in this compound precipitation protocols, with temperatures of -20°C or even -80°C often recommended[5]. The rationale is that lower temperatures can promote the flocculation of nucleic acids, forming larger aggregates that are more easily pelleted during centrifugation[8].
However, some studies suggest that incubation at very low temperatures is not always necessary, especially for higher concentrations of nucleic acids, and that precipitation can be effective at 0-4°C[1]. In fact, for certain types of nucleic acids, such as long plasmid DNA, prolonged incubation at -20°C may not offer any advantage over direct centrifugation[7]. Conversely, for smaller nucleic acid fragments like miRNA and PCR products, longer incubation times at low temperatures can improve recovery rates[7]. It is important to note that very low temperatures can sometimes lead to the co-precipitation of salts[11].
Quantitative Data on Precipitation Efficiency
The efficiency of this compound precipitation can be influenced by several factors, including the type and concentration of nucleic acid, the choice of salt, the volume of this compound, and the incubation conditions. The recovery of nucleic acids typically ranges from 70-90%[1].
Table 1: Factors Affecting Nucleic Acid Recovery
| Factor | Condition | Effect on Recovery | Reference |
| Nucleic Acid Type | Short fragments (e.g., miRNA, PCR products) vs. Long fragments (e.g., plasmid DNA) | Shorter fragments generally require longer incubation times and lower temperatures for optimal recovery. | [7] |
| Incubation Temperature | -20°C overnight | Highest recovery for miRNA (61%) and PCR products (33%). | [7] |
| 4°C overnight | Maximum recovery for primer sequences (72%). | [7] | |
| No incubation (direct centrifugation) | Similar recovery to -20°C overnight for plasmid DNA (75% vs. 72%). | [7] | |
| Salt Type | Sodium Acetate (NaOAc) | Commonly used for routine DNA precipitation. | [1] |
| Sodium Chloride (NaCl) | Recommended for samples containing SDS, as NaCl keeps SDS soluble in 70% this compound. | [1] | |
| Lithium Chloride (LiCl) | Often used for RNA precipitation as it is more soluble in this compound. | [1] | |
| Ammonium Acetate (NH₄Ac) | Can be used to remove dNTPs. | [1] | |
| This compound Volume | 2-2.5 volumes of 95-100% this compound | Standard for DNA precipitation. | [2] |
| 2.5-3 volumes of 95-100% this compound | Recommended for RNA precipitation. | [1] | |
| Centrifugation Speed | >12,000 x g | Generally sufficient for pelleting precipitated nucleic acids. | [12] |
Experimental Protocols
Below are detailed methodologies for the this compound precipitation of DNA and RNA.
3.1 Standard Protocol for DNA Precipitation
-
Sample Preparation : Start with your aqueous DNA solution in a microcentrifuge tube.[13]
-
Salt Addition : Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the DNA solution for a final concentration of 0.3 M.[13][14] Mix gently by inverting the tube.
-
This compound Addition : Add 2 to 2.5 volumes of ice-cold 100% this compound.[13][14] Mix thoroughly by inverting the tube several times until the solution appears homogeneous.
-
Incubation : Incubate the mixture to allow the DNA to precipitate. This can be done at -20°C for at least one hour or overnight, or at -80°C for at least 30 minutes.[14][15][16] For low concentrations or small fragments of DNA, overnight incubation is recommended.[2]
-
Centrifugation : Pellet the precipitated DNA by centrifuging at high speed (>12,000 x g) in a microcentrifuge for 15-30 minutes at 4°C.[12][13]
-
Supernatant Removal : Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which may not be visible.[12]
-
Washing : Add 1 volume of 70% this compound to wash the pellet and remove residual salts.[14] Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[12]
-
Drying : Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes to remove any remaining this compound.[12] Do not over-dry, as this can make the DNA difficult to resuspend.[12]
-
Resuspension : Resuspend the dried DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.[14]
3.2 Standard Protocol for RNA Precipitation
-
Sample Preparation : Begin with your RNA sample in an RNase-free microcentrifuge tube.
-
Salt Addition : Add 1/10th volume of 3 M sodium acetate (pH 5.2) to achieve a final concentration of 0.3 M.[16][17][18]
-
This compound Addition : Add 2.5 to 3 volumes of cold 100% this compound.[1] Mix well by vortexing or inverting.
-
Incubation : Incubate at -80°C for at least 1 hour or in a dry ice/ethanol bath for 30 minutes.[17] Alternatively, incubate at -20°C overnight.[16][18]
-
Centrifugation : Pellet the RNA by centrifuging at high speed (e.g., 16,000 x g) for 25-30 minutes at 4°C.[17]
-
Supernatant Removal : Carefully discard the supernatant, being mindful of the RNA pellet.
-
Washing : Wash the pellet with 200 µL of 70-95% this compound to remove co-precipitated salts.[16][18] Centrifuge again for 10-15 minutes at 4°C.[12][13]
-
Drying : Remove the supernatant and air-dry or use a vacuum concentrator to dry the pellet.
-
Resuspension : Resuspend the RNA pellet in an appropriate RNase-free buffer or water.[16][18]
Visualizations
4.1 Experimental Workflow
Caption: General workflow for this compound precipitation of nucleic acids.
4.2 Mechanism of Precipitation
Caption: Molecular mechanism of nucleic acid precipitation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound precipitation - Wikipedia [en.wikipedia.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. google.com [google.com]
- 5. Unlocking the Power of this compound Precipitation of DNA: A Simple yet Effective Method for Molecular Biologists - Housing Innovations [dev.housing.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. science.smith.edu [science.smith.edu]
- 9. abyntek.com [abyntek.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 13. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 14. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 15. Concentration of DNA by this compound precipitation [staff.ustc.edu.cn]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. This compound precipitation of RNA from small or large volumes [protocols.io]
- 18. tools.thermofisher.com [tools.thermofisher.com]
The Impact of Ethanol on Protein Solutions: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted interactions between ethanol and proteins in solution. This compound, a ubiquitous solvent and a key player in many biological and industrial processes, exerts profound effects on protein structure, stability, and function. Understanding these interactions is critical for researchers in fields ranging from fundamental biophysics to drug development and formulation. This document provides a comprehensive overview of the core principles governing this compound-protein interactions, supported by quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways.
Core Principles of this compound-Protein Interactions
This compound's influence on proteins stems from its amphipathic nature, possessing both a hydrophobic ethyl group and a hydrophilic hydroxyl group. This dual character allows it to interact with both nonpolar and polar regions of a protein, leading to a complex interplay of forces that can alter the delicate balance maintaining a protein's native conformation.
Key Effects of this compound on Proteins in Solution:
-
Disruption of the Hydration Shell: Water molecules form a structured hydration layer around a protein, which is crucial for its stability. This compound can disrupt this layer, altering the solvent environment and exposing the protein to a less polar medium.
-
Weakening of Hydrophobic Interactions: The hydrophobic core is a primary stabilizing force in many globular proteins. This compound's ethyl groups can interact with hydrophobic amino acid residues, weakening the intramolecular hydrophobic interactions that hold the protein together.[1] This can lead to the exposure of these residues to the solvent.[1]
-
Alteration of Hydrogen Bonding: this compound's hydroxyl group can form hydrogen bonds with protein polar groups and the peptide backbone, competing with and disrupting the intramolecular hydrogen bonds that define secondary structures like alpha-helices and beta-sheets.[1]
-
Changes in Dielectric Constant: The addition of this compound to an aqueous solution lowers the dielectric constant of the medium.[2] This can modulate electrostatic interactions within the protein and between protein molecules, influencing both stability and aggregation.
These molecular-level events can manifest as significant macroscopic changes, including protein denaturation, aggregation, precipitation, and altered biological activity.[3][4] The specific outcome of this compound's interaction with a protein is highly dependent on the protein's intrinsic properties (e.g., amino acid composition, initial secondary and tertiary structure), the concentration of this compound, temperature, and pH.[5][6]
Data Presentation: Quantitative Effects of this compound on Proteins
The following tables summarize quantitative data from various studies, illustrating the impact of this compound on key protein properties.
Changes in Protein Secondary Structure
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in protein secondary structure. The following table presents data on the percentage of α-helix, β-sheet, and random coil structures for different proteins in the presence of varying this compound concentrations.
| Protein | This compound Conc. (% v/v) | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Spidroin-like protein (CBM-AQ12-CBM) | 0 | 11 | 38 | 36 | [5] |
| 20 | 10 | 42 | 33 | [5] | |
| 80 | 0 | 60 | 25 | [5] | |
| 92.7 | 0 | 58 | 27 | [5] | |
| Myoglobin | 0 (Native) | 78 | 0 | 8 | [3] |
| 50 (in TFE) | 88 | 1 | 4 | [3] | |
| Human Serum Albumin | 0 (Native) | 67 | 0 | 17 | [3] |
| 50 (in TFE) | 83 | 1 | 7 | [3] | |
| α-Lactalbumin | 0 (Native) | 33 | 13 | 29 | [3] |
| 50 (in TFE) | 68 | 2 | 14 | [3] |
Note: TFE (Trifluorothis compound) is another alcohol often used in protein structure studies and is included here for comparison.
Thermodynamic Parameters of Protein Unfolding
Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to determine the thermodynamic parameters of protein unfolding. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is a key indicator of protein stability.
| Protein | This compound Conc. (% v/v) | Tm (°C) | ΔHunfolding (kJ/mol) | Reference |
| Ribonuclease A | 0 | 61.7 | 406 | [7] |
| 10 | 56.5 | 368 | [7] | |
| 20 | 50.8 | 335 | [7] | |
| α-Chymotrypsinogen A | 0 | 55.4 | 439 | [7] |
| 10 | 49.5 | 385 | [7] | |
| 20 | 43.1 | 339 | [7] | |
| Pepsinogen (pH 6.4) | 0 | 60.0 | - | [8] |
| 20 | 49.3 | - | [8] | |
| Pepsinogen (pH 8.0) | 0 | 58.0 | - | [8] |
| 20 | 42.2 | - | [8] |
Effects on Enzyme Kinetics
This compound can act as an inhibitor or modulator of enzyme activity. The following table provides Michaelis-Menten parameters (Km and Vmax) and inhibition constants (Ki) for enzymes in the presence of this compound.
| Enzyme | Substrate | This compound Conc. | Km | Vmax | Ki | Inhibition Type | Reference |
| Yeast Alcohol Dehydrogenase | This compound | Varied | 21.5 mM | 0.426 (relative units) | - | - | [9] |
| Penaeus penicillatus Acid Phosphatase | p-nitrophenyl phosphate | Varied | - | - | 8.75% | Non-competitive | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-protein interactions.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content of a protein in the presence and absence of this compound.
Materials:
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 0.1 cm path length)
-
Purified protein sample (concentration determined accurately, e.g., by UV absorbance)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
High-purity this compound
-
Nitrogen gas supply
Procedure:
-
Instrument Preparation:
-
Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 30 minutes to remove oxygen from the light path.
-
Set the experimental parameters: wavelength range (e.g., 190-260 nm for far-UV CD), bandwidth (e.g., 1.0 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5 to improve signal-to-noise).
-
-
Sample Preparation:
-
Prepare a stock solution of the protein in the desired buffer. The final protein concentration in the cuvette should typically be in the range of 0.1-0.2 mg/mL for a 0.1 cm path length cuvette.
-
Prepare a series of solutions with varying final concentrations of this compound (e.g., 0%, 10%, 20%, 40%, 60%, 80% v/v) by mixing the protein stock solution with the appropriate volumes of buffer and this compound. Ensure the final protein concentration is the same in all samples.
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer solution (containing the highest concentration of this compound to be used, but without protein).
-
Rinse the cuvette thoroughly with the protein sample solution before filling.
-
Record the CD spectrum for each protein sample, starting from the 0% this compound control.
-
After each measurement, carefully clean and dry the cuvette.
-
-
Data Analysis:
-
Subtract the corresponding buffer baseline from each protein spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * MRW) / (10 * c * l) where θobs is the observed ellipticity in degrees, MRW is the mean residue weight of the protein (molecular weight / number of amino acids), c is the protein concentration in g/mL, and l is the path length of the cuvette in cm.
-
Use deconvolution software (e.g., BeStSel, CDSSTR) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the processed CD spectra.[5]
-
Intrinsic Tryptophan Fluorescence Spectroscopy for Tertiary Structure Analysis
Objective: To monitor changes in the tertiary structure of a protein by observing the fluorescence of its intrinsic tryptophan residues in the presence of this compound.
Materials:
-
Fluorometer with temperature control
-
Quartz cuvette (e.g., 1 cm path length)
-
Purified protein sample
-
Buffer solution
-
High-purity this compound
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize (typically 30 minutes).
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range (e.g., 300-400 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of the protein in the desired buffer. The protein concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Prepare a series of protein solutions with varying this compound concentrations as described in the CD protocol.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the buffer solution (with the corresponding this compound concentration) to serve as a blank.
-
Record the fluorescence emission spectrum for each protein sample.
-
-
Data Analysis:
-
Subtract the blank spectrum from each protein spectrum.
-
Analyze the changes in the fluorescence emission maximum (λmax) and the fluorescence intensity. A blue shift (shift to shorter wavelength) in λmax generally indicates that tryptophan residues are moving to a more hydrophobic environment, while a red shift (shift to longer wavelength) suggests exposure to a more polar (aqueous) environment. Changes in fluorescence intensity can also provide information about the local environment of the tryptophan residues.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and entropy) of this compound binding to a protein.
Materials:
-
Isothermal Titration Calorimeter
-
Purified protein sample
-
Buffer solution
-
High-purity this compound
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein in the desired buffer. The protein concentration will depend on the expected binding affinity and the instrument's sensitivity.
-
Prepare a solution of this compound in the same buffer. It is crucial that the buffer composition of the protein and this compound solutions are identical to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the desired experimental temperature.
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while monitoring the heat change.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding constant (Ka), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RT * ln(Ka) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.
-
Visualization of Affected Signaling Pathways
This compound can interfere with cellular signaling by directly or indirectly interacting with key proteins in various pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the effects of this compound on two important signaling cascades.
This compound's Effect on the Protein Kinase C (PKC) Signaling Pathway
Caption: this compound's modulation of the PKC signaling pathway.
This compound can interact with G-protein coupled receptors (GPCRs) or other membrane components, influencing the activation of phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and both calcium and DAG are required for the activation of conventional protein kinase C (PKC) isoforms.[11] Activated PKC then phosphorylates a variety of downstream target proteins, altering their activity and leading to a wide range of cellular responses.[12]
This compound's Effect on the cAMP/PKA Signaling Pathway
Caption: this compound's impact on the cAMP/PKA signaling cascade.
This compound can affect the activity of G-protein coupled receptors that are linked to either stimulatory (Gs) or inhibitory (Gi) G-proteins.[13] This leads to a modulation of adenylyl cyclase (AC) activity, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[13] Changes in intracellular cAMP levels directly impact the activation of Protein Kinase A (PKA).[4] When cAMP binds to the regulatory subunits of PKA, the catalytic subunits are released and become active.[4] Active PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulates the expression of numerous genes.[3]
Conclusion
The interaction of this compound with proteins in solution is a complex phenomenon with significant implications for both biological systems and industrial applications. This guide has provided a foundational understanding of the molecular forces at play, presented quantitative data on the structural and thermodynamic consequences of these interactions, and offered detailed protocols for their experimental investigation. The visualization of this compound's impact on key signaling pathways further highlights the far-reaching consequences of its presence in cellular environments. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is essential for predicting and controlling the behavior of proteins in the presence of this compound, ultimately enabling advancements in medicine, biotechnology, and materials science.
References
- 1. Activated G Protein αs Subunits Increase the this compound Sensitivity of Human Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound effects on glycinergic transmission: from molecular pharmacology to behavior responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase A - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Predicting protein-protein interactions using graph invariants and a neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on the activity and conformation of Penaeus penicillatus acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsra.net [ijsra.net]
- 10. The effect of this compound on muscarinic receptor-G protein coupling in the rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular and epigenetic mechanisms of alcoholism - Wikipedia [en.wikipedia.org]
Ethanol as a Cryoprotectant for Biological Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation, the process of preserving biological materials at sub-zero temperatures, is a cornerstone of modern biomedical research and development. The ability to store cells, tissues, and other biological specimens for extended periods underpins everything from cell-based therapies and drug discovery to fundamental biological research. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and osmotic stress. While dimethyl sulfoxide (DMSO) and glycerol have traditionally dominated the field, there is growing interest in alternative CPAs with different toxicity profiles and mechanisms of action. This technical guide provides a comprehensive overview of ethanol as a cryoprotectant, detailing its mechanisms, experimental protocols, and a comparative analysis of its efficacy.
Core Principles of this compound Cryoprotection
This compound, a small-molecule alcohol, exerts its cryoprotective effects through several key mechanisms:
-
Colligative Properties: Like other CPAs, this compound lowers the freezing point of water, reducing the amount of ice formed at any given sub-zero temperature. This colligative effect is directly proportional to its molar concentration.
-
Inhibition of Ice Crystal Formation: this compound interferes with the hydrogen bonding of water molecules, sterically hindering the nucleation and growth of ice crystals. This is a critical factor in preventing mechanical damage to cellular structures.
-
Membrane Permeability: this compound can readily permeate cell membranes, a crucial attribute for an effective intracellular cryoprotectant. This allows it to protect the cell's interior from ice formation. However, this property is also linked to its potential toxicity at higher concentrations.
-
Vitrification: At high concentrations and with rapid cooling rates, this compound can contribute to vitrification, a process where the sample solidifies into a glass-like amorphous state without the formation of damaging ice crystals.
Quantitative Data Presentation: this compound vs. Other Cryoprotectants
The efficacy of a cryoprotectant is determined by its ability to preserve cell viability and function post-thaw. The following tables summarize available quantitative data comparing this compound with the most common cryoprotectant, DMSO. It is important to note that direct comparative studies focusing on this compound are limited, and efficacy is highly dependent on cell type, cooling rate, and other protocol-specific parameters.
Table 1: Post-Thaw Viability of Mammalian Cells
| Cryoprotectant | Concentration | Cell Type | Post-Thaw Viability (%) | Reference |
| This compound | 4.7% (v/v) | Rat Heart | 50% (cardiac output recovery) | [1] |
| DMSO | 10% (v/v) | Human Hematopoietic Stem Cells | ~60% | [2] |
| DMSO | 5% (v/v) | Human Hematopoietic Stem Cells | >70% | [2] |
| DMSO | 10% (v/v) | Human Bone Marrow MSCs | ~88-95% (immediately post-thaw) | [3] |
| DMSO | 10% (v/v) | Vero Cells | 60% | [4] |
| Glycerol | 10% (v/v) | Vero Cells | 70% | [4] |
Table 2: Post-Thaw Recovery of Cryopreserved Cells
| Cryoprotectant | Concentration | Cell Type | Post-Thaw Recovery (%) | Reference |
| DMSO | 10% (v/v) | Human Hematopoietic Stem Cells | Significantly lower than CryoStor with 10% DMSO | [5] |
| CryoStor® + 10% DMSO | N/A | Human Hematopoietic Stem Cells | Significantly improved vs. Dextran/DMSO | [5] |
| CryoStor® + 5% DMSO | N/A | Human Hematopoietic Stem Cells | Significantly improved vs. Dextran/DMSO | [5] |
| DMSO | 10% | Human Bone Marrow MSCs | Variable, decreases in the first 4h post-thaw | [3] |
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible cryopreservation outcomes. The following sections provide generalized protocols that can be adapted for specific cell and tissue types. It is crucial to optimize these protocols for each specific application.
Protocol 1: Cryopreservation of Adherent Mammalian Cells with this compound (Hypothetical Adaptation)
This protocol is an adaptation of standard cell freezing procedures, substituting this compound for DMSO. Empirical optimization of this compound concentration is critical.
Materials:
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (high purity, sterile)
-
Cryovials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
-
Trypsin-EDTA or other cell dissociation reagent
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency. Ensure cells are in the logarithmic growth phase and exhibit high viability (>90%).
-
Aspirate the culture medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Freezing Medium:
-
Prepare a freezing medium consisting of complete culture medium, 20% FBS, and a final concentration of 5-10% this compound (v/v). The optimal this compound concentration must be determined experimentally. Start with a lower concentration (e.g., 5%) and test a range.
-
Prepare the freezing medium fresh and keep it on ice.
-
-
Cryopreservation:
-
Centrifuge the remaining cell suspension and resuspend the pellet in the cold freezing medium to a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
The next day, transfer the cryovials to a liquid nitrogen storage tank for long-term storage.
-
-
Thawing of Cells:
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% this compound before opening in a sterile hood.
-
Slowly transfer the contents of the vial to a centrifuge tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cells to a new culture flask and incubate under standard conditions.
-
Protocol 2: Cryopreservation of Tissue Slices with this compound (Vitrification-based Approach)
This protocol is a conceptual workflow for the vitrification of thin tissue slices using an this compound-based solution. Vitrification requires high concentrations of cryoprotectants and ultra-rapid cooling.
Materials:
-
Vitrification solution (e.g., containing this compound, a non-penetrating cryoprotectant like sucrose or trehalose, and a base medium)
-
Cryo-storage devices (e.g., cryotops, cryoloops)
-
Liquid nitrogen
-
Warming solutions (with decreasing concentrations of non-penetrating cryoprotectants)
-
Tissue slicing apparatus (e.g., vibratome)
-
Culture medium for the specific tissue
Procedure:
-
Tissue Preparation:
-
Prepare thin tissue slices (e.g., 200-500 µm) in a chilled, oxygenated cutting solution.
-
Equilibrate the slices in the appropriate culture medium.
-
-
Vitrification:
-
Expose the tissue slices to a series of vitrification solutions with increasing concentrations of cryoprotectants. A hypothetical two-step exposure could be:
-
Equilibration Solution (ES): Base medium with 10% this compound and 10% DMSO for 5-10 minutes.
-
Vitrification Solution (VS): Base medium with 15% this compound, 15% DMSO, and 0.5 M sucrose for 1-2 minutes.
-
-
Place the tissue slice on a cryo-storage device, removing excess solution.
-
Plunge the device directly into liquid nitrogen.
-
-
Warming:
-
Rapidly transfer the cryo-storage device from liquid nitrogen into a warming solution (e.g., 37°C) containing a high concentration of a non-penetrating cryoprotectant (e.g., 1.0 M sucrose) to prevent ice crystal formation during rewarming.
-
Sequentially transfer the tissue slice through a series of warming solutions with decreasing concentrations of the non-penetrating cryoprotectant to gradually remove the cryoprotectants and avoid osmotic shock.
-
Finally, transfer the tissue slice to the appropriate culture medium.
-
-
Post-Thaw Assessment:
-
Assess tissue viability and function using appropriate assays (e.g., live/dead staining, metabolic assays, functional assays specific to the tissue type).
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying cryoinjury and cryoprotection is crucial for optimizing protocols. While research specifically on this compound-induced signaling in cryopreservation is limited, we can extrapolate from broader studies on cryopreservation-induced apoptosis and the known cellular effects of this compound.
Cryopreservation-Induced Apoptosis
Cryopreservation can induce apoptosis (programmed cell death) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[6] Stressors such as osmotic shock and ice crystal formation can trigger these cascades.
References
- 1. Low concentration of this compound induce apoptosis in HepG2 cells: role of various signal transduction pathways [medsci.org]
- 2. Frontiers | Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo [frontiersin.org]
- 3. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on pro-apoptotic mechanisms in polarized hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel cryoprotectant significantly improves the post-thaw recovery and quality of HSC from CB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of apoptotic pathways in the low recovery rate after cryopreservation of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Different Compounds in Aqueous Ethanol Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of various compounds in aqueous ethanol solutions. This compound-water mixtures are ubiquitous in chemical and pharmaceutical processes, serving as versatile solvent systems for extractions, reactions, purifications, and formulations. Understanding the solubility behavior of different chemical entities in these mixtures is critical for process optimization, drug delivery design, and ensuring product quality and efficacy.
This document presents quantitative solubility data for a range of compounds, details established experimental protocols for solubility determination, and provides visual representations of key concepts and workflows to aid in comprehension.
Core Principles of Solubility in Aqueous this compound
The solubility of a compound in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] Water is a highly polar solvent, capable of forming strong hydrogen bonds. This compound is also a polar solvent due to its hydroxyl (-OH) group, but it also possesses a nonpolar ethyl (-CH2CH3) group.[2] This dual nature makes this compound miscible with water in all proportions and allows aqueous this compound mixtures to dissolve a wide range of both polar and nonpolar compounds.[2]
The addition of this compound to water systematically modifies the solvent properties of the mixture. As the this compound concentration increases, the dielectric constant of the solvent mixture decreases, reducing its ability to solvate ionic species. Conversely, the presence of the ethyl groups increases the nonpolar character of the solvent, enhancing its ability to dissolve nonpolar organic molecules. This interplay of polar and nonpolar interactions makes the solubility of compounds in aqueous this compound highly dependent on the specific this compound-to-water ratio.
dot
References
chemical compatibility of ethanol with common lab plastics
An In-Depth Technical Guide to the Chemical Compatibility of Ethanol with Common Laboratory Plastics
For researchers, scientists, and drug development professionals, selecting the appropriate plastic labware is a critical decision that hinges on ensuring the integrity of experimental results and maintaining a safe laboratory environment. This compound, a ubiquitous solvent used for disinfection, extraction, and as a reagent, can have significant effects on the physical and mechanical properties of plastics. This guide provides a detailed overview of the chemical compatibility of this compound with common laboratory plastics, outlines standard testing methodologies, and offers a logical framework for material selection.
Mechanisms of this compound-Plastic Interaction
The interaction between this compound and plastic materials is not merely a surface phenomenon. It can manifest through several mechanisms that may compromise the material's structural integrity and function.[1]
-
Absorption and Swelling: this compound molecules can diffuse into the amorphous regions of a polymer matrix.[2][3][4] This absorption causes the plastic to swell, leading to dimensional changes and a potential decrease in mechanical strength.[2][5]
-
Plasticization: The absorbed this compound can act as a plasticizer, increasing the free volume between polymer chains. This makes the material softer and more ductile but can also reduce its tensile strength and modulus of elasticity.[2]
-
Plasticizer Extraction: For plastics like flexible Polyvinyl Chloride (PVC), which contain additives called plasticizers to increase flexibility, this compound can leach these additives out.[6][7] This process leads to embrittlement, transforming a flexible material into a stiff and brittle one.[6][7]
-
Environmental Stress Cracking (ESC): When a plastic material is under mechanical stress (e.g., from flexing, capping, or manufacturing), exposure to a chemical agent like this compound can accelerate the formation and growth of cracks, leading to premature failure at stress levels much lower than its nominal tensile strength.[1] Polycarbonate is particularly susceptible to stress cracking from alcohols.[1]
Chemical Compatibility Data for Common Lab Plastics
The compatibility of a plastic with this compound depends on the polymer type, this compound concentration, temperature, exposure duration, and the presence of mechanical stress. The following tables provide a general summary and quantitative data based on available studies.
Table 1: General Chemical Compatibility of this compound with Lab Plastics
This table provides a qualitative rating for various plastics when exposed to this compound. These ratings are intended as a general guide; for critical applications, specific testing is always recommended.[8][9]
| Plastic Material | Abbreviation | Compatibility with this compound | Notes |
| Polytetrafluoroethylene | PTFE | E (Excellent) | Highly resistant to almost all chemicals, including pure this compound.[8][9][10][11] Ideal for use with reactive and corrosive chemicals.[8][9] |
| Fluorinated Ethylene Propylene | FEP | E (Excellent) | Similar chemical resistance to PTFE; an excellent choice for this compound contact.[12][13] |
| High-Density Polyethylene | HDPE | G (Good) | Generally good resistance. Absorption of this compound may act as a plasticizer, increasing ductility but slightly decreasing tensile strength.[2] |
| Low-Density Polyethylene | LDPE | G (Good) | Good resistance to alcohols, but less than HDPE.[1] |
| Polypropylene | PP | G (Good) | Good resistance to this compound.[14] Vulnerable to strong oxidizing agents but generally suitable for alcohols.[1] |
| Polyethylene Terephthalate Glycol | PETG | G (Good) to F (Fair) | Good resistance to this compound, but some studies show a reduction in mechanical properties with prolonged contact, especially with higher concentrations.[14][15] |
| Polycarbonate | PC | F (Fair) | Susceptible to environmental stress cracking, especially under load.[1] Some sources indicate only minor cosmetic effects from pure this compound, but caution is advised.[16] |
| Polyvinyl Chloride (Flexible) | PVC | F (Fair) to N (Not Recommended) | This compound can extract plasticizers, causing embrittlement and hardening.[6][7] Higher this compound concentrations are more aggressive.[6][7] |
| Polystyrene | PS | N (Not Recommended) | Limited chemical resistance; generally unsuitable for use with alcohols.[1] |
| Polylactic Acid | PLA | N (Not Recommended) | Shows significant degradation and loss of mechanical properties when exposed to high concentrations of this compound.[14] |
Ratings Key: E - Excellent (No damage after 30 days), G - Good (Little or no damage after 30 days), F - Fair (Some effect after 7 days, not for continuous use), N - Not Recommended (Immediate damage may occur).[1]
Table 2: Quantitative Effects of this compound on Plastic Mechanical Properties
This table summarizes specific quantitative data from various studies. Note that experimental conditions (e.g., material source, exposure time, temperature) vary between studies, so data should be used for informed guidance rather than direct comparison.
| Plastic | This compound Concentration | Exposure Time | Temperature | Property Tested | Result |
| PETG [14] | 99.5% | 7 Days | Room Temp. | Tensile Strength | ~6% reduction |
| PETG [14] | 99.5% | 7 Days | Room Temp. | Impact Resistance | ~10% reduction |
| PLA [14] | 99.5% | 7 Days | Room Temp. | Tensile Strength | ~15% reduction |
| PLA [14] | 99.5% | 7 Days | Room Temp. | Impact Resistance | ~24% reduction |
| Plasticized PVC [6][7] | Pure this compound | Not Specified | Room Temp. | Mechanical Behavior | Transformation from flexible to a stiffer, brittle material due to plasticizer loss. |
| Acrylic-Urethane Resin [17] | 15% | N/A | Room Temp. | Tensile Strength | ~18% reduction in Young's Modulus, ~31% reduction in Tensile Strength for 35% EtOH conc. |
| Acrylic-Urethane Resin [17] | 35% | N/A | Room Temp. | Elongation at Break | Reduced from 14% (pure resin) to 4%. |
Standardized Experimental Protocol: ASTM D543
To provide a basis for standardized comparison, the American Society for Testing and Materials (ASTM) has developed standard practices for evaluating the chemical resistance of plastics.[18][19]
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard is the cornerstone for assessing chemical compatibility.[19][20] It outlines procedures for exposing plastic specimens to chemical reagents and measuring the subsequent changes in their properties.[21][22]
Key Methodologies:
-
Practice A: Immersion Test: This is the most common method, where test specimens are fully immersed in the chemical reagent for a specified time and temperature.[21][22] It is designed to simulate applications involving prolonged contact, such as storage containers or tubing.[21][22]
-
Practice B: Mechanical Stress and Reagent Exposure: This procedure evaluates the material's susceptibility to environmental stress cracking. Specimens are placed under a controlled mechanical stress (e.g., bent into a fixed radius) while being exposed to the chemical.[18][21]
Measured Properties:
After exposure, the specimens are tested and compared to unexposed controls. Key properties evaluated include:[20][21][22]
-
Change in Weight: Indicates absorption of the chemical or extraction of components.
-
Change in Dimensions: Measures swelling or shrinkage.
-
Change in Appearance: Notes any discoloration, crazing, or surface degradation.
-
Change in Mechanical Properties: This is a critical assessment and includes measurements of tensile strength, elongation at break, and impact strength.[20]
Visualizations: Workflows and Interaction Models
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Workflow for ASTM D543 chemical compatibility testing.
Caption: Decision-making flowchart for selecting a suitable plastic.
Caption: Model of this compound's interaction with a polymer matrix.
Conclusion and Recommendations
The chemical compatibility of this compound with laboratory plastics is a complex issue that directly impacts experimental validity and safety.
-
For Highest Resistance: Fluoropolymers such as PTFE and FEP offer the best and most reliable chemical resistance to all concentrations of this compound and should be the materials of choice for critical applications.[10][12][13]
-
For General Use: Polyolefins like HDPE and PP demonstrate good compatibility and are suitable for many routine applications involving this compound.[2][14]
-
Use with Caution: PETG can be a viable option, but its performance may degrade with prolonged exposure to high-concentration this compound, warranting application-specific testing.[14] Polycarbonate (PC) should be avoided in applications where it will be under mechanical stress, due to its high susceptibility to environmental stress cracking by alcohols.[1]
-
Avoid: Polystyrene (PS) , flexible PVC , and PLA are generally not recommended for use with this compound due to poor chemical resistance, plasticizer leaching, and significant degradation of mechanical properties, respectively.[1][6][7][14]
For professionals in research and drug development, a thorough understanding of these interactions is paramount. Always consult manufacturer-provided chemical compatibility charts, but when in doubt, or for any critical application, perform in-house testing that mimics the actual conditions of use to ensure material integrity and data reliability.[8][9]
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol Selective Optical Sensor Based on Porous Cholesteric Liquid Crystal Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compound Absorption in Polymer Devices Impairs the Translatability of Preclinical Safety Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mcgill.ca [mcgill.ca]
- 8. foxxlifesciences.com [foxxlifesciences.com]
- 9. calpaclab.com [calpaclab.com]
- 10. ptfetubeshop.com [ptfetubeshop.com]
- 11. ipolymer.com [ipolymer.com]
- 12. FEP (Fluorinated Ethylene Propylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 13. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 14. Investigation of the Effect of Exposure to Liquid Chemicals on the Strength Performance of 3D-Printed Parts from Different Filament Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. organic chemistry - Ethyl alcohols use on polycarbonate and acrylics - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. mdpi.com [mdpi.com]
- 18. store.astm.org [store.astm.org]
- 19. infinitalab.com [infinitalab.com]
- 20. kiyorndlab.com [kiyorndlab.com]
- 21. coirubber.com [coirubber.com]
- 22. webstore.ansi.org [webstore.ansi.org]
Methodological & Application
Application Note & Protocol: 70% Ethanol for Laboratory Equipment Sterilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethanol is a widely utilized antiseptic and disinfectant within laboratory environments. Its efficacy is highest at a concentration of 70%, as this dilution facilitates optimal penetration into microbial cells.[1] Higher concentrations of this compound cause rapid coagulation of surface proteins, which can inhibit the this compound from penetrating the cell and neutralizing the organism.[1] The presence of water is crucial, acting as a catalyst to denature the proteins of vegetative cell membranes.[2] This protocol provides detailed guidelines for the preparation and application of 70% this compound for the surface sterilization of laboratory equipment.
Mechanism of Action
A 70% this compound solution effectively kills a broad spectrum of bacteria, viruses, and fungi by denaturing their proteins and dissolving lipids.[3] The water content in the solution is critical as it aids in the penetration of the this compound through the cell wall, allowing for the coagulation of proteins throughout the entire cell.[1][2] This process leads to the death of the microorganism.[2] In contrast, higher concentrations of this compound (e.g., >91%) cause instantaneous coagulation of surface proteins, forming a protective layer that prevents the alcohol from penetrating deeper into the cell.[2]
Quantitative Data Summary
Table 1: Efficacy of 70% this compound Against Common Laboratory Contaminants
| Microorganism Type | Effectiveness | Organisms Not Effectively Neutralized |
| Vegetative Bacteria | Effective | Bacterial Spores |
| Fungi | Effective | Hepatitis B Virus (HBV) |
| Lipid-Containing Viruses | Effective | Mycobacterium tuberculosis (TB) |
| Prions |
Source: Stanford Environmental Health & Safety[4], Public Health Ontario[5]
Table 2: Recommended Contact Times for 70% this compound Disinfection
| Application | Recommended Minimum Contact Time | Reference |
| General Laboratory Surfaces (e.g., benchtops) | 30 seconds to 10 minutes | [6][7] |
| Stainless Steel Surfaces | 10 minutes | [4] |
| Small Surgical Instruments (soaking) | 10 minutes or more | [8] |
| Disinfection following 10% bleach application | Sufficient time to wet the surface | [6] |
Note: The volatility of this compound means it can evaporate quickly. Surfaces must remain wet for the entire duration of the recommended contact time to ensure effective disinfection.[6][9] In environments with high airflow, such as a biosafety cabinet, maintaining the required contact time can be challenging.[9]
Experimental Protocols
Protocol 1: Preparation of 70% (v/v) this compound Solution
Objective: To prepare a 70% this compound solution for laboratory disinfection from a stock of 100% (200 proof) this compound.
Materials:
-
100% this compound (Absolute or 200 Proof)
-
Distilled or deionized water[3]
-
Sterile storage bottle (glass or this compound-resistant plastic)[3]
-
Labeling materials
Procedure:
-
Determine the required volume: Decide on the final volume of 70% this compound solution needed.
-
Calculate the volumes of this compound and water:
-
Measure the components: Using a clean, sterile graduated cylinder or volumetric flask, accurately measure the calculated volume of 100% this compound. In a separate sterile container, measure the calculated volume of distilled or deionized water.[3]
-
Mixing: In a sterile storage bottle, add the measured 100% this compound first, then add the distilled or deionized water.[3]
-
Combine and mix: Securely cap the storage bottle and mix the solution thoroughly by inverting the container several times.[10]
-
Labeling: Clearly label the storage bottle with "70% this compound," the date of preparation, and the initials of the preparer.[3]
-
Storage: Store the solution in a tightly sealed container in a cool, dark, and well-ventilated area away from heat and open flames.[3]
Protocol 2: Surface Sterilization of Laboratory Equipment
Objective: To effectively sterilize non-critical laboratory surfaces and equipment.
Materials:
-
Prepared 70% this compound solution in a labeled spray bottle or wash bottle.
-
Sterile, lint-free wipes or paper towels.
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.[6]
Procedure:
-
Pre-cleaning: If the surface is visibly soiled, clean it with soap and water to remove organic matter before disinfection.[6]
-
Application of 70% this compound:
-
Spraying: Holding the spray bottle approximately 6-8 inches from the surface, apply the 70% this compound solution until the surface is thoroughly wet.
-
Wiping: Alternatively, saturate a sterile, lint-free wipe with 70% this compound and wipe the entire surface, ensuring it is completely covered.[6]
-
-
Maintain Wet Contact Time: Allow the 70% this compound to remain on the surface for the recommended contact time (refer to Table 2). The surface must stay visibly wet during this period. Reapply the solution if it begins to dry.[6][9]
-
Drying: Allow the surface to air dry completely.
-
Post-treatment (for sensitive equipment): For surfaces susceptible to corrosion, a wipe-down with 70% this compound can be used following disinfection with a 10% bleach solution to remove corrosive residues.[6][9]
Protocol 3: Validation of 70% this compound Sterilization Efficacy
Objective: To validate the effectiveness of the prepared 70% this compound solution and the sterilization protocol.
Materials:
-
Sterile swabs
-
Sterile culture plates (e.g., Tryptic Soy Agar)
-
Incubator
-
Positive control surface (known to be contaminated)
-
Negative control surface (known to be sterile)
Procedure:
-
Pre-Sterilization Sampling:
-
Select a representative piece of equipment or surface area for testing.
-
Using a sterile swab, sample a defined area of the surface.
-
Inoculate a sterile culture plate with the swab. Label this as "Pre-Sterilization."
-
-
Sterilization:
-
Perform the surface sterilization protocol as described in Protocol 2, paying close attention to the contact time.
-
-
Post-Sterilization Sampling:
-
After the surface has air-dried, use a new sterile swab to sample the same area that was previously sampled.
-
Inoculate a new sterile culture plate with this swab. Label this as "Post-Sterilization."
-
-
Controls:
-
Positive Control: Swab a known contaminated surface and inoculate a culture plate.
-
Negative Control: Expose a sterile swab to the air for the same duration as the sampling time without touching any surface and inoculate a culture plate.
-
-
Incubation: Incubate all plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.
-
Analysis:
-
Compare the microbial growth on the "Pre-Sterilization" and "Post-Sterilization" plates.
-
A significant reduction in microbial colonies on the "Post-Sterilization" plate compared to the "Pre-Sterilization" plate indicates effective sterilization.
-
The positive control should show significant growth, and the negative control should show no growth, confirming the validity of the test.
-
Visualizations
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Why Is 70% the Most Effective Concentration of this compound for Disinfection [origin.bg]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. publichealthontario.ca [publichealthontario.ca]
- 6. ehs.ucmerced.edu [ehs.ucmerced.edu]
- 7. maastrichtuniversity.nl [maastrichtuniversity.nl]
- 8. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Disinfectant Selection and Use | Environment, Health and Safety [ehs.cornell.edu]
- 10. reddit.com [reddit.com]
- 11. laballey.com [laballey.com]
Application Notes and Protocols for Ethanol Precipitation of DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol precipitation is a cornerstone technique in molecular biology for the concentration and purification of nucleic acids (DNA and RNA) from aqueous solutions.[1][2] This method leverages the principle of reducing the solubility of nucleic acids by introducing a salt and a non-polar solvent, typically this compound or isopropanol.[2][3] The negatively charged phosphate backbone of DNA and RNA is neutralized by the positive ions from the salt, and the addition of this compound disrupts the hydration shell around the nucleic acids, causing them to aggregate and precipitate out of solution.[2][3] This protocol provides a detailed methodology for the efficient precipitation of both DNA and RNA, along with quantitative data for optimizing recovery and purity.
Principle of this compound Precipitation
The process of this compound precipitation can be broken down into three key steps:
-
Salt Addition: A salt, such as sodium acetate, ammonium acetate, or lithium chloride, is added to the nucleic acid solution. The positively charged cations (e.g., Na+, NH4+) in the salt neutralize the negatively charged phosphate groups on the nucleic acid backbone.[2][4] This reduction in charge repulsion allows the nucleic acid molecules to come closer together.
-
This compound Addition: this compound is a less polar solvent than water. Its addition to the aqueous solution lowers the dielectric constant, which enhances the electrostatic attraction between the positive salt ions and the negative phosphate groups.[2] This further reduces the solubility of the nucleic acids, causing them to precipitate.
-
Pelleting and Washing: The precipitated nucleic acids are then pelleted by centrifugation.[1][5] The supernatant, containing salts and other soluble impurities, is removed. The pellet is subsequently washed with 70% this compound to remove any remaining salt, followed by drying and resuspension in a suitable buffer.[5]
Experimental Protocols
Protocol for this compound Precipitation of DNA
This protocol is suitable for the concentration and purification of DNA from various sources.
Materials:
-
DNA sample in aqueous solution
-
3 M Sodium Acetate (NaOAc), pH 5.2[5]
-
100% this compound (ice-cold)[5]
-
70% this compound (ice-cold)[5]
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Refrigerated microcentrifuge[5]
-
Pipettes and nuclease-free tips
-
Optional: Co-precipitant such as Glycogen or Linear Polyacrylamide (LPA)[5]
Procedure:
-
Transfer the DNA sample to a microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly by vortexing.[3]
-
(Optional) If the DNA concentration is low (<20 ng/µL), add a co-precipitant like glycogen to a final concentration of 20 µg/mL or linear polyacrylamide to 10-20 µg/mL to aid in pellet visualization and recovery.[5][6]
-
Add 2 to 2.5 volumes of ice-cold 100% this compound to the mixture.[3] Mix by inverting the tube several times until the solution is homogeneous.
-
Incubate the mixture to allow the DNA to precipitate. For DNA concentrations >20 ng/µL, incubation at -20°C for at least 1 hour is sufficient.[3] For lower concentrations or smaller DNA fragments, overnight incubation at -20°C is recommended.[2]
-
Pellet the precipitated DNA by centrifugation at 12,000-14,000 x g for 15-30 minutes at 4°C.[5][7]
-
Carefully decant or pipette off the supernatant without disturbing the DNA pellet. The pellet may be visible as a small white precipitate at the bottom of the tube.
-
Wash the pellet by adding 500 µL of ice-cold 70% this compound. This step removes residual salts.[5]
-
Centrifuge at 12,000-14,000 x g for 5-10 minutes at 4°C.[5]
-
Carefully remove the supernatant.
-
Air-dry the pellet for 5-15 minutes at room temperature or in a vacuum desiccator. Avoid over-drying, as this can make the DNA difficult to resuspend.[1]
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol for this compound Precipitation of RNA
This protocol is designed for the concentration and purification of RNA, with special considerations for minimizing RNase activity.
Materials:
-
RNA sample in aqueous solution
-
3 M Sodium Acetate (NaOAc), pH 5.2 (RNase-free)[8]
-
100% this compound (ice-cold)
-
70% this compound (ice-cold, prepared with RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes, pipettes, and tips
-
Refrigerated microcentrifuge
-
Optional: Co-precipitant such as Glycogen (RNase-free)[9]
Procedure:
-
Transfer the RNA sample to an RNase-free microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA sample and mix gently.[8]
-
(Optional) For low RNA concentrations, add an RNase-free co-precipitant like glycogen to a final concentration of 20 µg/mL.[9]
-
Add 2.5 to 3 volumes of ice-cold 100% this compound.[10] Mix thoroughly by inverting the tube.
-
Incubate at -80°C for at least 1 hour or overnight at -20°C to precipitate the RNA.[8][11]
-
Pellet the RNA by centrifugation at ≥16,000 x g for 20-30 minutes at 4°C.[11]
-
Carefully decant the supernatant. The RNA pellet is often invisible.
-
Wash the pellet with 1 mL of ice-cold 70% this compound.
-
Centrifuge at ≥16,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
Quantitative Data Summary
The efficiency and purity of nucleic acid precipitation can be influenced by several factors. The following tables summarize key quantitative data for optimizing your experiments.
Table 1: Choice of Salt and Final Concentrations
| Salt | Stock Concentration | Final Concentration | Applications and Notes |
| Sodium Acetate (NaOAc) | 3 M, pH 5.2 | 0.3 M | General purpose for both DNA and RNA precipitation.[5][8] |
| Ammonium Acetate (NH₄OAc) | 7.5 M | 2.0-2.5 M | Useful for removing dNTPs. Avoid for samples intended for T4 polynucleotide kinase reactions as ammonium ions inhibit the enzyme. |
| Lithium Chloride (LiCl) | 8 M | 0.8 M | Primarily used for selective precipitation of larger RNA species, as it is less effective for precipitating small RNAs and DNA.[10] |
Table 2: Effect of Co-precipitants on Nucleic Acid Recovery
| Co-precipitant | Working Concentration | Typical Recovery Increase | Notes |
| Glycogen | 10-20 µg/mL | Can significantly improve recovery of low concentration samples. | Inert and generally does not interfere with downstream applications.[9] |
| Linear Polyacrylamide (LPA) | 10-20 µg/mL | Similar to glycogen in improving recovery. | Forms a more visible pellet.[5][6] |
Table 3: Typical Purity and Yield Metrics
| Parameter | DNA | RNA | Notes on Contamination |
| A260/A280 Ratio | ~1.8 | ~2.0 | Lower ratios may indicate protein or phenol contamination.[12] |
| A260/A230 Ratio | 2.0-2.2 | 2.0-2.2 | Lower ratios can indicate contamination with salts (e.g., guanidinium) or carbohydrates.[12] |
| Typical Recovery Rate | 70-90% | 70-90% | Recovery depends on initial concentration, fragment size, and protocol adherence.[13] |
Visualizing the Workflow
The following diagrams illustrate the key steps in the this compound precipitation workflow for DNA and RNA.
Caption: Workflow for DNA this compound Precipitation.
Caption: Workflow for RNA this compound Precipitation.
References
- 1. This compound precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 2. This compound precipitation - Wikipedia [en.wikipedia.org]
- 3. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 4. RNA precipitation [protocols.io]
- 5. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 6. tandfonline.com [tandfonline.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. addgene.org [addgene.org]
- 10. Working with RNA | Thermo Fisher Scientific - US [thermofisher.com]
- 11. This compound precipitation of RNA from small or large volumes [protocols.io]
- 12. dna.uga.edu [dna.uga.edu]
- 13. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and techniques of recrystallization using ethanol, a common and effective method for the purification of solid organic compounds. Detailed protocols, quantitative data, and troubleshooting guidance are presented to assist researchers in achieving high-purity crystalline products.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at low temperatures, but will dissolve it completely at or near the solvent's boiling point.[1][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[2][4] The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently removed by filtration.[2][4]
This compound is a widely used solvent for recrystallization due to its favorable properties:
-
Good Solvency: It can dissolve a wide range of organic compounds, particularly those with some polarity.[5]
-
Volatility: Its boiling point (78 °C) is high enough to facilitate dissolution but low enough for easy removal from the purified crystals.[5][6]
-
Safety: It is relatively less toxic than many other organic solvents.
-
Miscibility with Water: this compound's miscibility with water allows for the use of this compound-water solvent pairs, which can be highly effective for purifying a broader range of compounds.[7]
Quantitative Data: Solubility of Common Organic Compounds in this compound
The success of a recrystallization heavily relies on the solubility characteristics of the compound in the chosen solvent. The following table summarizes the solubility of several common organic compounds in this compound at various temperatures. This data is essential for planning experiments, such as determining the appropriate solvent volume and estimating the potential yield.
| Compound | Temperature (°C) | Solubility ( g/100 mL of this compound) |
| Acetanilide | 0 | 12.8[8] |
| 60 | 46.4[8] | |
| Boiling | Very Soluble[9][10] | |
| Benzoic Acid | 20 (approx.) | ~0.5 (slightly soluble)[11] |
| 30.35 | Varies with this compound-water concentration[12][13] | |
| 60.55 | Varies with this compound-water concentration[12][13] | |
| Naphthalene | 0 | 5[14] |
| 25 | 11.3[14] | |
| 40 | 19.5[14] | |
| 70 | 179[14] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a single-solvent recrystallization using this compound. A protocol for a two-solvent system (this compound-water) is also included.
Single-Solvent Recrystallization with this compound
This protocol is suitable for compounds that are significantly more soluble in hot this compound than in cold this compound.
Materials:
-
Impure solid compound
-
This compound (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Boiling chips or a stir bar
-
Funnel (for gravity filtration, if needed)
-
Filter paper
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
-
Spatula
-
Watch glass
Protocol:
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask of an appropriate size (the solvent should not fill the flask more than halfway).
-
Add a few boiling chips or a magnetic stir bar.
-
In a separate flask, heat a volume of this compound to its boiling point on a hot plate.
-
Add the minimum amount of hot this compound to the flask containing the solid to completely dissolve it.[4] Add the solvent in small portions and allow the solution to boil between additions to ensure that the minimum amount of solvent is used.[15]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, lint), perform a hot gravity filtration.
-
Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask. If crystals begin to form in the funnel, add a small amount of hot this compound to redissolve them.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the solution has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[3]
-
-
Collection of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold this compound.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold this compound to remove any adhering mother liquor containing impurities.[4] Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.[15]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a period to air-dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The drying process can be expedited by placing the watch glass in a desiccator or a low-temperature oven.
-
-
Analysis:
-
Once dry, weigh the purified crystals and calculate the percent recovery.[6]
-
Determine the melting point of the purified compound to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Two-Solvent Recrystallization with this compound-Water
This method is useful when a compound is very soluble in this compound even at low temperatures, but insoluble in water.
Protocol:
-
Dissolution:
-
Dissolve the impure solid in the minimum amount of hot this compound as described in the single-solvent protocol.
-
-
Addition of the Anti-Solvent (Water):
-
While keeping the this compound solution hot, add hot water dropwise until the solution becomes faintly cloudy (the "cloud point").[7] This indicates that the solution is saturated.
-
Add a few more drops of hot this compound until the cloudiness just disappears to ensure the solution is saturated at the boiling point.
-
-
Crystallization, Collection, and Drying:
-
Follow steps 3, 4, and 5 from the single-solvent recrystallization protocol. For washing the crystals, use a cold mixture of this compound and water in the same proportion as the final crystallization mixture.
-
Visualization of the Experimental Workflow
The following diagrams illustrate the logical flow of the recrystallization processes.
Caption: Workflow for single-solvent recrystallization.
Caption: Workflow for two-solvent (this compound-water) recrystallization.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[16] - The solution is supersaturated.[16] | - Boil off some of the solvent to concentrate the solution and try cooling again.[16] - Scratch the inside of the flask with a glass rod just below the surface of the liquid. - Add a "seed" crystal of the pure compound. |
| Oiling out (product separates as an oil, not crystals) | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooling too rapidly. - High concentration of impurities. | - Lower the temperature of the hot plate. - Allow the solution to cool more slowly. - Try a different solvent or a solvent pair. |
| Low percent recovery | - Too much solvent was used.[15] - Premature crystallization during hot filtration. - Crystals were washed with too much cold solvent. - The compound is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent for dissolution. - Ensure the funnel and receiving flask are pre-heated during hot filtration. - Use a minimal amount of ice-cold solvent for washing. - Cool the solution in an ice bath for a longer period. |
| Crystals are colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product. |
Safety Precautions
-
Flammability: this compound is flammable. Always heat it on a hot plate in a well-ventilated area, away from open flames.[3]
-
Hot Glassware: Use appropriate tongs or heat-resistant gloves to handle hot flasks.
-
Bumping: Always use boiling chips or a stir bar when heating solvents to prevent bumping (sudden, violent boiling).[6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and gloves at all times.
-
Waste Disposal: Dispose of this compound waste in the designated organic solvent waste container.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. aroonchande.com [aroonchande.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. homework.study.com [homework.study.com]
- 9. chembk.com [chembk.com]
- 10. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. brainly.com [brainly.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Naphthalene - Sciencemadness Wiki [sciencemadness.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. Thermodynamics of solution of naphthalene in various water-ethanol mixtures (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Ethanol as a Mobile Phase in High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of compounds.[1] The composition of the mobile phase is a critical factor that dictates the retention and selectivity of the separation.[2] Traditionally, acetonitrile and methanol have been the organic modifiers of choice in reversed-phase HPLC.[3] However, growing environmental concerns and a push towards greener analytical practices have spurred a reevaluation of this compound as a viable and sustainable alternative.[4]
This compound, a bio-based and biodegradable solvent, offers several advantages, including lower toxicity, reduced disposal costs, and a smaller environmental footprint compared to its counterparts.[4] While its higher viscosity and UV cutoff have historically limited its widespread adoption, modern HPLC instrumentation and methodologies, such as elevated column temperatures and the use of monolithic columns, can effectively mitigate these drawbacks.[4][5]
These application notes provide detailed protocols and comparative data to guide researchers, scientists, and drug development professionals in the successful implementation of this compound as a mobile phase in their HPLC workflows.
Physicochemical Properties and Comparative Data
The selection of an organic modifier in reversed-phase HPLC is a balance of elution strength, selectivity, viscosity, and compatibility with detection methods. This compound presents a unique set of properties compared to the more conventional solvents, acetonitrile and mthis compound.
Table 1: Comparison of Physicochemical Properties of Common HPLC Organic Modifiers
| Property | This compound | Mthis compound | Acetonitrile |
| Elution Strength (Reversed-Phase) | Stronger than Mthis compound | Weaker than Acetonitrile & this compound | Strongest |
| Viscosity (at 20°C, mPa·s) | 1.20 | 0.60 | 0.37 |
| UV Cutoff (nm) | ~210 | ~205 | ~190 |
| Polarity Index | 5.2 | 5.1 | 5.8 |
| Toxicity | Low | High | High |
| Biodegradability | High | Moderate | Low |
Quantitative Comparison of Chromatographic Performance
The following tables summarize the comparative performance of this compound, mthis compound, and acetonitrile in the separation of various compound classes under reversed-phase conditions.
Table 2: Separation of Neutral Compounds (Toluene and Naphthalene) on C8 and C18 Columns [3]
| Column | Mobile Phase (v/v) | Temperature (°C) | Flow Rate (mL/min) | Efficiency (Plates/meter) | Resolution (Rs) |
| C8 | 55:45 this compound:Water | 25 | 0.20 | 36,000 | 1.8 |
| 55:45 this compound:Water | 40 | 0.20 | 32,300 | 1.6 | |
| 66:34 Mthis compound:Water | 25 | 0.35 | 35,700 | 1.9 | |
| 64:36 Acetonitrile:Water | 25 | 0.30 | 30,700 | 1.7 | |
| C18 | 60:40 this compound:Water | 25 | 0.15 | 32,100 | 2.1 |
| 60:40 this compound:Water | 40 | 0.25 | 29,500 | 1.9 | |
| 72:28 Mthis compound:Water | 25 | 0.35 | 32,300 | 2.2 | |
| 70:30 Acetonitrile:Water | 25 | 0.30 | 27,300 | 2.0 |
Table 3: Separation of Basic Compounds (Aniline and N,N-Dimethylaniline) on a C18 Column [6]
| Mobile Phase (v/v) | Temperature (°C) | Retention Time (Aniline, min) | Retention Time (N,N-DMA, min) | Asymmetry (Aniline) | Asymmetry (N,N-DMA) |
| 70:30 this compound:Water | 25 | 5.2 | 7.8 | 1.4 | 1.5 |
| 70:30 this compound:Water | 40 | 4.5 | 6.5 | 1.3 | 1.4 |
| 85:15 Mthis compound:Water | 25 | 6.6 | 10.6 | 1.7 | 1.5 |
| 80:20 Acetonitrile:Water | 25 | 4.9 | 7.1 | 1.4 | 1.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as a mobile phase in various HPLC applications.
Protocol 1: Analysis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
This protocol is adapted for the simultaneous determination of nimesulide and naproxen in pharmaceutical gel formulations using a monolithic column to counteract the higher viscosity of this compound.[7]
Objective: To develop a green HPLC method for the quantification of nimesulide and naproxen.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Chromolith® HighResolution RP-18e monolithic column (100 x 4.6 mm)
Reagents and Materials:
-
This compound (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Nimesulide and Naproxen reference standards
-
Mthis compound (for stock solutions)
-
Sodium hydroxide (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: 0.1% Formic acid in water (pH 4.0) : this compound (60:40, v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.1% formic acid solution in ultrapure water.
-
Adjust the pH to 4.0 with a 3 mol/L NaOH solution.
-
Mix the aqueous phase with this compound in a 60:40 ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of nimesulide and naproxen in mthis compound at a concentration of 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solutions with water to achieve concentrations ranging from 1 to 50 µg/mL.
-
-
Sample Preparation (from Gel Formulation):
-
Accurately weigh an amount of gel equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mthis compound and sonicate for 15 minutes to dissolve the API.
-
Bring to volume with mthis compound and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Quantify the analytes based on the peak areas of the reference standards.
-
Protocol 2: Separation of a Peptide Mixture
This protocol provides a general methodology for the separation of peptides using an this compound-based mobile phase, which can be particularly useful in preparative chromatography due to this compound's low toxicity.[8]
Objective: To separate a mixture of synthetic peptides using a reversed-phase this compound gradient.
Instrumentation:
-
HPLC system with a UV detector
-
C18 wide-pore (300 Å) column suitable for peptide separations (e.g., 4.6 x 150 mm, 5 µm)
Reagents and Materials:
-
This compound (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
Peptide sample mixture
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in this compound
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B
-
35-40 min: 60% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C (to reduce backpressure)
-
Detection Wavelength: 220 nm
-
Injection Volume: 10-50 µL
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of TFA to 999 mL of ultrapure water.
-
Prepare Mobile Phase B by adding 1 mL of TFA to 999 mL of this compound.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the peptide mixture in Mobile Phase A or a compatible solvent (e.g., water with a small amount of organic modifier) to a concentration of approximately 1 mg/mL.[9]
-
Filter the sample through a 0.22 µm syringe filter if any particulates are present.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition (5% B) until a stable baseline is achieved.
-
Inject the peptide sample.
-
Run the gradient program and collect the data.
-
Visualization of Workflows and Logical Relationships
General HPLC Workflow
The following diagram illustrates the fundamental steps involved in a typical HPLC analysis.
References
- 1. How to Prepare Mobile Phases - Solvent Mixture Ratios : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. scielo.br [scielo.br]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. prezi.com [prezi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. hplc.eu [hplc.eu]
- 9. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Ethanol Fixation of Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ethanol Fixation
This compound is a coagulating and dehydrating fixative widely used in histology and cytology.[1] Its mechanism of action involves the removal of water from tissues, which leads to the denaturation and precipitation of proteins.[1][2][3] This process disrupts the tertiary structure of proteins by breaking hydrophobic and hydrogen bonds, forming a meshwork that preserves cellular morphology.[2][3] Unlike cross-linking fixatives like formalin, this compound does not form methylene bridges, which can be advantageous for certain downstream applications.[4][5]
This compound fixation is particularly valued in molecular biology for its excellent preservation of nucleic acids and for immunohistochemistry, as it often reduces the need for antigen retrieval steps.[5][6] It is a rapid-acting fixative, making it suitable for time-sensitive applications.[1] However, it can also cause tissue shrinkage and hardening, especially with prolonged use.[1][5][6]
Application Notes
Comparison of this compound-Based Fixation and Formalin Fixation
This compound-based fixatives present a compelling alternative to neutral-buffered formalin (NBF), the long-standing gold standard in histopathology. The choice of fixative is critical as it impacts tissue morphology, antigenicity, and the integrity of biomolecules. While formalin provides superior morphological detail by cross-linking proteins, this very action can be detrimental to nucleic acids and can mask antigenic sites, necessitating retrieval steps for immunohistochemistry.[4][7] this compound fixatives work by precipitation, a mechanism that can be more "molecularly friendly."[4][5]
The following table summarizes the key comparative aspects of these two fixation methods.
| Feature | This compound-Based Fixation | 10% Neutral Buffered Formalin (NBF) | Citations |
| Primary Mechanism | Coagulation and precipitation of proteins via dehydration. | Formation of methylene bridges (cross-linking) between proteins and nucleic acids. | [3][4][5][8] |
| Morphology | Good preservation of cellular details, but can cause tissue shrinkage, hardening, and artifacts with prolonged use. | Excellent preservation of tissue architecture and fine cellular details; considered the gold standard. | [1][5][6][7] |
| Antigenicity (IHC) | Generally preserves antigenicity well; antigen retrieval is often not required or is less harsh. | Frequently masks epitopes due to cross-linking, requiring heat- or enzyme-induced antigen retrieval. | [4][5][7] |
| Nucleic Acid Integrity | Superior preservation of DNA and RNA; yields higher quality and less fragmented nucleic acids suitable for PCR and sequencing. | Causes nucleic acid fragmentation and chemical modifications, reducing yield and quality, especially with prolonged fixation. | [5][6][9][10][11] |
| Penetration Speed | Generally faster penetration compared to formalin. | Slower penetration rate (approx. 1 mm/hr). | [5][9] |
| Safety & Handling | Flammable; relatively non-toxic compared to formalin. | Toxic, a known carcinogen, and causes irritation to eyes, nose, and throat. | [1][9][12][13] |
| Downstream Effects | Can lyse red blood cells. | Preserves red blood cells; can form formalin pigment in blood-rich tissues. | [5] |
Impact on Downstream Applications
The choice of fixative directly influences the success of subsequent analyses. This compound fixation is particularly advantageous for molecular pathology.
| Application | Performance with this compound Fixation | Performance with Formalin Fixation | Citations |
| Histology (H&E) | Good nuclear and cytoplasmic detail, though shrinkage can be more pronounced. | Superior architectural and cellular detail. | [7] |
| Immunohistochemistry (IHC) | Enhanced staining intensity for many antigens; less background staining. | Staining can be weaker due to epitope masking; background staining can be more prominent. | [6][7] |
| RNA Yield & Quality | RNA yield is significantly higher (up to 70% of fresh frozen tissue) and shows high integrity. | RNA yield is negligible or very low; RNA is highly fragmented. | [11][14] |
| DNA Yield & Quality | Recovers higher quality and less fragmented DNA. | Causes DNA fragmentation, which can inhibit PCR amplification of larger fragments. | [5][9][10] |
Experimental Protocols
Protocol 1: Standard 70% this compound Fixation for Morphology and Molecular Analysis
This protocol is suitable for general tissue fixation where preservation of nucleic acids is a primary goal. 70% this compound has been shown to be superior to formalin for mRNA preservation while maintaining comparable histology.[11]
Materials:
-
70% this compound (molecular biology grade)
-
Phosphate Buffered Saline (PBS)
-
Sterile, labeled collection tubes
-
Standard tissue processing cassettes
Procedure:
-
Tissue Collection: Immediately following dissection, rinse the tissue sample (not exceeding 1 cm in any dimension, ideally <5 mm thick) briefly in cold PBS to remove excess blood.[15]
-
Immersion: Place the tissue into a labeled collection tube containing a volume of 70% this compound that is at least 20 times the volume of the tissue.[16]
-
Fixation: Incubate at 4°C. The optimal fixation time should be determined empirically, but a duration of 12-24 hours is a common starting point.[17] For RNA preservation, tissues can be immersed for up to two weeks at 4°C without affecting yield or quality.[11]
-
Storage: After fixation, tissues can be processed immediately or stored in fresh 70% this compound at 4°C. For long-term storage (up to one month), this is an acceptable method, though processing as soon as possible is recommended.[17][18]
-
Processing: Following fixation, dehydrate the tissue through a graded series of this compound (e.g., 80%, 90%, 100%), clear with xylene, and embed in paraffin wax according to standard histological procedures.[5]
Protocol 2: Compound Alcoholic Fixative (EMA) for Enhanced Morphology
Compound fixatives containing this compound, mthis compound, and acetic acid (EMA) can offer faster penetration and excellent preservation of tissue morphology and nucleic acids.[5][9]
Materials:
-
EMA Fixative Solution (3 parts this compound, 1 part Mthis compound, 1 part Acetic Acid)
-
Normal saline
-
Sterile, labeled collection tubes
Procedure:
-
Tissue Collection: Collect fresh tissue samples (e.g., liver, brain) and rinse in normal saline.[5]
-
Immersion: Immediately immerse the tissue in the EMA fixative solution. The volume of the fixative should be at least 10-20 times the tissue volume.
-
Fixation: Fix for 24 hours at room temperature.[5]
-
Post-Fixation Wash: After fixation, rinse the tissues in 70% this compound.[5]
-
Processing: Process the tissues through a standard dehydration schedule (graded alcohols), clearing, and paraffin embedding.[5]
Protocol 3: Post-Formalin Fixation Storage in this compound
It is a common and recommended practice to transfer tissues to 70% this compound for storage after an initial fixation in 10% NBF. This procedure stops the cross-linking action of formalin, which can otherwise lead to over-fixation, and helps preserve nucleic acids.[10][16][17]
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
70% this compound
-
Phosphate Buffered Saline (PBS)
-
Sterile, labeled storage containers
Procedure:
-
Primary Fixation: Fix tissue in 10% NBF for an optimal duration, typically 12-24 hours.[17] Avoid prolonged fixation (greater than 36-48 hours) to prevent excessive cross-linking and tissue brittleness.[15][17]
-
Washing: After formalin fixation, wash the tissue well in several changes of PBS to remove residual formalin.[16]
-
Transfer to this compound: Transfer the tissue to a container with 70% this compound for storage. Use two changes of 70% this compound to ensure all residual formalin is washed away.[17]
-
Storage: Store at 4°C. Tissues can be safely stored for at least several days, and up to a month, before proceeding to processing and paraffin embedding.[16][17] Storing tissues in this compound after 1-day of formalin fixation has been shown to preserve DNA integrity much better than prolonged formalin fixation.[10]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Uncommon Fixatives: Fixation with this compound, Acetone, Picric Acid & More [leicabiosystems.com]
- 3. youtube.com [youtube.com]
- 4. A Buffered Alcohol-Based Fixative for Histomorphologic and Molecular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcoholic fixation over formalin fixation: A new, safer option for morphologic and molecular analysis of tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of short and long-term alcohol-based fixation on Sprague-Dawley rat tissue morphology, protein and nucleic acid preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of Formalin and Alcohol-Based Fixatives on Tissue Morphology and Immunostaining in Routine Histopathology | Journal of Heart Valve Disease [icr-heart.com]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol-based tissue fixation in place of formaldehyde, that’s the spirit! Labconscious® [labconscious.com]
- 10. Effects of Fixation and Storage of Human Tissue Samples on Nucleic Acid Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of this compound Versus Formalin Fixation on Preservation of Histology and RNA in Laser Capture Microdissected Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. med.nyu.edu [med.nyu.edu]
- 16. researchgate.net [researchgate.net]
- 17. cancer.ucsf.edu [cancer.ucsf.edu]
- 18. researchgate.net [researchgate.net]
Application Note: Ethanol Extraction of Plant Secondary Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of plants. Instead, they play a crucial role in defense mechanisms, acting as attractants for pollinators and providing protection against biotic and abiotic stress.[1] These compounds, including phenolics, terpenes, and alkaloids, are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their vast therapeutic potential.[2][3]
The critical first step in utilizing these compounds is their efficient extraction from the plant matrix. Ethanol has emerged as a preferred solvent for this purpose due to its high efficiency, safety, and versatility.[4][5] As a polar solvent, this compound can dissolve a broad spectrum of both polar and non-polar compounds, making it ideal for capturing a wide array of phytochemicals.[5][6][7] It is recognized as a "green" and safe (GRAS) solvent, making it suitable for applications in food and pharmaceutical products where low toxicity is paramount.[4][5]
This application note provides a detailed overview and protocols for the extraction of plant secondary metabolites using this compound. It covers the fundamental principles, factors influencing extraction efficiency, quantitative data, and standardized experimental procedures.
Background
Properties of this compound as an Extraction Solvent
This compound (C₂H₅OH) is a versatile solvent whose effectiveness stems from its chemical properties:
-
Polarity: this compound is a polar solvent due to its hydroxyl (-OH) group, allowing it to dissolve a wide range of polar compounds like phenolic acids and flavonoids.[7] Its short two-carbon chain also gives it non-polar characteristics, enabling it to dissolve non-polar compounds such as lipids and terpenes.[5][8]
-
Safety: Food-grade this compound is non-toxic and can be safely metabolized by the human body, minimizing concerns about residual solvent in the final product.[4][5]
-
Volatility: With a relatively low boiling point (78.37°C), this compound can be easily and efficiently removed from the extract post-extraction using methods like rotary evaporation, which also allows for solvent recovery and reuse.[7][9][10]
-
Cost-Effectiveness: this compound is relatively inexpensive and can be produced from renewable biomass sources like corn and sugarcane, making it an economically viable option for large-scale extractions.[8]
Biosynthesis of Plant Secondary Metabolites
Secondary metabolites are biosynthetically derived from primary metabolites.[3] Understanding their origin is key to optimizing extraction strategies. There are three main biosynthetic pathways responsible for the majority of plant secondary metabolites.[11][12]
-
Shikimic Acid Pathway: This pathway produces aromatic amino acids (phenylalanine, tyrosine, tryptophan), which are precursors for most plant phenolics, including flavonoids, tannins, and lignin.[1][2][11][12]
-
Malonic Acid Pathway: While less significant in higher plants compared to fungi and bacteria, this pathway contributes to the biosynthesis of certain phenolics.[12]
-
Mevalonic Acid (MVA) and Methylerythritol Phosphate (MEP) Pathways: These two pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for the largest class of secondary metabolites: terpenes (or terpenoids).[3][12]
Caption: Overview of major secondary metabolite biosynthesis pathways.
Factors Influencing Extraction Efficiency
Optimizing the extraction process involves fine-tuning several parameters to maximize the yield of target compounds.[8]
-
This compound Concentration: The polarity of the solvent mixture is critical. Pure this compound is not always the most effective solvent.[13] Adding water to this compound creates a more polar solution that can improve the extraction of a wider range of compounds by increasing solvent diffusion into the plant tissues.[13][14] The optimal this compound concentration varies depending on the target metabolite's polarity and typically ranges from 40% to 95%.[5][8][15]
-
Temperature: Increasing the extraction temperature generally enhances solubility and diffusion rates, which can lead to higher yields and shorter extraction times.[16][17] However, excessive heat can cause the degradation of thermolabile compounds.[8] The optimal temperature must balance extraction efficiency with compound stability, often falling in the range of 40-70°C.[18][19] Cold this compound extraction (e.g., -20°C to -40°C) is also used, particularly to minimize the co-extraction of undesirable compounds like chlorophyll and waxes.[20][21]
-
Extraction Time: The duration of contact between the solvent and the plant material affects the yield. Initially, yield increases with time, but after reaching an equilibrium point, further extension may not increase the yield and could lead to the degradation of target compounds.[16][22] Optimal times can range from minutes to several hours depending on the method, temperature, and plant material.[16][20]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, which significantly improves extraction efficiency.[5][15][23]
Data Presentation: Quantitative Analysis
The efficiency of this compound extraction is highly dependent on the chosen parameters. The following tables summarize quantitative data from various studies, illustrating the impact of this compound concentration, temperature, and time on the yield of specific secondary metabolites.
Table 1: Effect of this compound Concentration on Secondary Metabolite Yield
| Plant Material | Target Metabolite(s) | This compound Conc. (%) | Yield / Content | Reference(s) |
| Ipomoea batatas L. (leaves) | Total Flavonoids | 40 | Lower Yield | [14] |
| 50 | Moderate Yield | [14] | ||
| 60 | 19.86 ± 0.2 mg QE/g | [14] | ||
| 70 | Lower Yield | [14] | ||
| Gnetum gnemon (peel) | Total Flavonoids | 30 | ~3.5 mg QE/g | [16] |
| 70 | ~5.2 mg QE/g | [16] | ||
| Cydonia oblonga (leaves) | Total Phenolic Content | 40 | Highest Yield | [18] |
| 60 | Lower Yield | [18] | ||
| 80 | Lower Yield | [18] | ||
| Juniperus procera (leaves) | Total Flavonoid Content | 99 | 5.9 mg QE/g DW | [24] |
| Mthis compound | 3.8 mg QE/g DW | [24] | ||
| Acetone | 2.9 mg QE/g DW | [24] | ||
| Juniperus procera (seed) | Total Phenolic Content | This compound | 2.6 mg GAE/g DW | [24] |
| Acetone | 1.91 mg GAE/g DW | [24] | ||
| Mthis compound | 1.9 mg GAE/g DW | [24] |
QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; DW = Dry Weight. Values are approximated from source data where applicable.
Table 2: Effect of Temperature and Time on Secondary Metabolite Yield
| Plant Material | Target Metabolite(s) | Temperature (°C) | Time (min) | Yield / Content | Reference(s) |
| Cannabis | Cannabinoids & Terpenes | -40 | 10 | 19.7 g/100g DM | [21] |
| -20 | 10 | 18.2 g/100g DM | [21] | ||
| Room Temp. | 10 | 18.5 g/100g DM | [21] | ||
| Salvia officinalis (sage) | Total Phenolic Content | 60 | 30 | Highest Yield | [22] |
| 90 | 30 | Lower Yield | [22] | ||
| 60 | 90 | Lower Yield (with 30% EtOH) | [22] | ||
| Centella asiatica | Total Phenolic Content | 65 | 60 | 1203.49 mg GAE/100g DW | [25] |
| 25 | 60 | Lower Yield | [25] | ||
| 65 | 20 | Lower Yield | [25] | ||
| Lychee Seed | Extractable Phenolics | 51 | 139 | Optimal Yield | [26] |
DM = Dry Matter; DW = Dry Weight.
Experimental Protocols
The following sections provide a generalized protocol for solid-liquid extraction using this compound via maceration and an overview of the Soxhlet extraction method. A visual workflow is also provided.
Caption: A typical experimental workflow for plant extraction.
Protocol: Maceration Extraction
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for a specified period with periodic agitation.[16]
5.1.1 Materials and Equipment
-
Dried plant material
-
Grinder or mill
-
Food-grade this compound (concentration as required, e.g., 70%)
-
Erlenmeyer flasks or sealed glass containers
-
Orbital shaker or magnetic stirrer (optional, but recommended)
-
Filtration apparatus (Büchner funnel, vacuum flask, filter paper) or centrifuge
-
Rotary evaporator
-
Analytical balance
5.1.2 Procedure
-
Preparation of Plant Material: Dry the plant material to a constant weight to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.[5][15][20]
-
Soaking: Weigh a desired amount of the powdered plant material (e.g., 50 g) and place it into a sealed glass container. Add the this compound solvent at a specific solid-to-solvent ratio (e.g., 1:15 w/v).[21] Ensure the plant material is fully submerged.[9][10]
-
Extraction: Seal the container and place it on an orbital shaker for a predetermined time (e.g., 24 hours) at a specific temperature (e.g., room temperature or 50°C).[9][16] If a shaker is unavailable, agitate the mixture manually at regular intervals.[20]
-
Filtration: After the extraction period, separate the solid plant residue from the liquid extract. This is typically done by vacuum filtration through a Büchner funnel with filter paper.[9][10][20] Alternatively, the mixture can be centrifuged, and the supernatant (the this compound extract) can be decanted.
-
Solvent Evaporation: Concentrate the filtrate by removing the this compound using a rotary evaporator.[9][10] This process is performed under reduced pressure to lower the boiling point of this compound, which helps to prevent the degradation of heat-sensitive compounds.[9][10]
-
Final Product: The resulting concentrated material is the crude plant extract. It can be further dried in a vacuum oven to remove any residual solvent. The final yield should be calculated.
-
Winterization (Optional): For a purer extract, winterization can be performed to remove fats and waxes.[10][20] This involves dissolving the crude extract in this compound, freezing the solution (e.g., for 24 hours), and then filtering it while cold to remove the precipitated lipids.[9][10] The this compound is then evaporated again as in step 5.
Protocol: Soxhlet Extraction (Overview)
Soxhlet extraction is a continuous solid-liquid extraction method.[4] It allows for the repeated washing of the plant material with fresh, condensed solvent, making it highly efficient, though potentially unsuitable for highly thermolabile compounds due to prolonged exposure to the solvent's boiling point.[21][23]
5.2.1 Procedure Overview
-
The powdered plant material is placed in a porous cellulose thimble.[23]
-
The thimble is placed inside the main chamber of the Soxhlet extractor.
-
The extraction solvent (this compound) is placed in a round-bottom flask below the extractor.
-
Upon heating, the this compound evaporates, and its vapor travels up a distillation arm.[23]
-
The vapor is cooled by a condenser, and the condensed this compound drips down into the thimble, immersing the plant material.[23]
-
Once the solvent level in the chamber reaches the top of a siphon arm, the entire liquid content is siphoned back into the distillation flask.[23]
-
This cycle is repeated for an extended period (e.g., 16 hours), ensuring a thorough extraction.[23]
-
After extraction, the solvent is evaporated from the flask to yield the concentrated extract.[23]
Conclusion
This compound is a highly effective, safe, and versatile solvent for the extraction of a broad range of secondary metabolites from plant materials. The efficiency of the extraction process is significantly influenced by key parameters, including this compound concentration, temperature, and extraction time. By carefully optimizing these conditions, researchers can maximize the yield of desired phytochemicals. The protocols provided in this note offer a standardized approach for researchers, scientists, and drug development professionals to obtain high-quality plant extracts for further analysis and application.
References
- 1. mdpi.com [mdpi.com]
- 2. From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. viper.ac.in [viper.ac.in]
- 4. laballey.com [laballey.com]
- 5. simplesolvents.com [simplesolvents.com]
- 6. simplesolvents.com [simplesolvents.com]
- 7. why use this compound in plant extraction? [greenskybio.com]
- 8. This compound: The Versatile Solvent in Modern Plant Extraction Techniques [greenskybio.com]
- 9. coleparmer.com [coleparmer.com]
- 10. coleparmer.com [coleparmer.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. The Art of Extraction: A Detailed Walkthrough of the Ethanolic Extraction Process [plantextractwholesale.com]
- 16. atlantis-press.com [atlantis-press.com]
- 17. researchgate.net [researchgate.net]
- 18. aensiweb.net [aensiweb.net]
- 19. extraktlab.com [extraktlab.com]
- 20. This compound Extraction Complete Guide - Lab Unique [labuniquely.com]
- 21. Cold this compound Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ftb.com.hr [ftb.com.hr]
- 23. Using Soxhlet this compound Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 26. Optimization of Ethanolic Extraction of Phenolic Antioxidants from Lychee and Longan Seeds Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of Density Gradients for Centrifugation
Introduction
Density gradient centrifugation is a powerful and widely used technique in research and clinical settings to separate cells, organelles, viruses, and macromolecules based on their size, shape, and density.[1][2][3] The method involves creating a gradient of a specific medium in a centrifuge tube, with the density increasing from top to bottom. When a sample is layered on top of this gradient and subjected to centrifugal force, its components migrate through the gradient and separate into distinct bands at positions where their density matches that of the surrounding medium (isopycnic separation) or based on their sedimentation rate (rate-zonal separation).[4][5]
Why Ethanol is Not Used for Density Gradient Centrifugation of Biological Samples
While this compound is a common laboratory reagent, it is not suitable for creating density gradients for the separation of biological samples for several critical reasons:
-
Miscibility and Gradient Instability: this compound is fully miscible with water, forming strong hydrogen bonds. This property makes it extremely difficult to form a stable, layered gradient. The two liquids will readily mix rather than form distinct layers of increasing density.
-
Detrimental Effects on Biological Samples: this compound is a potent disinfectant and fixative because it denatures proteins and dehydrates cells. Introducing biological samples such as cells, organelles, or proteins into an this compound gradient would lead to irreversible damage, rendering them non-viable and unsuitable for downstream functional or structural analysis.
-
Limited Density Range: The density of this compound is less than that of water. While this compound-water mixtures can provide a range of densities, this range is often not broad or high enough to effectively separate many biological components, which typically have densities greater than water.
For these reasons, other media that are dense, inert, and biocompatible are universally preferred for creating density gradients. Commonly used media include sucrose, Percoll®, and cesium chloride.[1][2][6] This document will provide detailed protocols for the preparation of sucrose and Percoll gradients, two of the most common and versatile types of gradients used in life sciences research.
Protocols: Preparation of Sucrose and Percoll Gradients
Protocol 1: Discontinuous (Step) Sucrose Gradient for Organelle Separation
Discontinuous gradients are formed by carefully layering solutions of decreasing density on top of one another. They are particularly useful for separating components with distinct densities, such as subcellular organelles.[7][8]
Quantitative Data Summary
| Parameter | Value |
| Gradient Material | Sucrose in Buffer (e.g., Tris-HCl) |
| Sucrose Concentrations | 15%, 20%, 25%, 27.5%, 30%, 35% (w/v) |
| Sample Solubilization | Detergent (e.g., 1% Lauryl Maltoside) for membrane proteins |
| Centrifugation Speed | 72,000 x g to 113,000 x g |
| Centrifugation Time | 16.5 - 17 hours |
| Temperature | 4°C |
| Rotor Type | Swing-out rotor (e.g., SW 50.1, VTi50) |
Experimental Protocol
-
Preparation of Sucrose Stock Solutions:
-
Prepare a high-concentration stock solution of sucrose (e.g., 66% w/w) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). This stock can be stored at 4°C.[9]
-
From the stock solution, prepare working solutions of the desired concentrations (e.g., 15%, 20%, 25%, 27.5%, 30%, 35%) by dilution with the same buffer. Ensure all solutions are kept on ice.
-
-
Gradient Formation:
-
Using a sterile pipette, carefully layer the sucrose solutions into an ultracentrifuge tube, starting with the highest concentration at the bottom.
-
For a 5 ml tube, you might layer 0.25 ml of 35%, 0.5 ml of 30%, 0.75 ml of 27.5%, 1 ml of 25%, and 1 ml of 20% sucrose.[7]
-
To create distinct layers, place the pipette tip against the inner wall of the tube just above the previous layer and dispense the solution slowly.
-
-
Sample Preparation and Loading:
-
Prepare the sample by homogenizing cells or tissues in a suitable buffer. For membrane-bound organelles, solubilization with a mild detergent may be necessary.[7]
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Carefully layer the supernatant (your sample) on top of the prepared sucrose gradient.
-
-
Centrifugation:
-
Place the tubes in a pre-cooled (4°C) swing-out rotor.
-
Centrifuge at the appropriate speed and for the required duration (e.g., 37,500 rpm for 16.5 hours in an SW 50.1 rotor).[7] Use slow acceleration and deceleration profiles to avoid disturbing the gradient.
-
-
Fraction Collection:
-
After centrifugation, carefully remove the tube. Visible bands corresponding to different organelles should be present at the interfaces of the sucrose layers.
-
Fractions can be collected by carefully pipetting from the top or by puncturing the bottom of the tube and collecting drops.[4]
-
Workflow for Discontinuous Sucrose Gradient
Caption: Workflow for organelle separation using a discontinuous sucrose gradient.
Protocol 2: Continuous Sucrose Gradient for Protein Complex Separation
Continuous (or linear) gradients have a smooth density transition from top to bottom. They are ideal for separating molecules with similar densities or for analytical purposes where high resolution is required.[2][10]
Quantitative Data Summary
| Parameter | Value |
| Gradient Material | Sucrose in Buffer (e.g., Tris-HCl, NaCl, MgCl2) |
| Sucrose Concentrations | 5-20% (for 200-800 kDa complexes) or 10-40% (for larger complexes) (w/w) |
| Sample Volume | 50 - 200 µL |
| Centrifugation Speed | 35,000 - 39,000 rpm |
| Centrifugation Time | 15 - 32 hours |
| Temperature | 4°C |
| Rotor Type | Swing-out rotor (e.g., SW41, SW50.1) |
Experimental Protocol
-
Preparation of Sucrose Solutions:
-
Gradient Formation:
-
Use a gradient maker to create a linear gradient. This is a two-chamber device where the two sucrose solutions are mixed as they are dispensed into the centrifuge tube.
-
Alternatively, a linear gradient can be formed by diffusion of a step gradient. Carefully layer several small steps of decreasing sucrose concentration and allow them to diffuse for several hours at 4°C.[11] Another method is the freeze-thaw technique, where layers are frozen and then slowly thawed to form a continuous gradient.[11]
-
-
Sample Preparation and Loading:
-
Prepare the protein sample in a buffer compatible with the gradient.
-
Carefully load 50-200 µL of the sample onto the top of the pre-formed gradient.[9]
-
-
Centrifugation:
-
Place the tubes in a pre-cooled (4°C) swing-out rotor.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for a time optimized for the complex of interest (e.g., 15-16 hours).[12]
-
-
Fraction Collection and Analysis:
-
Collect fractions from the top or bottom of the tube. Automated fraction collectors can provide high reproducibility.
-
Analyze the fractions by methods such as SDS-PAGE and Western blotting to determine the location of the protein complex within the gradient.
-
Workflow for Continuous Sucrose Gradient
Caption: Workflow for protein complex separation using a continuous sucrose gradient.
Protocol 3: Discontinuous (Step) Percoll Gradient for Cell Separation
Percoll® consists of silica nanoparticles coated with polyvinylpyrrolidone, which allows the formation of iso-osmotic gradients. It is gentle on cells and ideal for separating different cell populations from a heterogeneous mixture.[13][14]
Quantitative Data Summary
| Parameter | Value |
| Gradient Material | Percoll® |
| Stock Isotonic Percoll (SIP) | 9 parts Percoll® + 1 part 1.5 M NaCl or 10x PBS |
| Percoll Concentrations | 20%, 30%, 40%, 50% (diluted from SIP) |
| Centrifugation Speed | 500 - 2000 x g |
| Centrifugation Time | 10 - 30 minutes |
| Temperature | 4°C or Room Temperature |
| Rotor Type | Swing-out rotor (recommended for pre-formed gradients) |
Experimental Protocol
-
Preparation of Stock Isotonic Percoll (SIP):
-
To make Percoll iso-osmotic for mammalian cells, mix 9 parts of Percoll® with 1 part of 1.5 M NaCl or 10x concentrated phosphate-buffered saline (PBS). This is your 100% SIP solution.
-
-
Preparation of Percoll Working Solutions:
-
Dilute the 100% SIP with 1x PBS or cell culture medium to prepare the desired concentrations for your step gradient (e.g., 50%, 40%, 30%, and 20%).[13]
-
-
Gradient Formation:
-
Sample Preparation and Loading:
-
Centrifugation:
-
Place the tube in a pre-cooled (4°C) centrifuge with a swing-out rotor.
-
Centrifuge at 2000 x g for 30 minutes with the brake turned off to prevent disruption of the separated layers upon stopping.[13]
-
-
Cell Collection:
-
After centrifugation, viable cells will typically form a visible white band at one of the interfaces (e.g., between the 30% and 40% layers).[13]
-
Carefully aspirate the desired cell layer with a pipette.
-
Wash the collected cells by diluting them with 4-5 volumes of cold 1x PBS and centrifuging at 500 x g for 5 minutes to pellet the cells and remove the Percoll.[13] Repeat the wash step if necessary.
-
Logical Relationships in Percoll Gradient Cell Separation
Caption: Logical flow for separating cell populations using a Percoll density gradient.
References
- 1. labsup.net [labsup.net]
- 2. Sucrose Density Gradient Centrifugation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocol of Preparation of the Subcellular Organelle Protein Samples - Creative BioMart [creativebiomart.net]
- 4. mun.ca [mun.ca]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. Small-scale Subcellular Fractionation with Sucrose Step Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncdir.org [ncdir.org]
- 10. Protocol to study human mitochondrial ribosome using quantitative density gradient analysis by mass spectrometry and complexome profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. encodeproject.org [encodeproject.org]
- 14. Density centrifugation – ANACC Methods and Materials [research.csiro.au]
Application Notes and Protocols for Employing Ethanol as a Cleaning Agent for Laboratory Glassware
Introduction
The cleanliness of laboratory glassware is paramount to the accuracy and reproducibility of experimental results. Residual contaminants can interfere with chemical reactions, inhibit cell growth in biological assays, and introduce systematic errors in analytical measurements. Ethanol, a volatile organic solvent, is a widely utilized cleaning agent in research, drug development, and quality control laboratories. Its efficacy in dissolving a broad spectrum of organic residues, miscibility with water, and rapid evaporation make it an invaluable tool for maintaining the integrity of laboratory glassware.[1][2]
These application notes provide a comprehensive guide to the effective use of this compound for cleaning laboratory glassware. Detailed protocols for various scenarios, quantitative data on cleaning effectiveness, and essential safety precautions are presented to ensure optimal cleaning outcomes and safe laboratory practices.
Quantitative Data on Cleaning Effectiveness
| Contaminant | Glassware Type | Cleaning Method | Quantitative Result | Reference |
| Cyanocobalamin | Beakers, Volumetric Flasks, Pipettes | Rinsing with 77% this compound and ultra-pure water. | Residue not detectable by UV-Vis spectrophotometry. | [3] |
| Betamethasone Valerate | General Laboratory Glassware | Manual cleaning followed by solvent rinses. | Residue levels below the detection limit (0.11 µg/ml) by HPLC. | [4][5] |
| Microbial Contamination | General Laboratory Glassware | Manual washing with 5% neutral detergent followed by rinsing. | Most effective method in a comparative study of four manual cleaning regimes. | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for cleaning laboratory glassware using this compound, tailored to the type of contaminant.
Protocol for Cleaning Glassware Contaminated with Water-Insoluble Organic Residues
This protocol is suitable for removing oils, greases, and other non-polar compounds.
Materials:
-
Waste container for organic solvents
-
Appropriate organic solvent (e.g., acetone, hexane) for initial rinse
-
This compound (70-95%)
-
Laboratory-grade detergent (e.g., Alconox, Liquinox)
-
Tap water
-
Deionized water
-
Appropriate brushes for glassware
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Procedure:
-
Initial Rinse: Under a fume hood, rinse the glassware 2-3 times with a suitable organic solvent (e.g., acetone or hexane) to remove the bulk of the water-insoluble residue.[7][8] Dispose of the solvent waste in a designated container.
-
This compound Rinse: Rinse the glassware 2-3 times with this compound to remove the initial organic solvent and any remaining soluble impurities.[3][7][8]
-
Detergent Wash: Prepare a warm solution of laboratory-grade detergent. Wash the glassware thoroughly with the detergent solution, using appropriate brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water to remove all traces of the detergent.
-
Deionized Water Rinse: Rinse the glassware 3-4 times with deionized water to remove any remaining salts or impurities from the tap water.[7][8]
-
Drying: Allow the glassware to air dry on a rack. If immediate use is required, a final rinse with acetone can be performed to expedite drying, as it evaporates quickly.[7] Do not dry with paper towels or forced air to avoid contamination with fibers or other impurities.
Protocol for General Cleaning of Glassware
This protocol is a standard procedure for routine cleaning of glassware that has not been exposed to highly insoluble or hazardous materials.
Materials:
-
This compound (70-95%)
-
Laboratory-grade detergent
-
Tap water
-
Deionized water
-
Appropriate brushes
-
PPE: safety goggles, nitrile gloves, lab coat
Procedure:
-
Initial Rinse (Optional): If the glassware contains this compound-soluble materials, rinse with this compound followed by deionized water.[7][9]
-
Detergent Wash: Wash the glassware with a warm solution of laboratory-grade detergent, using brushes to clean all surfaces.
-
Tap Water Rinse: Rinse the glassware thoroughly under running tap water.
-
Deionized Water Rinse: Perform a final rinse 3-4 times with deionized water.[7][8]
-
Drying: Invert the glassware on a drying rack and allow it to air dry completely.
Safety Precautions
This compound is a flammable and hazardous chemical that requires careful handling.
-
Flammability: this compound is highly flammable.[6] Ensure that there are no open flames, sparks, or hot surfaces in the vicinity when using this compound.
-
Ventilation: Always work in a well-ventilated area or under a fume hood to avoid the inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles to protect the eyes, nitrile gloves, and a flame-resistant lab coat when handling this compound.[7]
-
Storage: Store this compound in tightly sealed, approved containers in a cool, dry, and well-ventilated area away from ignition sources.[7] Use flammable storage cabinets for larger quantities.
-
Spills: In case of a spill, remove all ignition sources and absorb the spill with an inert material like sand or vermiculite.
Visualizations
Experimental Workflow for Cleaning Water-Insoluble Organic Residues
Caption: Workflow for cleaning water-insoluble organic residues.
Logical Relationships in Glassware Cleaning
Caption: Initial cleaning steps based on contaminant type.
References
- 1. watersciences.unl.edu [watersciences.unl.edu]
- 2. vitroglazings.com [vitroglazings.com]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Glassware Cleaning Validation by Liquid Chromatographic Quantitation of Betamethasone Valerate Residues | Kabarak Journal of Research & Innovation [journals.kabarak.ac.ke]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. dwk.com [dwk.com]
- 9. nist.gov [nist.gov]
The Role of Ethanol in Histological Slide Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the multifaceted use of ethanol in the preparation of histological slides. This compound is a critical reagent in histology, primarily utilized for tissue fixation, dehydration prior to paraffin wax embedding, and in the processes of staining and differentiation. Its efficacy is rooted in its ability to denature proteins and its miscibility with water, which allows for the gradual removal of water from tissues.[1][2][3][4][5] Proper this compound application is paramount for preserving tissue morphology and ensuring high-quality microscopic analysis.
I. Application Notes
This compound as a Fixative
This compound is a non-additive, coagulant fixative that works by dehydrating tissues and precipitating proteins.[2] This mechanism of action makes it particularly useful for certain applications while also presenting some limitations.
-
Mechanism: this compound fixation involves the removal of water from cells and tissues, which leads to the denaturation and precipitation of proteins.[1][2] This process preserves the general cellular architecture. Unlike cross-linking fixatives like formalin, this compound-based fixatives do not form covalent bonds with macromolecules.[6]
-
Advantages:
-
Preservation of Nucleic Acids: The non-cross-linking nature of this compound makes it an excellent choice for studies involving DNA and RNA extraction from paraffin-embedded tissues.[2][6]
-
Rapid Action: this compound fixes tissues quickly, which can be advantageous for time-sensitive applications.[2]
-
Enzyme Histochemistry: It is often employed as a fixative for preserving the activity of certain enzymes.[2]
-
-
Disadvantages:
-
Tissue Shrinkage and Hardening: A significant drawback of this compound fixation is its tendency to cause tissue shrinkage and hardening, which can introduce artifacts.[1][2][6]
-
Poor Penetration: this compound does not penetrate large tissue samples well, potentially leading to incomplete fixation in the center of the tissue.[1]
-
Lysis of Erythrocytes: this compound can cause the lysis of red blood cells.[6]
-
This compound in Tissue Dehydration
Dehydration is a crucial step in preparing tissues for embedding in non-aqueous media like paraffin wax. Paraffin is hydrophobic, so water must be removed from the fixed tissue before it can be infiltrated with wax.[3][5] this compound is the most commonly used dehydrating agent in histology.[4][7]
-
Graded this compound Series: To prevent excessive distortion and shrinkage of the tissue, dehydration is performed using a series of increasing this compound concentrations.[3][4][5][8][9] This gradual replacement of water with alcohol minimizes osmotic shock to the cells.[3][8] A typical series starts with 50-70% this compound and progresses to 100% (absolute) this compound.[4][8][10]
-
Consequences of Improper Dehydration:
-
Incomplete Dehydration: If water is not completely removed, the subsequent clearing agent (e.g., xylene) will not be able to fully penetrate the tissue, leading to poor infiltration by paraffin wax. This results in soft, mushy tissue blocks that are difficult to section.[4]
-
Excessive Dehydration: Prolonged exposure to high concentrations of this compound can make the tissue hard and brittle, which also poses challenges during microtomy.[4][11]
-
This compound in Staining Procedures
This compound plays a dual role in the staining process, specifically in the widely used Hematoxylin and Eosin (H&E) staining protocol. It is used for both rehydration of the paraffin-embedded tissue section before staining and for dehydration after staining.
-
Rehydration: Before aqueous stains like hematoxylin can penetrate the tissue section, the paraffin wax must be removed (deparaffinization) with a clearing agent like xylene, followed by rehydration through a descending series of this compound concentrations (from 100% down to 70% or water).[12][13][14][15]
-
Dehydration: After staining with eosin, which is often dissolved in alcohol, the section is dehydrated again through an ascending series of this compound concentrations.[12][13] This step is essential before clearing the section with xylene and applying a coverslip with a non-aqueous mounting medium.[12][13] Inadequate dehydration at this stage can result in a cloudy appearance of the slide.[16]
II. Experimental Protocols
Protocol for Tissue Dehydration for Paraffin Embedding
This protocol is suitable for tissue samples approximately 3-5 mm thick that have been adequately fixed.
Workflow for Tissue Dehydration and Clearing
Caption: Workflow for tissue dehydration and clearing.
Table 1: Tissue Dehydration and Clearing Protocol
| Step | Reagent | Duration | Number of Changes | Purpose |
| 1 | 70% this compound | 30-60 minutes | 1-2 | Gradual removal of water.[17] |
| 2 | 80% this compound | 45-60 minutes | 1 | Continued water removal.[12][18] |
| 3 | 95% this compound | 30-60 minutes | 2 | Further dehydration.[17][18] |
| 4 | 100% this compound | 30-60 minutes | 2-3 | Complete removal of water.[12][17][18] |
| 5 | Xylene | 30-45 minutes | 2-3 | Removal of this compound (clearing).[17] |
Note: Times may need to be adjusted based on tissue type and size. For delicate tissues, it is recommended to start with a lower concentration of this compound (e.g., 30% or 50%).[4][9][19]
Protocol for Hematoxylin and Eosin (H&E) Staining
This protocol outlines the steps for staining paraffin-embedded tissue sections.
Workflow for H&E Staining
Caption: Workflow for Hematoxylin and Eosin (H&E) staining.
Table 2: H&E Staining Protocol for Paraffin Sections
| Step | Reagent | Duration | Purpose |
| Deparaffinization and Rehydration | |||
| 1 | Xylene | 2 changes, 5 minutes each | Remove paraffin wax.[12][13] |
| 2 | 100% this compound | 2 changes, 2 minutes each | Remove xylene.[12][15] |
| 3 | 95% this compound | 2 minutes | Begin rehydration.[13][15] |
| 4 | 70% this compound | 2 minutes | Continue rehydration.[13] |
| 5 | Distilled Water | 2 minutes | Complete rehydration.[13] |
| Staining | |||
| 6 | Harris Hematoxylin | 2-5 minutes | Stain cell nuclei blue/purple.[12] |
| 7 | Running Tap Water | 1-5 minutes | Rinse.[12][14] |
| 8 | 1% Acid Alcohol | 1-5 seconds | Differentiate (remove excess stain).[14][15] |
| 9 | Running Tap Water | 1 minute | Stop differentiation.[14] |
| 10 | Ammonia Water or Saturated Lithium Carbonate | 30-60 seconds | Bluing (turn nuclei blue).[13][14] |
| 11 | Running Tap Water | 2-5 minutes | Rinse.[13][14] |
| 12 | Eosin Y Solution | 1-2 minutes | Counterstain cytoplasm and connective tissue pink/red.[12][13] |
| Dehydration, Clearing, and Mounting | |||
| 13 | 95% this compound | 2 changes, 1 minute each | Begin post-staining dehydration.[13] |
| 14 | 100% this compound | 2 changes, 1 minute each | Complete dehydration.[12][16] |
| 15 | Xylene | 2 changes, 2 minutes each | Clear the section.[12][13][16] |
| 16 | Mounting Medium and Coverslip | - | Protect the stained section. |
III. Summary of Quantitative Data
Table 3: Comparison of this compound Concentrations and Timings in Histological Protocols
| Process | Step | This compound Concentration | Typical Duration |
| Tissue Dehydration | Initial Dehydration | 50% - 70% | 30 - 60 minutes |
| Intermediate Dehydration | 80% - 95% | 30 - 60 minutes per change | |
| Final Dehydration | 100% (Absolute) | 30 - 60 minutes per change | |
| H&E Staining (Rehydration) | Xylene Removal | 100% | 2 - 5 minutes per change |
| Rehydration | 95% -> 70% | 2 minutes per step | |
| H&E Staining (Dehydration) | Initial Dehydration | 95% | 1 minute per change |
| Final Dehydration | 100% | 1 minute per change |
The protocols and data presented provide a comprehensive guide to the effective use of this compound in histological slide preparation. Adherence to these guidelines will aid researchers, scientists, and drug development professionals in obtaining high-quality, reproducible results for microscopic analysis. Optimization of timings may be necessary depending on the specific tissue type, size, and desired outcome.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. google.com [google.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Tissue processing | Basicmedical Key [basicmedicalkey.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. A Buffered Alcohol-Based Fixative for Histomorphologic and Molecular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. stainsfile.com [stainsfile.com]
- 10. Tissue Processing Overview: Steps & Techniques for Histopathology [leicabiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. boneandcancer.org [boneandcancer.org]
- 13. mycetoma.edu.sd [mycetoma.edu.sd]
- 14. aladdin-e.com [aladdin-e.com]
- 15. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 16. ethosbiosciences.com [ethosbiosciences.com]
- 17. cellink.com [cellink.com]
- 18. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 19. med.nyu.edu [med.nyu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethanol Concentration for DNA Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ethanol concentration for DNA precipitation. Find troubleshooting solutions, frequently asked questions, detailed experimental protocols, and key data summaries to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during DNA precipitation with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no DNA yield | Incomplete Lysis: The initial cell or tissue disruption was not sufficient to release the DNA. | Ensure the sample was thoroughly homogenized and incubated at the recommended temperature for the lysis buffer used.[1] |
| Improper Precipitation Conditions: Incorrect this compound or salt concentration was used. | Ensure the final this compound concentration is between 70-80% (v/v). Use the correct final concentration of salt (e.g., 0.3 M for sodium acetate).[2] | |
| Low Initial DNA Concentration: The starting sample had a very low amount of DNA. | For DNA concentrations below 0.1 µg/ml, consider extending the incubation time at low temperature (-20°C or -70°C) and using a carrier like glycogen or linear polyacrylamide to improve recovery.[3][4][5] | |
| Insufficient Centrifugation: The centrifugation speed or time was not adequate to pellet the DNA. | For small DNA fragments or low concentrations, increase centrifugation time and/or speed. A common recommendation is >12,000 x g for 30 minutes.[3] | |
| Loss of Pellet: The DNA pellet was accidentally discarded with the supernatant. | Be careful when decanting the supernatant, as the pellet may be invisible. Note the side of the tube where the pellet should be located based on the centrifuge rotor's orientation.[6] | |
| Incomplete Resuspension: The DNA pellet was not fully dissolved. | High molecular weight DNA can take time to dissolve. Vortexing after adding the resuspension buffer and incubating overnight at room temperature or for 1 hour at 50°C can help.[1] | |
| DNA pellet is difficult to dissolve | Over-dried Pellet: The pellet was dried for too long, which can lead to denaturation. | Air-dry the pellet until the milky-white color disappears but do not over-dry. If the pellet is hard to dissolve, heating the sample in buffer may help.[3][6] |
| Presence of Contaminants: Co-precipitation of salts or other impurities can hinder resuspension. | Ensure the 70% this compound wash step is performed correctly to remove residual salts.[7] | |
| Poor DNA Purity (Low 260/280 ratio) | Salt Co-precipitation: Excessive salt was carried over into the final sample. | Perform the 70% this compound wash step meticulously. Ensure all the supernatant is removed after the initial precipitation.[7][8] |
| This compound Carryover: Residual this compound in the final sample can interfere with downstream applications and affect purity readings. | After the 70% this compound wash, carefully remove all the supernatant and briefly air-dry the pellet.[8] | |
| RNA Contamination | RNA Co-precipitation: RNA was not removed prior to precipitation. | If RNA-free DNA is required, treat the sample with RNase before starting the precipitation protocol. Lithium chloride can be used to selectively precipitate RNA, but chloride ions may inhibit downstream enzymatic reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal final concentration of this compound for DNA precipitation?
A final this compound concentration of 70-80% (v/v) is generally optimal for efficient DNA precipitation. This is typically achieved by adding 2 to 2.5 volumes of 95-100% this compound to the DNA solution containing salt.[3][6]
Q2: Why is salt necessary for DNA precipitation?
Salt is crucial for neutralizing the negative charges on the phosphate backbone of the DNA.[2][9] Positively charged ions from the salt (e.g., Na+) shield the negative charges, reducing the repulsion between DNA molecules and making them less soluble in the this compound solution, thus allowing them to precipitate.[2][7]
Q3: Which salt should I use for DNA precipitation?
The choice of salt can depend on the downstream application:
-
Sodium Acetate (NaOAc): Commonly used for routine DNA precipitation at a final concentration of 0.3 M, pH 5.2.[2]
-
Sodium Chloride (NaCl): A good choice for samples containing SDS, as it helps keep the detergent soluble in this compound. A final concentration of 0.2 M is recommended.[2]
-
Ammonium Acetate (NH4OAc): Useful for removing dNTPs. However, ammonium ions can inhibit T4 polynucleotide kinase, so it should be avoided if the DNA will be used in reactions with this enzyme.[2]
Q4: Is a low-temperature incubation step necessary?
While many protocols recommend incubating the this compound-DNA mixture at -20°C or even -80°C, it is not always necessary for efficient precipitation of DNA at concentrations as low as 20 ng/mL.[2] Incubation on ice (0-4°C) for 15-30 minutes is often sufficient.[2] However, for very dilute samples or small DNA fragments, a longer incubation at low temperature can improve recovery.[3][4]
Q5: What is the purpose of the 70% this compound wash?
The 70% this compound wash is a critical step for removing salts and other soluble impurities that may have co-precipitated with the DNA.[7] This "cleans" the DNA pellet, ensuring high purity for downstream applications.
Q6: Can I use isopropanol instead of this compound?
Yes, isopropanol can be used for DNA precipitation. DNA is less soluble in isopropanol, so a smaller volume (0.7-1 volume) is required.[6][10] However, salts are also less soluble in isopropanol, leading to a higher risk of co-precipitation. Therefore, isopropanol precipitation is often performed at room temperature to minimize salt contamination.[6][10]
Q7: How can I improve the recovery of very small amounts of DNA?
To increase the yield of low-concentration or small DNA fragments (<100 nucleotides), you can:
-
Add a carrier such as glycogen, linear polyacrylamide, or tRNA.[3][6]
-
Increase the incubation time on ice to 1 hour or overnight.[2][3]
-
Add MgCl₂ to a final concentration of 0.01 M.[4]
Experimental Protocols
Standard DNA Precipitation Protocol
This protocol is suitable for routine precipitation of DNA from aqueous solutions.
Materials:
-
DNA sample in aqueous solution
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
Ice-cold 95-100% this compound
-
70% this compound (prepared with nuclease-free water)
-
Nuclease-free water or TE buffer for resuspension
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Methodology:
-
Sample Preparation: Start with your DNA sample in a microcentrifuge tube.
-
Add Salt: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample and mix well. For example, add 10 µL of 3 M NaOAc to a 100 µL DNA sample.
-
Add this compound: Add 2 to 2.5 volumes of ice-cold 95-100% this compound to the mixture.[3] Mix thoroughly by inverting the tube several times until the solution is homogeneous.
-
Incubation: Incubate the mixture to allow the DNA to precipitate. For routine samples, 15-30 minutes on ice is sufficient.[2] For low concentrations of DNA, incubate at -20°C for at least 30-60 minutes, or overnight for very dilute samples.[4][5]
-
Centrifugation: Pellet the DNA by centrifuging at >12,000 x g for 15-30 minutes at 4°C.[3]
-
Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which may be invisible.
-
Wash Pellet: Add 500 µL to 1 mL of 70% this compound to the tube. This step washes away residual salts.
-
Second Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[3]
-
Remove Wash Solution: Carefully remove the 70% this compound supernatant. It is important to remove as much of the this compound as possible. A brief second spin to collect residual liquid for removal is recommended.
-
Dry Pellet: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.[3]
-
Resuspend DNA: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Data Summary
The following table summarizes key quantitative parameters for successful DNA precipitation.
| Parameter | Recommended Value | Notes |
| Final this compound Concentration | 70-80% (v/v) | Typically achieved with 2-2.5 volumes of 95-100% this compound.[6][10] |
| Final Isopropanol Concentration | ~35-50% (v/v) | Achieved with 0.7-1 volume of 100% isopropanol.[6][10] |
| Salt Concentration (Final) | ||
| Sodium Acetate (NaOAc) | 0.3 M | For routine DNA precipitation.[2] |
| Sodium Chloride (NaCl) | 0.2 M | Use if SDS is present in the sample.[2] |
| Ammonium Acetate (NH4OAc) | 2.0-2.5 M | Useful for removing dNTPs.[2] |
| Incubation Temperature | 0°C to -20°C | Lower temperatures can improve yield for dilute samples.[2][4] |
| Incubation Time | 15 minutes to overnight | Longer times are needed for smaller or more dilute DNA samples.[3] |
| Centrifugation Speed | >12,000 x g | Higher speeds may be necessary for small DNA fragments. |
| Centrifugation Time | 15-30 minutes | Longer times improve recovery of low-concentration samples.[3] |
Visualizations
References
- 1. dnagenotek.com [dnagenotek.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. This compound precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 6. science.smith.edu [science.smith.edu]
- 7. This compound precipitation - Wikipedia [en.wikipedia.org]
- 8. wegene-china.com [wegene-china.com]
- 9. researchgate.net [researchgate.net]
- 10. abyntek.com [abyntek.com]
Technical Support Center: Troubleshooting RNA Ethanol Precipitation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the ethanol precipitation of RNA, specifically focusing on low yield.
Frequently Asked Questions (FAQs)
Q1: My RNA yield is significantly lower than expected after this compound precipitation. What are the most common causes?
Low RNA yield can stem from several factors throughout the extraction and precipitation process. The most common culprits include incomplete cell lysis, RNA degradation by RNases, suboptimal precipitation conditions, or loss of the RNA pellet.[1][2] It's crucial to systematically evaluate each step of your protocol to identify the potential source of error.
Q2: How can I determine if my starting material or initial lysis was the problem?
If the RNA quality is good but the yield is low, the issue may lie with the starting material or the initial homogenization and lysis steps.
-
Starting Material: The tissue or cells used may have a naturally low RNA content. Additionally, if the sample was not stored properly (e.g., not immediately frozen at -80°C or stabilized in a solution like RNAlater), endogenous RNases may have degraded the RNA before extraction even began.[1][3]
-
Incomplete Lysis/Homogenization: For RNA to be released, cells must be completely disrupted.[4] Incomplete lysis will leave RNA trapped within cells, which are then pelleted and discarded with cellular debris, leading to a significant loss of yield.[4][5] Ensure you are using a disruption method appropriate for your sample type and that homogenization is thorough.[1][4] If you centrifuge your homogenate before proceeding, a tan-colored pellet can indicate that not all cells were lysed.[6]
Q3: I suspect RNase contamination. How can I prevent it and check for degradation?
RNases are robust enzymes that degrade RNA and are a primary cause of both low yield and poor quality.[3][5]
-
Prevention: Always wear gloves and change them frequently. Use certified RNase-free tubes, tips, and reagents.[7][8] Treat non-certified solutions and glassware with DEPC (diethylpyrocarbonate) and then autoclave to inactivate the DEPC.[9] Work in a clean area designated for RNA work.[7]
-
Checking for Degradation: RNA integrity can be assessed by running the sample on a denaturing agarose gel. Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands. Smeared bands indicate degradation.[1]
Q4: What are the critical parameters for the this compound precipitation step itself?
The efficiency of RNA precipitation depends on the correct concentrations of salt and this compound, as well as appropriate incubation temperature and duration.
-
Salt Concentration: Monovalent cations are essential to neutralize the negative charge of the RNA phosphate backbone, allowing the molecules to aggregate.[10][11]
-
This compound Concentration: this compound displaces the hydration shell around the RNA, forcing it to precipitate out of solution.[10][11] For RNA, 2.5 to 3 volumes of 100% this compound are typically recommended.[9][12]
-
Incubation: While precipitation can occur at room temperature, incubation at -20°C or -80°C is commonly used to enhance the precipitation of low-concentration RNA.[10][13] An incubation period of at least one hour at -20°C is generally sufficient.[12]
Q5: My RNA concentration is very low. How can I improve recovery?
For samples with very low RNA concentrations (<10 µg/ml), precipitation can be inefficient.[9] The use of a co-precipitant can significantly improve recovery.[14]
-
Co-precipitants: These are inert molecules that form a visible pellet, trapping the target RNA along with them. Common options include glycogen, linear polyacrylamide (LPA), and yeast tRNA. Glycogen is a popular choice as it is highly efficient and does not interfere with most downstream applications.[2][14] Some co-precipitants, like GlycoBlue, are dyed to make the pellet easier to see.[12]
Q6: I can't see an RNA pellet after centrifugation. What should I do?
An invisible RNA pellet is common with low-concentration samples.
-
Do Not Discard Supernatant: Assume a pellet is present even if you cannot see it.[15]
-
Careful Aspiration: When removing the supernatant, use a pipette to carefully draw off the liquid instead of decanting, which can dislodge the pellet.[12][15] Orienting the tube's hinge outward in the centrifuge will ensure the pellet forms on a consistent side, making it easier to avoid.[13]
-
Use a Co-precipitant: In future experiments with low expected yields, add a co-precipitant like glycogen to make the pellet visible.[2][15]
Q7: Could I be losing my RNA during the washing or drying steps?
Yes, these final steps are critical for both yield and purity.
-
Washing: The pellet should be washed with 70-80% this compound to remove residual salts and other impurities.[3][10] It is crucial that the this compound concentration is not too low, as this can cause the RNA to partially redissolve.[15] Do not vigorously vortex the pellet during the wash; gently add the this compound and centrifuge again.
-
Drying: Over-drying the pellet can make it very difficult to resuspend, leading to an apparent loss of yield.[16] Air-dry the pellet until the this compound has evaporated but the pellet is not bone dry; it may appear translucent rather than stark white.[16] A speed vac can be used for a few minutes, but requires careful monitoring.[12]
-
Resuspension: Ensure the pellet is fully dissolved in an appropriate volume of RNase-free water or buffer. Heating the sample at 55-60°C for 10-15 minutes can aid in resuspension.[16]
Quantitative Data Summary
Table 1: Recommended Salt Concentrations for RNA Precipitation
| Salt | Final Concentration | Recommended Use | Notes |
| Sodium Acetate (NaOAc) | 0.3 M (pH 5.2) | Routine RNA precipitation.[10] | Most commonly used salt. |
| Lithium Chloride (LiCl) | 0.8 M - 2.5 M | Selectively precipitates RNA, leaving behind DNA and proteins.[9][10] | Not suitable for RNA used in reverse transcription or in vitro translation as chloride ions can inhibit enzymes.[10] |
| Ammonium Acetate (NH₄Ac) | 2.0 - 2.5 M | Helps prevent co-precipitation of dNTPs.[10] | Not for use in T4 polynucleotide kinase reactions as ammonium ions are inhibitory.[10] |
| Sodium Chloride (NaCl) | 0.2 M | Use for samples containing SDS, as NaCl keeps SDS soluble in this compound.[10] |
Table 2: this compound Precipitation Parameters
| Parameter | Recommendation | Notes |
| Alcohol Type | This compound or Isopropanol | Isopropanol requires a smaller volume (0.7-1 volume) but is less effective at precipitating salts, which can be a disadvantage.[9][11] this compound is generally preferred for RNA. |
| This compound Volume | 2.5 - 3 volumes of 100% this compound | Use 3 volumes for small or low-concentration RNA to maximize recovery.[12] |
| Incubation Temperature | -20°C to -80°C | While precipitation occurs at 0-4°C, lower temperatures are often used to ensure complete precipitation of small amounts of RNA.[10] |
| Incubation Time | 30 minutes to overnight | 1-2 hours at -20°C is typically sufficient.[12] For very dilute samples, overnight incubation may improve yield.[2] |
| Centrifugation Speed | ≥12,000 x g | High speeds are required to effectively pellet the nucleic acids. |
| Centrifugation Time | 15 - 30 minutes | Longer spins may be necessary for very small pellets. |
| Centrifugation Temp. | 4°C | Helps keep the RNA precipitated.[13] |
Experimental Protocols
Standard this compound Precipitation of RNA
-
Measure the volume of the aqueous RNA sample.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to achieve a final concentration of 0.3 M.[10] Mix gently but thoroughly.
-
Add 2.5-3 volumes of ice-cold 100% this compound.[9] Mix by inverting the tube several times until the solution is homogenous.
-
Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, incubate overnight.[2]
-
Centrifuge at ≥12,000 x g for 30 minutes at 4°C to pellet the RNA.[13]
-
Carefully aspirate and discard the supernatant, being careful not to disturb the pellet.
-
Gently add 500 µL of ice-cold 70% this compound to wash the pellet. This removes residual salts.
-
Centrifuge at ≥12,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant. Remove as much this compound as possible without touching the pellet.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer.
This compound Precipitation with a Co-precipitant
-
Follow steps 1 and 2 of the standard protocol.
-
Add a co-precipitant, such as glycogen, to a final concentration of 10-20 µg per sample.[12] Mix gently.
-
Proceed with steps 3-11 of the standard protocol. The pellet should now be much more visible.
Visual Guides
Caption: Standard workflow for this compound precipitation of RNA.
Caption: Troubleshooting decision tree for low RNA yield.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. researchgate.net [researchgate.net]
- 3. mpbio.com [mpbio.com]
- 4. Maximize Your RNA Yield | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. abyntek.com [abyntek.com]
- 6. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 8. neb.com [neb.com]
- 9. Working with RNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound precipitation of RNA from small or large volumes [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
how to improve DNA pellet visibility after ethanol precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the visibility of DNA pellets after ethanol precipitation.
Troubleshooting Guide: The Case of the Invisible Pellet
Problem: After performing this compound precipitation and centrifugation, I cannot see a DNA pellet.
This guide walks you through a step-by-step process to diagnose and solve the issue of an invisible or very faint DNA pellet.
Step 1: Assess the Starting Material and Expectations
-
Low DNA Concentration: The most common reason for an invisible pellet is a low starting concentration of DNA.[1][2] Nanogram or picogram quantities of nucleic acids may not form a visible pellet on their own.[3][4]
-
Small DNA Fragments: Shorter DNA fragments (e.g., <200 bp) are less efficiently precipitated than larger ones.[4]
Step 2: Review Your Precipitation Protocol
-
Salt Concentration: Ensure you added a salt solution (e.g., sodium acetate, ammonium acetate, or sodium chloride) to neutralize the negative charge on the DNA backbone, which is essential for precipitation.[1][5][6] The recommended final concentration for sodium acetate is 0.3 M.[5][7]
-
This compound Volume: Verify that you used the correct volume of cold this compound. Typically, 2 to 2.5 volumes of 100% this compound are added to the sample.[1][4][7]
-
Incubation Temperature and Time: Lower temperatures and longer incubation times can improve the precipitation of small amounts of DNA.[4][8] Incubating at -20°C for at least an hour or at -70°C for 30 minutes is a common practice.[4][8] However, be aware that prolonged incubation at very low temperatures can also increase the co-precipitation of salts.[6][9]
Step 3: Optimize the Centrifugation and Washing Steps
-
Centrifugation Speed and Time: Centrifugation at high speeds (e.g., 10,000–15,000 x g) for 15–30 minutes at 4°C is crucial for pelleting the DNA.[5][10] Insufficient centrifugation can result in a loose or non-existent pellet.
-
Careful Decanting: The pellet, especially if small, can be easily dislodged and lost during the removal of the supernatant.[5][10] Pour off the supernatant carefully in one smooth motion, or use a pipette to aspirate it.
-
Washing: A 70% this compound wash is performed to remove co-precipitated salts.[5][7] However, the pellet can be disturbed during this step. Add the 70% this compound gently and re-centrifuge to ensure the pellet remains at the bottom of the tube.[11]
Step 4: Employ a Co-precipitant
If you consistently work with low DNA concentrations, using a co-precipitant is the most effective way to increase pellet mass and visibility.[3][4][12]
-
Glycogen: An inert carrier that forms a visible pellet, trapping the target nucleic acids.[4][13] It is highly efficient for precipitating nanogram and picogram quantities of DNA.[3][4]
-
Linear Polyacrylamide (LPA): A synthetic and inert co-precipitant that is free from biological contamination.[3][7][12] It does not interfere with downstream enzymatic reactions or spectrophotometric readings.[7][12]
-
Colored Co-precipitants: Some commercially available glycogen co-precipitants are dyed (e.g., blue), making the pellet exceptionally easy to see.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is a co-precipitant and when should I use one?
A co-precipitant is an inert molecule that is added to a nucleic acid solution before alcohol precipitation to help recover small amounts of DNA or RNA. You should use a co-precipitant when you are working with very dilute solutions (ng/mL or pg/mL concentrations) or with very small DNA fragments, as these may not form a visible pellet on their own.[3][4][13]
Q2: Which co-precipitant should I choose: glycogen or LPA?
Both glycogen and Linear Polyacrylamide (LPA) are excellent choices as they are inert and do not typically interfere with downstream applications like PCR or sequencing.[12][13]
-
Glycogen is a polysaccharide that is very effective at precipitating small amounts of nucleic acids and forms a distinct white pellet.[4] Some commercial preparations may have minor nucleic acid contamination, though this is rare with molecular-grade glycogen.[3]
-
LPA is a synthetic polymer, so it is guaranteed to be free of any nucleic acid contamination.[3][7][12] It is a preferred choice for highly sensitive applications.[3]
Q3: Can I use tRNA as a co-precipitant?
While tRNA can be used as a co-precipitant, it is a nucleic acid itself and will contribute to A260 readings, leading to an overestimation of your sample concentration. It can also potentially interfere with downstream enzymatic reactions.[13] Therefore, inert options like glycogen or LPA are generally recommended.[13]
Q4: My pellet is white and opaque. Is this normal?
A white, opaque pellet is often a good sign, especially if you have used a co-precipitant like glycogen.[9][16] A pure DNA pellet can be clear and glassy, making it difficult to see.[5] However, a very large, white pellet could also indicate co-precipitation of salts.[17] A proper 70% this compound wash should remove these salts.
Q5: I see a pellet, but it disappeared after the 70% this compound wash. What happened?
The pellet may have been dislodged from the tube wall during the wash step.[11] This is more likely with loosely attached pellets, which can occur with isopropanol precipitation.[5] To prevent this, add the 70% this compound gently down the side of the tube, and always re-centrifuge after the wash before decanting the supernatant.[11] It's also good practice to mark the side of the tube where the pellet is expected to form.[5]
Q6: How can I avoid over-drying my DNA pellet?
Over-drying can make the DNA difficult to redissolve.[18] To avoid this, air-dry the pellet at room temperature only until the last visible drop of this compound has evaporated (typically 5-10 minutes).[18] Do not use a vacuum centrifuge for extended periods. A brief pulse in a centrifuge after removing the 70% this compound can help collect residual liquid for easier removal by pipette, reducing drying time.[19]
Quantitative Data Summary
| Parameter | Recommended Value/Concentration | Notes |
| Co-precipitants | ||
| Glycogen | 10–20 µg per sample (final concentration ~0.05-1 µg/µL) | Inert, does not interfere with most downstream applications.[2][4] |
| Linear Polyacrylamide (LPA) | 10–20 µg per sample (1 µL of a 20 mg/mL solution) | Synthetic, nuclease-free, and does not interfere with A260/280 readings.[7][12] |
| Salts | ||
| Sodium Acetate | 0.3 M (final concentration) | Most commonly used.[5][7] |
| Ammonium Acetate | 2.0–2.5 M (final concentration) | Can inhibit T4 polynucleotide kinase.[17] |
| Alcohols | ||
| This compound (100%) | 2–2.5 volumes | Preferred for small volumes; salts are less likely to co-precipitate.[1][4][6] |
| Isopropanol | 0.6–0.7 volumes | Good for large volumes, but salts co-precipitate more readily.[5][8] |
| Centrifugation | ||
| Speed | 10,000–15,000 x g | High g-force is necessary to pellet small amounts of DNA.[5] |
| Time | 15–30 minutes | Longer spins can improve recovery.[5][10] |
| Temperature | 4°C | Helps to prevent overheating and aids in precipitation.[5][10] |
Experimental Protocol: DNA Precipitation with a Co-precipitant
This protocol describes the precipitation of a dilute DNA sample using glycogen as a co-precipitant.
Materials:
-
DNA sample in aqueous buffer
-
3 M Sodium Acetate, pH 5.2
-
Glycogen (20 mg/mL solution)
-
Ice-cold 100% this compound
-
70% this compound (prepared with nuclease-free water)
-
Nuclease-free water or TE buffer for resuspension
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Initial Sample Preparation: Place your DNA sample in a 1.5 mL microcentrifuge tube.
-
Add Salt: Add 1/10th volume of 3 M Sodium Acetate, pH 5.2, to your DNA sample. (e.g., for a 100 µL sample, add 10 µL). Mix gently by flicking the tube.
-
Add Co-precipitant: Add 1 µL of the 20 mg/mL glycogen solution to your sample.[13] Mix gently.
-
Add this compound: Add 2.5 volumes of ice-cold 100% this compound. (e.g., for a 111 µL sample, add 277.5 µL).
-
Precipitation: Invert the tube several times to mix. A precipitate may become visible. Incubate the mixture at -20°C for at least 60 minutes or at -70°C for 30 minutes to precipitate the DNA.[4]
-
Centrifugation: Centrifuge the tube at ≥12,000 x g for 15–30 minutes at 4°C.
-
Pellet Location: Carefully remove the tube from the centrifuge. The pellet should be visible as a small white deposit at the bottom of the tube. Orient the tube in the centrifuge so you know where to expect the pellet (e.g., hinge facing outwards).
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.
-
Washing: Gently add 500 µL of room-temperature 70% this compound to the tube. This step removes co-precipitated salts.
-
Second Centrifugation: Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Final Supernatant Removal: Carefully decant or pipette off the 70% this compound. A brief pulse centrifugation can be performed to collect any remaining droplets at the bottom of the tube, which can then be removed with a fine pipette tip.
-
Drying: Air-dry the pellet at room temperature for 5-15 minutes. Do not over-dry, as this will make it difficult to dissolve. The pellet should be dry, but not bone-dry.
-
Resuspension: Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer. Pipette up and down gently to dissolve the pellet. A brief incubation at 55-60°C can aid in resuspension.
Visualizations
Caption: Workflow for DNA this compound precipitation using a co-precipitant.
Caption: Troubleshooting flowchart for an invisible DNA pellet.
References
- 1. science.smith.edu [science.smith.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DNA pellet disappeared after this compound wash - General Lab Techniques [protocol-online.org]
- 12. amdbiotech.com [amdbiotech.com]
- 13. Glycogen DNA/RNA Carrier – MEBEP Bio Science [mebep.com]
- 14. Two simple and inexpensive methods for preparing DNA suitable for digital PCR from a small number of cells in 96‐well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. geneticeducation.co.in [geneticeducation.co.in]
- 17. researchgate.net [researchgate.net]
- 18. geneticeducation.co.in [geneticeducation.co.in]
- 19. bitesizebio.com [bitesizebio.com]
preventing salt co-precipitation during ethanol extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ethanol extraction, with a specific focus on preventing salt co-precipitation.
Frequently Asked Questions (FAQs)
Q1: Why do salts precipitate out of my this compound extract, especially when it's cooled?
A1: Salts are generally highly soluble in polar solvents like water and significantly less soluble in less polar organic solvents like this compound. This is due to the difference in polarity between water and this compound. Water is a highly polar molecule that can effectively surround and stabilize the charged ions of a salt, a process called solvation. This compound is less polar than water, making it a less effective solvent for most salts.[1][2] As you increase the concentration of this compound or decrease the temperature of your extract, the solubility of salts decreases, leading to their precipitation out of the solution.[1]
Q2: Which common salts are likely to co-precipitate during my this compound extraction?
A2: The most common inorganic salts that co-precipitate are sodium chloride (NaCl) and potassium chloride (KCl), as these are abundant in many biological materials. Other salts like sodium sulfate (Na₂SO₄) can also be problematic depending on the starting material and extraction conditions. The solubility of these salts decreases as the this compound concentration in the solvent mixture increases.
Q3: How does the concentration of this compound in my solvent affect salt precipitation?
A3: The higher the concentration of this compound in your this compound-water solvent, the lower the solubility of most inorganic salts. This is the fundamental principle behind using this compound to precipitate salts. By adding this compound to an aqueous solution, you reduce the overall polarity of the solvent, which in turn reduces its ability to keep salts dissolved.[1]
Q4: Can temperature be used to control salt precipitation?
A4: Yes, temperature plays a crucial role. For most salts, solubility in this compound-water mixtures decreases as the temperature is lowered.[1] This principle is the basis of the "winterization" technique, where an this compound extract is chilled to precipitate unwanted substances like waxes, fats, and salts.[3] Conversely, increasing the temperature can sometimes help to redissolve precipitated salts, although this is generally less effective than in pure water.[1]
Data Presentation: Salt Solubility in this compound-Water Mixtures
The following tables summarize the solubility of common salts in various this compound-water mixtures at different temperatures. This data can help you predict and control salt precipitation during your extraction process.
Table 1: Solubility of Sodium Chloride (NaCl) in Water-Ethanol Mixtures
| Temperature (°C) | This compound Mass Fraction (%) | Solubility (g NaCl / 100g solvent) |
| 25 | 0 | 26.4 |
| 25 | 10 | 23.9 |
| 25 | 20 | 21.4 |
| 25 | 30 | 19.0 |
| 25 | 40 | 16.7 |
| 25 | 50 | 14.4 |
| 50 | 0 | 26.6 |
| 50 | 10 | 24.3 |
| 50 | 20 | 22.0 |
| 50 | 30 | 19.7 |
| 50 | 40 | 17.5 |
| 50 | 50 | 15.3 |
Source: Data compiled and interpolated from scientific literature.[4][5]
Table 2: Solubility of Potassium Chloride (KCl) in Water-Ethanol Mixtures
| Temperature (°C) | This compound Mass Fraction (%) | Solubility (g KCl / 100g solvent) |
| 25 | 0 | 26.1 |
| 25 | 10 | 20.9 |
| 25 | 20 | 16.5 |
| 25 | 30 | 12.8 |
| 25 | 40 | 9.8 |
| 25 | 50 | 7.4 |
| 50 | 0 | 29.2 |
| 50 | 10 | 24.1 |
| 50 | 20 | 19.6 |
| 50 | 30 | 15.7 |
| 50 | 40 | 12.4 |
| 50 | 50 | 9.7 |
Source: Data compiled and interpolated from scientific literature.[4][6]
Troubleshooting Guide
Issue 1: I see a white, crystalline precipitate in my this compound extract after refrigeration. How can I confirm it is a salt and remove it?
-
Troubleshooting Steps:
-
Visual Inspection: Inorganic salts typically form well-defined, often cubic or needle-like, crystals.
-
Solubility Test: Take a small sample of the precipitate and try to dissolve it in a small amount of deionized water. Most common inorganic salts are highly soluble in water.
-
Removal: If confirmed to be a salt, you can remove it by filtering the cold extract. For finer precipitates, centrifugation followed by decantation of the supernatant can be effective.
-
Issue 2: My target compound is precipitating along with the salts when I chill the extract. How can I selectively remove the salts?
-
Troubleshooting Steps:
-
Optimize Temperature: Experiment with a slightly higher temperature for precipitation. There may be a temperature window where the salts precipitate, but your compound of interest remains in solution.
-
Adjust this compound Concentration: Similarly, you can fine-tune the this compound-to-water ratio. A slightly lower this compound concentration might keep your compound dissolved while still allowing for salt precipitation.
-
Alternative Desalting Methods: If temperature and solvent manipulation are not effective, consider using techniques like size-exclusion chromatography or liquid-liquid extraction, which separate molecules based on size or polarity, respectively.
-
Experimental Protocols
Protocol 1: Desalting by Winterization (Cryo-precipitation)
This protocol is effective for removing salts, waxes, and other less soluble compounds from a crude this compound extract.
Methodology:
-
Dissolution: Dissolve your crude extract in a sufficient volume of this compound (e.g., 95% this compound). A common starting ratio is 10:1 (v/w) of this compound to extract. Gently warm the mixture (e.g., to 40°C) to ensure complete dissolution.
-
Cooling: Place the sealed container with the this compound-extract mixture in a freezer at a controlled temperature (e.g., -20°C). Allow the mixture to stand for at least 24-48 hours. During this time, salts and other less soluble compounds will precipitate out of the solution.
-
Filtration: Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper. It is advisable to pre-chill the filtration apparatus to prevent the re-dissolving of the precipitate.
-
Washing: Gently wash the collected precipitate on the filter paper with a small amount of ice-cold this compound to remove any entrapped target compounds.
-
Collection: The filtrate contains your desalted extract. The precipitate on the filter paper consists of the removed salts and other impurities.
Protocol 2: Desalting using Size-Exclusion Chromatography (SEC)
This method is suitable for separating your target compounds from small salt molecules based on their size.
Methodology:
-
Column Preparation: Select a size-exclusion chromatography column with a resin that has a molecular weight cut-off (MWCO) appropriate for your target compound (i.e., the MWCO should be smaller than your compound of interest but larger than the salts). Equilibrate the column with your desired buffer or solvent.
-
Sample Loading: Dissolve your salted extract in a minimal amount of the equilibration buffer and load it onto the column.
-
Elution: Elute the column with the equilibration buffer. Larger molecules (your target compounds) will pass through the column more quickly and elute first. Smaller molecules (salts) will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy or TLC) to identify the fractions containing your desalted target compound.
Visualizations
Caption: Workflow for Desalting by Winterization.
Caption: Troubleshooting Precipitates in this compound Extracts.
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Removing tannins from medicinal plant extracts using an alkaline this compound precipitation process: a case study of Danshen injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seniorchem.com [seniorchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nupeg.ufrn.br [nupeg.ufrn.br]
Technical Support Center: Challenges in Using Ethanol for Cryopreservation of Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource addresses the challenges and complexities of using ethanol as a cryoprotectant for cells. It is important to note that this compound is not a conventional cryoprotectant for most cell types, and its use presents significant challenges. The information provided here is for research and informational purposes.
Troubleshooting Guides
This section provides solutions to common problems encountered when experimenting with this compound for cell cryopreservation.
Issue 1: Low Post-Thaw Cell Viability
Symptoms:
-
A high percentage of dead cells are observed after thawing (e.g., using Trypan Blue or a viability analyzer).
-
Cells fail to attach to culture surfaces post-thaw.
-
Apoptosis or necrosis is significantly increased in the cell population.[1]
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect Cooling Rate | This compound's cryoprotective effect is highly dependent on the cooling rate. For some cell types like Saccharomyces cerevisiae, it is only effective at very rapid cooling rates (e.g., 200°C/min) and acts as a cryosensitizer at slow rates (e.g., 3°C/min).[2][3] Standard slow-cooling protocols are likely to cause significant cell death.[4] | 1. Determine the optimal cooling rate for your cell type. This will require empirical testing. Start with a very rapid cooling rate by directly immersing samples in liquid nitrogen.[3] 2. Use a controlled-rate freezer to precisely manage and test different cooling rates.[5] 3. Be aware that for many mammalian cells, an optimal rapid cooling rate for this compound may not exist. |
| This compound Toxicity | This compound is cytotoxic, with the effect being dependent on both concentration and exposure time.[6] Prolonged exposure, especially at temperatures above freezing, can damage cell membranes and proteins.[4][7] | 1. Minimize exposure time. Add the this compound-containing cryopreservation medium to the cells immediately before starting the cooling process.[8] 2. Work at low temperatures. Keep cells and reagents on ice or at 4°C during the preparation steps. 3. Optimize this compound concentration. Test a range of concentrations. While higher concentrations may offer more protection against ice formation, they also increase toxicity.[6][9] |
| Osmotic Shock | The addition of this compound increases the osmolality of the cryopreservation medium, which can cause damaging changes in cell volume.[4] | 1. Add the this compound solution to the cell suspension slowly and gently to allow the cells to equilibrate. 2. Consider a stepwise addition of the this compound solution. |
| Inappropriate Thawing Technique | Rapid thawing is generally recommended for cryopreserved cells to minimize ice recrystallization, which can damage cells.[4][10] | 1. Thaw vials quickly in a 37°C water bath until only a small amount of ice remains.[5] 2. Immediately dilute the thawed cells in a warm culture medium to reduce the concentration of this compound and minimize further toxic effects.[5] |
Issue 2: High Incidence of Ice Crystal Formation
Symptoms:
-
Visible ice crystals in the cryopreservation medium.
-
Low cell viability due to intracellular ice formation or extracellular dehydration.[11][12][13]
Possible Causes and Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Suboptimal Cooling Rate | A cooling rate that is too slow can lead to the formation of large, damaging extracellular ice crystals, while a rate that is too fast may not allow enough time for cellular dehydration, leading to lethal intracellular ice.[4][14] | 1. Experiment with different cooling rates. The optimal rate will balance the risks of intracellular and extracellular ice formation.[4] 2. For this compound, very rapid cooling has been shown to be effective in some cases, potentially by vitrifying the intracellular contents.[2][3] |
| Insufficient this compound Concentration | The concentration of the cryoprotectant is crucial for depressing the freezing point and preventing ice crystal formation.[15] | 1. Test a range of this compound concentrations. However, be mindful of the trade-off with increased toxicity at higher concentrations.[6] |
| Non-Uniform Cooling | Uneven cooling throughout the sample can lead to localized ice crystal formation. | 1. Use appropriate cryovials or bags that allow for uniform heat transfer.[5] 2. Ensure proper placement of samples in the controlled-rate freezer or liquid nitrogen vapor. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound not commonly used as a cryoprotectant for cells?
This compound is generally not recommended as a cryoprotectant for most cell types, especially for clinical or biopharmaceutical applications, for several reasons:
-
High Toxicity: this compound can be toxic to cells, with the damage depending on concentration and exposure time.[6]
-
Cooling Rate Dependency: Its effectiveness is highly dependent on the cooling rate. It can act as a cryosensitizer (increasing damage) at the slow cooling rates typically used for many mammalian cells.[2][3]
-
Limited Efficacy: For most cell types, conventional cryoprotectants like dimethyl sulfoxide (DMSO) and glycerol offer better and more reliable protection with established protocols.[15][16]
-
Lack of Research: There is limited research on the use of this compound for the cryopreservation of a wide range of cell lines, particularly human cells for therapeutic use.
Q2: Are there any cells for which this compound has been shown to be an effective cryoprotectant?
Yes, research has shown that for the yeast Saccharomyces cerevisiae, this compound can be a superior cryoprotectant to DMSO and glycerol, but only when very rapid cooling rates (e.g., 200°C/min) are used.[2] There is also some evidence of this compound being used as a colligative cryoprotectant for preserving rat hearts at high subzero temperatures (-1.4 to -3.4°C).[17]
Q3: What is the proposed mechanism of this compound's cryoprotective action?
It is hypothesized that at rapid cooling rates, this compound increases the permeability of the cell membrane.[2] This allows water to move out of the cell more quickly as extracellular ice forms, helping the cell to dehydrate and avoid the formation of lethal intracellular ice crystals.[2]
Q4: How does this compound's toxicity compare to DMSO?
Both this compound and DMSO are toxic to cells. Studies have shown that at high concentrations (5% and 10%), both can significantly inhibit cell proliferation.[9] However, DMSO is a much more established and widely used cryoprotectant, with optimized protocols that minimize its toxicity.[16][18] The use of this compound as a cryoprotectant is less understood, and its toxic effects in a cryopreservation context are not as well-characterized for a wide range of cells.
Q5: Can I use this compound in combination with other cryoprotectants?
While combining cryoprotectants is a common strategy to reduce the toxicity of individual agents, there is limited information on the synergistic or antagonistic effects of this compound with other cryoprotectants. Some studies have noted that certain alcohols can act as cryosensitizers, reducing post-thaw survival.[19] Any combination would require extensive empirical testing and validation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the use of this compound in cryopreservation.
Table 1: Effect of Cooling Rate on the Cryoprotective Action of this compound for Saccharomyces cerevisiae
| Cooling Rate | Effect of this compound | Reference |
| 3°C/min | Acts as a cryosensitizer (increases cell death) | [2][3] |
| > 25°C/min | Begins to show a cryoprotective effect | [2] |
| 200°C/min | Superior to glycerol, DMSO, and other tested cryoprotectants | [2][3] |
| Up to 650°C/min | Substantial cryoprotective effect still evident | [2] |
Table 2: Cytotoxicity of this compound on Cultured Cells
| Cell Type | This compound Concentration | Exposure Time | Result | Reference |
| F9 carcinoma cells, hepatocytes | 10% | 1 hour | Nearly total cell death | [6] |
| Various malignant cell lines, hepatocytes | 15-20% | 5-10 minutes | Total cell death | [6] |
| Various malignant cell lines, hepatocytes | 30-40% | 15 seconds | Total cell death | [6] |
Table 3: Cryopreservation of Rat Hearts with this compound
| Condition | Storage Time | Recovery of Cardiac Output | Reference |
| Frozen at -3.4°C with 4.7% this compound | 6 hours | 50% | [17] |
| Unfrozen at -1.4°C with 4.7% this compound | 8 hours | 87 ± 9% of control | [17] |
| Unfrozen at -1.4°C with 4.7% this compound | 12 hours | 60 ± 5% of control | [17] |
Experimental Protocols
The following is a generalized protocol for cryopreservation, with specific considerations for the experimental use of this compound. This is a hypothetical protocol for research purposes only and requires extensive optimization for any specific cell type.
General Protocol for Cell Cryopreservation with this compound (for non-clinical research)
-
Cell Preparation:
-
Harvest cells during the log growth phase with high viability (>90%).[10]
-
Centrifuge the cell suspension and resuspend the cell pellet in a pre-chilled (4°C) culture medium.
-
Perform a cell count and viability assessment. Adjust the cell concentration to the desired density (typically 1-5 x 10^6 cells/mL).[10]
-
-
Preparation of Cryopreservation Medium:
-
Prepare the cryopreservation medium by adding this compound to a pre-chilled (4°C) basal medium (e.g., cell culture medium with serum).
-
The final concentration of this compound needs to be optimized; start with a range of concentrations (e.g., 5-15% v/v).
-
Keep the cryopreservation medium on ice.
-
-
Cell Freezing:
-
Place the cell suspension in an ice bath.
-
Slowly add an equal volume of the cold this compound-containing cryopreservation medium to the cell suspension, mixing gently.
-
Immediately aliquot the cell suspension into cryovials.
-
Crucial Step: Cooling.
-
For Rapid Cooling: Directly immerse the cryovials into liquid nitrogen. This is based on the findings in yeast and is highly experimental for other cell types.[2][3]
-
For Controlled Cooling: Place the cryovials in a controlled-rate freezer and test various cooling rates. This is necessary to determine if an optimal rate exists for your cells.
-
-
-
Storage:
-
Transfer the cryovials to a long-term storage location, such as the vapor phase of a liquid nitrogen freezer (-135°C to -196°C).[10]
-
-
Thawing and Recovery:
-
Rapidly thaw the cryovials in a 37°C water bath.[5]
-
Before the last bit of ice melts, remove the vial and decontaminate it with 70% this compound.
-
Immediately transfer the contents to a larger volume of pre-warmed culture medium to dilute the this compound.
-
Centrifuge the cells to remove the cryopreservation medium.
-
Resuspend the cell pellet in a fresh culture medium and place it in a suitable culture vessel.
-
Assess cell viability and attachment 24 hours post-thaw.[1]
-
Visualizations
Logical Workflow for Using this compound in Cryopreservation
Caption: Experimental workflow for cryopreservation using this compound.
Troubleshooting Low Cell Viability
Caption: Troubleshooting guide for low cell viability.
References
- 1. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryoprotection of yeast by alcohols during rapid freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of growth phase and this compound in freeze-thaw stress resistance of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 5. Cryopreservation: How to Freeze and Thaw Cells Safely for High Viability [wintoptherapy.com]
- 6. Toxicity of this compound in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Comparative cytotoxic effects of mthis compound, this compound and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. stemcell.com [stemcell.com]
- 11. Cryopreservation & Cell Viability: Unlocking Preservation | Strex [strexcell.com]
- 12. researchgate.net [researchgate.net]
- 13. cryologyx.com [cryologyx.com]
- 14. researchgate.net [researchgate.net]
- 15. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 16. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Freezing preservation of the mammalian cardiac explant. V. Cryoprotection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DMSO in Cell Cryopreservation: A Double-Edged Sword with Evolving Innovations_News_Milecell Bio [milecell-bio.com]
- 19. scispace.com [scispace.com]
Technical Support Center: Minimizing Protein Denaturation During Ethanol Precipitation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing protein ethanol precipitation protocols to minimize denaturation and maximize recovery of functional proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound precipitation of proteins?
This compound precipitation is a method used to separate proteins from a solution. It works by reducing the solubility of the protein. This compound is less polar than water and has a lower dielectric constant. When added to a protein solution, this compound disrupts the hydration layer of water molecules surrounding the protein. This disruption increases the electrostatic interactions between protein molecules, leading to their aggregation and precipitation out of the solution.[1][2][3][4]
Q2: Why does this compound cause protein denaturation?
This compound can cause protein denaturation by disrupting the non-covalent interactions that maintain the protein's secondary, tertiary, and quaternary structures.[5] These interactions include hydrogen bonds and hydrophobic interactions.[1][6] By breaking these bonds, this compound can cause the protein to unfold from its native, functional conformation into a denatured state.[6]
Q3: What is the optimal temperature for this compound precipitation to minimize denaturation?
Low temperatures are generally recommended for this compound precipitation to enhance protein yield and re-solubility while minimizing denaturation.[2] Performing the precipitation at low temperatures, such as -20°C or on ice, helps to preserve the integrity of the protein structure.[7][8] However, it's important to note that very low temperatures can sometimes promote the aggregation of certain proteins, a phenomenon known as cold denaturation.[6][9]
Q4: How does the final this compound concentration affect protein precipitation and denaturation?
The concentration of this compound is a critical factor. While higher concentrations of this compound can increase the yield of precipitated protein, they also increase the risk of denaturation.[10] Studies have shown that this compound concentrations above 20% can induce significant denaturation.[1] Finding the optimal balance is key. For many applications, a final this compound concentration of around 70-90% is used, but this can vary depending on the specific protein.[11][12]
Q5: What is the role of pH in minimizing protein denaturation during this compound precipitation?
The pH of the solution significantly influences protein solubility and stability. Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2] Performing precipitation near the pI can increase yield but may also promote aggregation and denaturation. To minimize denaturation, it is often advisable to work at a pH that is at least one or two units away from the protein's pI to maintain surface charge and repulsion between molecules.[13][14]
Q6: Can the initial protein concentration impact the outcome of this compound precipitation?
Yes, the initial protein concentration can affect the efficiency of precipitation. Lower protein concentrations may require higher this compound concentrations or longer incubation times to achieve the same precipitation efficiency.[12] Conversely, very high protein concentrations can sometimes lead to the formation of aggregates that are difficult to redissolve.[14]
Q7: Are there any additives or stabilizers that can be used to protect proteins during this compound precipitation?
Yes, various stabilizers can be added to the precipitation mixture to help maintain the native structure of the protein. These include:
-
Sugars and Sugar Alcohols (e.g., sucrose, trehalose, sorbitol): These molecules are preferentially excluded from the protein surface, which strengthens the hydration shell and stabilizes the folded state.
-
Amino Acids (e.g., glycine, arginine, histidine): These can help to solubilize the protein and reduce aggregation.
-
Glycerol: Often used as a cryoprotectant, glycerol can also help to stabilize proteins in solution.[14]
Troubleshooting Guides
Issue 1: Low Protein Recovery
| Possible Cause | Troubleshooting Step |
| Incomplete Precipitation | - Increase the final this compound concentration. - Increase the incubation time at low temperature. - Ensure the pH is optimized for precipitation (closer to the pI, but be mindful of denaturation). |
| Pellet Loss During Aspiration | - Be careful when decanting the supernatant. - Use a fine-tipped pipette to remove the remaining supernatant. - A visible pellet is not always formed; be cautious even if you don't see one. |
| Low Initial Protein Concentration | - Concentrate the sample before precipitation. - Add a carrier molecule like linear acrylamide to aid in pelleting.[15] |
Issue 2: Protein Pellet is Difficult to Redissolve
| Possible Cause | Troubleshooting Step |
| Protein Denaturation and Aggregation | - Decrease the final this compound concentration. - Perform the precipitation at a lower temperature. - Add a stabilizer (e.g., sugar, glycerol, or a non-denaturing detergent) to the resuspension buffer.[14] - Adjust the pH of the resuspension buffer to be further from the protein's pI.[14] |
| Over-drying the Pellet | - Do not over-dry the pellet after removing the this compound wash. Air-dry for a shorter period or use a gentle stream of nitrogen. |
| Inappropriate Resuspension Buffer | - Use a buffer with appropriate ionic strength and pH. - Consider including a mild denaturant (e.g., low concentration of urea or guanidine HCl) in the resuspension buffer, followed by dialysis to refold the protein. |
Issue 3: Evidence of Protein Denaturation (Loss of Activity, Aggregation)
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | - Reduce the final this compound concentration. Perform a titration to find the lowest effective concentration. |
| Suboptimal Temperature | - Ensure the entire procedure is carried out at a consistently low temperature (e.g., 4°C or -20°C). |
| Incorrect pH | - Adjust the pH of the initial solution and precipitation mixture to a value that favors stability (further from the pI). |
| Mechanical Stress | - Avoid vigorous vortexing or shaking, which can introduce shear stress and cause denaturation.[5] Mix by gentle inversion. |
| Absence of Stabilizers | - Add stabilizers such as glycerol, sugars, or specific amino acids to your protein solution before adding this compound. |
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Final this compound Concentration | 70-90% (v/v) | Effective for precipitating most proteins, but may need to be optimized for sensitive proteins.[11][12] |
| Temperature | -20°C to 4°C | Lower temperatures generally improve protein stability and precipitation yield.[2][7] |
| pH | >1-2 units away from pI | Minimizes aggregation by maintaining a net charge on the protein surface.[13][14] |
| Incubation Time | 30 minutes to overnight | Longer incubation can increase the yield, especially for dilute samples.[7][15] |
| Centrifugation Speed | >10,000 x g | Sufficient force is needed to pellet the precipitated protein effectively.[7][11] |
| Centrifugation Temperature | 4°C | Maintains protein stability during pelleting.[11] |
Experimental Protocol: this compound Precipitation of Proteins
This protocol provides a general guideline for this compound precipitation. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein sample in an appropriate buffer
-
Cold 100% this compound (stored at -20°C)
-
Cold 70% this compound (stored at -20°C)
-
Resuspension buffer of choice
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Preparation: Pre-cool the protein sample, this compound, and microcentrifuge to 4°C or on ice.
-
This compound Addition: Add 9 volumes of cold 100% this compound to 1 volume of the protein sample in a microcentrifuge tube.[11] Mix gently by inverting the tube several times. Avoid vigorous vortexing.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour. For dilute samples, incubation can be extended overnight to improve yield.[7]
-
Centrifugation: Centrifuge the sample at ≥13,000 x g for 15-30 minutes at 4°C.[7][11]
-
Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet. The pellet may be visible as a white precipitate at the bottom of the tube.
-
Washing: Add 200-500 µL of cold 70% this compound to the tube to wash the pellet. This step helps to remove any residual contaminants.[15]
-
Second Centrifugation: Centrifuge at ≥13,000 x g for 5-10 minutes at 4°C.
-
Final Supernatant Removal: Carefully remove the supernatant with a pipette.
-
Drying: Air-dry the pellet for 5-10 minutes to allow the residual this compound to evaporate. Do not over-dry, as this can make the pellet difficult to redissolve.
-
Resuspension: Resuspend the protein pellet in a suitable volume of the desired buffer. Pipette up and down gently to aid in dissolution.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors contributing to protein denaturation.
References
- 1. The Effects of this compound and Rutin on the Structure and Gel Properties of Whey Protein Isolate and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Team:Cambridge/Protocols/Ethanol Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 8. bioquochem.com [bioquochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kendricklabs.com [kendricklabs.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
Technical Support Center: Overcoming Incomplete Plasmid DNA Precipitation with Ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during plasmid DNA precipitation with ethanol.
Frequently Asked Questions (FAQs)
Q1: Why is my plasmid DNA not precipitating after adding this compound?
A1: Incomplete plasmid DNA precipitation is a common issue with several potential causes:
-
Incorrect Salt Concentration: The presence of positive ions from salt is crucial to neutralize the negative charge of the DNA's phosphate backbone, allowing it to become less hydrophilic and precipitate.[1][2][3] Ensure you have added the correct salt (e.g., sodium acetate) at the appropriate final concentration.[1]
-
Insufficient this compound: The final this compound concentration should be around 64-75% to effectively precipitate DNA.[4][5] Using 2 to 2.5 volumes of 95-100% this compound is standard.[6][7]
-
Low DNA Concentration: If the starting concentration of your plasmid DNA is very low (e.g., less than 20 ng/mL), precipitation can be inefficient.[1]
-
Incorrect Temperature: While precipitation can occur at room temperature, lower temperatures (e.g., on ice or at -20°C) can enhance the precipitation of low-concentration or small DNA fragments.[1][8] However, temperatures below 0°C may increase salt co-precipitation.[9]
-
Suboptimal pH: The pH of the solution can affect DNA solubility. A slightly acidic pH (around 5.2) is often recommended for the salt solution to ensure the phosphates are protonated.[1]
Q2: I can't see a pellet after centrifugation. What should I do?
A2: A lack of a visible pellet doesn't always mean there's no DNA. Here's what to consider:
-
Low DNA Quantity: Very small amounts of DNA may form a pellet that is not visible to the naked eye.[4]
-
Glassy Pellet: Isopropanol-precipitated pellets can be glassy and difficult to see.[10] Marking the side of the tube where the pellet is expected to form before centrifugation can be helpful.[10]
-
Pellet Loss During Aspiration: Be extremely careful when removing the supernatant, as the pellet can be loose and easily aspirated.[6]
-
Inadequate Centrifugation: Ensure you are centrifuging at a high enough speed (e.g., >12,000 x g) and for a sufficient duration (15-30 minutes) to effectively pellet the DNA.[3][4]
Q3: My DNA pellet won't dissolve after precipitation. What went wrong?
A3: An insoluble pellet is often due to one of the following reasons:
-
Over-drying the Pellet: Excessive drying can make the DNA very difficult to resuspend.[11] It is best to air-dry the pellet until the residual this compound has evaporated but the pellet is not bone-dry.[4]
-
Contamination with Salts or Proteins: Co-precipitation of salts or proteins can result in an insoluble pellet.[12] A 70% this compound wash step is critical for removing excess salts.[4][6]
-
High Salt Concentration: If the initial salt concentration was too high, it can co-precipitate with the DNA, hindering dissolution.[13]
-
Over-centrifugation: Centrifuging at excessively high speeds or for too long can compact the pellet, making it difficult to dissolve.
Troubleshooting Guides
Issue 1: Low or No DNA Yield After Precipitation
| Possible Cause | Troubleshooting Step |
| Incorrect Salt Concentration | Ensure a final concentration of 0.3 M sodium acetate (pH 5.2) or 0.2 M sodium chloride.[1] |
| Insufficient this compound | Add 2-2.5 volumes of cold 95-100% this compound to your DNA solution.[6] |
| Low Starting DNA Concentration | Add a carrier like glycogen (10-20 µg) to co-precipitate with your DNA.[4][9] Increase incubation time to overnight at -20°C.[4] |
| Inadequate Centrifugation | Centrifuge at >12,000 x g for at least 15-30 minutes at 4°C.[4][6] For smaller fragments, increase centrifugation time.[4] |
| Pellet Loss | Carefully decant or pipette the supernatant without disturbing the pellet. Mark the expected pellet location beforehand.[6][10] |
Issue 2: Poor DNA Purity (Contamination)
| Possible Cause | Troubleshooting Step |
| Salt Co-precipitation | Perform one or two washes with 70% this compound after pelleting the DNA.[4][6] Ensure the salt concentration in the initial solution is not too high.[13] |
| Protein Contamination | If protein contamination is suspected, re-dissolve the pellet and perform a phenol:chloroform extraction before re-precipitating. |
| RNA Contamination | Treat the DNA solution with RNase A before precipitation.[14] |
Issue 3: Difficulty Dissolving the DNA Pellet
| Possible Cause | Troubleshooting Step |
| Over-dried Pellet | Avoid vacuum centrifuges for drying. Air-dry for 5-10 minutes.[15] If over-dried, try dissolving in a TE buffer heated to 50-60°C with gentle tapping.[15] |
| High Salt in Pellet | Re-precipitate the DNA. Dissolve the pellet in water and add this compound to precipitate again, followed by a thorough 70% this compound wash. |
| Incorrect Resuspension Buffer | Use a pre-warmed, appropriate buffer like TE (pH 8.0).[15] |
Experimental Protocols
Standard this compound Precipitation of Plasmid DNA
-
Starting Material: Purified plasmid DNA in an aqueous solution.
-
Add Salt: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to your DNA solution and mix gently.[6]
-
Add this compound: Add 2 to 2.5 volumes of ice-cold 100% this compound.[6] Mix by inverting the tube several times until a precipitate is visible.
-
Incubation: Incubate the mixture at -20°C for at least 1 hour to overnight to precipitate the DNA.[16] For low DNA concentrations, a longer incubation is recommended.[4]
-
Centrifugation: Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[4][6]
-
Wash Pellet: Carefully decant the supernatant. Add 500 µL of cold 70% this compound to wash the pellet and remove excess salts.[6]
-
Second Centrifugation: Centrifuge at ≥12,000 x g for 5 minutes at 4°C.[6]
-
Dry Pellet: Carefully decant the this compound. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.[15]
-
Resuspend DNA: Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).[6]
Precipitation of Low Concentration DNA using a Carrier
-
Starting Material: Dilute plasmid DNA solution.
-
Add Carrier: Add 1 µL of glycogen (10-20 mg/mL stock) to the DNA solution.[9]
-
Add Salt: Add 1/10th volume of 3 M sodium acetate (pH 5.2).[6]
-
Add this compound: Add 2.5 volumes of 100% this compound.[6]
-
Incubation: Incubate at -20°C overnight to maximize recovery.[4]
-
Proceed with steps 5-9 of the standard protocol.
Visual Guides
Caption: Standard this compound Precipitation Workflow.
Caption: Troubleshooting Logic for Incomplete Precipitation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. quora.com [quora.com]
- 3. This compound precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
- 7. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 8. science.smith.edu [science.smith.edu]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. reddit.com [reddit.com]
- 13. How much salt can/should be used for DNA precipitation? - General Lab Techniques [protocol-online.org]
- 14. yeasenbio.com [yeasenbio.com]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. bitesizebio.com [bitesizebio.com]
how to remove residual ethanol from a precipitated DNA pellet
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the removal of residual ethanol from precipitated DNA pellets.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove all residual this compound after DNA precipitation?
A1: Residual this compound can significantly inhibit downstream enzymatic reactions. Even small amounts can interfere with the activity of enzymes such as DNA polymerase in PCR, ligases in cloning, and various restriction enzymes.[1] This inhibition can lead to failed experiments, including low or no PCR amplification, unsuccessful ligations, and incomplete restriction digests.
Q2: What are the common methods for drying a DNA pellet to remove this compound?
A2: The most common methods for drying a DNA pellet include:
-
Air-drying: The open tube is left on the lab bench or in a fume hood for a period, typically 10-30 minutes, to allow the this compound to evaporate.[2]
-
Vacuum centrifugation (SpeedVac): This method uses a combination of centrifugation and vacuum to rapidly evaporate the this compound.[3][4]
-
Brief centrifugation and micropipetting: After decanting the this compound wash, the tube is briefly centrifuged again to collect any remaining droplets, which are then carefully removed with a micropipette.[3]
Q3: How can I tell if my DNA pellet is dry enough?
A3: A properly dried DNA pellet will often appear translucent or slightly white. A key indicator of residual this compound is a milky-white or opaque appearance of the pellet.[5] However, be cautious not to over-dry the pellet, as this can make it difficult to redissolve.
Q4: What happens if I over-dry my DNA pellet?
A4: Over-drying a DNA pellet, which can sometimes occur with prolonged use of a SpeedVac or heating, can make the DNA difficult to resuspend in buffer.[2][6] This can lead to an underestimation of the DNA concentration and a lower overall yield for your experiment. In some cases, excessive drying may also lead to double-stranded breaks in the DNA.[6]
Q5: My DNA pellet is invisible. Does this mean I've lost my DNA?
A5: Not necessarily. Small amounts of DNA may form a pellet that is not visible to the naked eye.[7] Proceed with the protocol, and after the drying step, add your resuspension buffer and gently pipette up and down over the area where the pellet should be. Quantifying the DNA concentration after resuspension will confirm its presence.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low A260/A230 ratio | Residual this compound or other contaminants like guanidine salts from the lysis buffer are present in the sample. | 1. Ensure the pellet is completely dry before resuspension. 2. Perform an additional 70% this compound wash. 3. If the problem persists, re-precipitate the DNA. |
| Failed or inefficient PCR | Residual this compound is inhibiting the DNA polymerase. | 1. Ensure all this compound is removed before resuspending the DNA. 2. Consider re-precipitating the DNA and carefully drying the pellet. 3. As a last resort, the DNA can be diluted to reduce the inhibitor concentration, though this will also dilute the DNA template.[8] |
| Failed ligation or restriction digest | Residual this compound is inhibiting the ligase or restriction enzyme. | 1. Thoroughly dry the DNA pellet before resuspension. 2. Clean up the DNA sample by re-precipitating it with this compound. |
| DNA pellet will not dissolve | The pellet was over-dried. | 1. Gently warm the sample at 37-50°C for 15-30 minutes to aid dissolution. 2. Pipette the solution gently up and down. Avoid vigorous vortexing, which can shear genomic DNA. 3. Allow the DNA to dissolve overnight at 4°C. |
| Visible salt crystals in the final DNA sample | The 70% this compound wash was insufficient to remove all the salts from the precipitation step. | 1. Perform a second wash with 70% this compound. 2. Ensure you are using high-quality 70% this compound. |
Data Summary
The following table summarizes the impact of residual this compound and provides key purity metrics for DNA samples.
| Parameter | Value/Observation | Significance for Experiments |
| Inhibitory Concentration of this compound for Taq Polymerase | >1% (v/v) | Even small volumes of residual this compound can lead to PCR failure. |
| Ideal A260/A280 Ratio for Pure DNA | ~1.8 | Ratios significantly lower than 1.8 may indicate protein or phenol contamination. |
| Ideal A260/A230 Ratio for Pure DNA | 2.0 - 2.2 | Lower ratios can indicate contamination with residual salts (e.g., guanidine) or this compound.[5] |
Experimental Protocol: Removing Residual this compound
This protocol outlines the recommended steps for washing and drying a DNA pellet after initial precipitation with 100% this compound.
-
Centrifugation: Centrifuge your sample containing the precipitated DNA at >12,000 x g for 10-15 minutes to form a tight pellet.
-
Decanting the Supernatant: Carefully pour off the this compound supernatant in one smooth motion, being cautious not to disturb the DNA pellet.
-
This compound Wash: a. Add 500 µL of room temperature 70% this compound to the tube. b. Gently invert the tube several times to wash the pellet and the walls of the tube. This step removes residual salts. c. Centrifuge at >12,000 x g for 5 minutes.
-
Complete Removal of Supernatant: a. Carefully decant the 70% this compound. b. To remove any remaining droplets, briefly centrifuge the tube again for 30-60 seconds. c. Use a P200 pipette with a fine tip to carefully aspirate the remaining this compound, avoiding contact with the pellet.
-
Drying the Pellet:
-
Method A: Air-Drying: Leave the tube open on the benchtop for 10-15 minutes, or until the pellet becomes translucent. Avoid extending the drying time unnecessarily.
-
Method B: Vacuum Centrifugation (SpeedVac): Place the open tube in a SpeedVac and run for 2-5 minutes on a low to medium heat setting. Check the pellet frequently to prevent over-drying.
-
-
Resuspension: Add the desired volume of sterile, nuclease-free water or TE buffer and gently pipette up and down to dissolve the DNA pellet.
Workflow for this compound Removal from a DNA Pellet
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. effect of dna with this compound overnight - Molecular Biology [protocol-online.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. dna.uga.edu [dna.uga.edu]
Technical Support Center: Ethanol Precipitation of Small RNA
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the ethanol precipitation of small RNA fragments, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs).
Frequently Asked Questions (FAQs)
Q1: Why is my small RNA yield consistently low after this compound precipitation?
Low recovery of small RNA is a common issue that can stem from several factors. For short nucleic acids like miRNA, a higher volume of this compound is often required for efficient precipitation.[1] Additionally, the concentration of RNA in the initial sample can impact recovery; lower concentrations are more difficult to precipitate without the aid of a carrier.[2] Incubation time and temperature also play a crucial role, with overnight incubation at -20°C generally yielding better results for small RNAs compared to shorter incubation times.[1]
Q2: What is the optimal amount of this compound to use for precipitating small RNAs?
For small RNA fragments like miRNA, a higher this compound-to-sample volume ratio is recommended. Studies have shown that for short RNA and DNA sequences, recovery rates increase with a greater volume of this compound.[1] While a 2.5-fold volume of this compound is common for larger RNA, using a 3-fold or even 4-fold volume can significantly improve the yield of small RNAs.[1]
Q3: Does the choice of salt and its concentration matter for small RNA precipitation?
Yes, the type and concentration of salt are critical. Sodium acetate (NaOAc) at a final concentration of 0.3 M is a common choice for routine RNA precipitation.[3] However, for small nucleic acid fragments (<100 nucleotides), the addition of MgCl₂ to a final concentration of 0.01 M can enhance precipitation efficiency.[1] One study indicated that for miRNA, using MgCl₂ alone resulted in the maximum recovery rate with this compound.[1]
Q4: Is a co-precipitant necessary for small RNA recovery?
For low concentrations of RNA, a co-precipitant, also known as a carrier, is highly recommended to improve the recovery of small nucleic acid fragments.[2][4] Glycogen and linear polyacrylamide (LPA) are commonly used inert carriers that co-precipitate with the RNA, forming a more substantial and visible pellet.[4][5][6] Glycogen, in particular, has been shown to achieve high recovery rates for miRNAs when used with this compound.[1]
Q5: What are the optimal incubation temperature and time for precipitating small RNA?
For small nucleic acids, longer incubation at low temperatures is generally beneficial.[1] Overnight incubation at -20°C has been shown to yield significantly higher recovery of miRNA compared to a 2-hour incubation at the same temperature.[1] While incubation at -80°C is sometimes used, some studies suggest it may reduce nucleic acid precipitation.[1][3] Incubation on ice for 15-30 minutes can also be sufficient, especially for higher concentrations of nucleic acids.[7]
Q6: How can I avoid salt contamination in my final small RNA sample?
Salt contamination can inhibit downstream applications. To minimize this, it is crucial to perform a wash step with 70-80% cold this compound after pelleting the RNA.[5][8] This wash step removes residual salts that may be trapped in the pellet.[8] After the wash, it is important to carefully remove all the supernatant and briefly air-dry the pellet to evaporate any remaining this compound before resuspension.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No RNA Pellet | Insufficient this compound volume for small fragments. | Increase the this compound volume to 3-4 times the sample volume.[1] |
| Low initial RNA concentration. | Add a co-precipitant like glycogen (to a final concentration of 1 µg/mL) or linear polyacrylamide to aid precipitation.[5][8] | |
| Suboptimal incubation conditions. | Increase incubation time. For small RNAs, overnight incubation at -20°C is often optimal.[1] | |
| Inadequate centrifugation force or time. | For short nucleic acids, a higher centrifugal force (up to 21,000 x g) may be required.[1] Centrifuge for at least 15-30 minutes.[4][5] | |
| Poor A260/A230 Ratio | Guanidinium salt carryover from lysis buffer. | Ensure that the wash steps are performed correctly and that the column does not come into contact with the flow-through.[9] |
| Residual this compound in the final sample. | After the final wash, centrifuge briefly again and remove any remaining this compound with a fine pipette tip. Allow the pellet to air-dry completely. | |
| RNA Degradation | RNase contamination. | Maintain an RNase-free environment. Use certified RNase-free reagents, tips, and tubes. Always wear gloves.[9][10] |
| Improper storage of RNA. | Store purified RNA at -70°C or -80°C for long-term stability.[9][11] | |
| Difficulty Resuspending Pellet | Over-dried pellet. | Avoid over-drying the pellet. Air-dry just until the this compound has evaporated. If necessary, warm the resuspension buffer slightly and pipette gently up and down. |
| Large, white pellet that is difficult to dissolve. | This may indicate excessive salt precipitation. Ensure the 70-80% this compound wash is performed thoroughly to remove salts.[8] |
Quantitative Data Summary
Table 1: Effect of this compound Volume on Small RNA (miRNA) Recovery
| This compound:Sample Ratio | Average Recovery Rate (%) |
| 2:1 | ~59% |
| 3:1 | ~74% |
| 4:1 | ~85% |
| Data adapted from a systematic investigation of nucleic acid precipitation.[1] |
Table 2: Influence of Incubation Conditions on miRNA Recovery
| Incubation Condition | Average Recovery Rate (%) |
| -20°C Overnight | 61% |
| 4°C Overnight | ~72% (for primers, data for miRNA not specified) |
| -20°C for 2 hours | 53% |
| -80°C for 5 minutes | Lower recovery observed |
| Data adapted from a systematic investigation of nucleic acid precipitation.[1] |
Table 3: Comparison of Salts for miRNA Precipitation with this compound
| Salt (Final Concentration) | Average Recovery Rate (%) |
| MgCl₂ (0.01 M) | 80% |
| NaOAc (0.3 M) | Not specified for miRNA alone, but effective for primers (88%) |
| Data adapted from a systematic investigation of nucleic acid precipitation.[1] |
Table 4: Effect of Co-precipitants on miRNA Recovery with this compound
| Co-precipitant | Average Recovery Rate (%) |
| Glycogen | 89% |
| Linear Polyacrylamide (LPA) | Not specified for miRNA, but effective for PCR products |
| Data adapted from a systematic investigation of nucleic acid precipitation.[1] |
Experimental Protocols
Protocol 1: Standard this compound Precipitation of Small RNA
This protocol is suitable for routine precipitation of small RNA from purified samples.
-
Sample Preparation: Start with an aqueous solution of RNA. If the volume is less than 200 µL, it can be helpful to add RNase-free water to reach 200 µL.[4]
-
Add Salt: Add 1/10th volume of 3 M Sodium Acetate (NaOAc), pH 5.2.[5] Mix thoroughly.
-
Add this compound: Add 3 volumes of cold 95-100% this compound.[1][5] Mix by inverting the tube several times.
-
Incubation: Incubate the mixture at -20°C overnight for optimal recovery of small RNAs.[1] Alternatively, incubate at -70°C for at least 30 minutes.[5]
-
Centrifugation: Centrifuge at 14,000-21,000 x g for 15-30 minutes at 4°C to pellet the RNA.[1][5]
-
Wash: Carefully decant the supernatant without disturbing the pellet. Add 500 µL of cold 70-80% this compound to wash the pellet.[5][8]
-
Second Centrifugation: Centrifuge at 12,000-16,000 x g for 5 minutes at 4°C.[3][10]
-
Drying: Carefully remove all the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer (e.g., 10 mM Tris-HCl, pH 7.0).[5]
Protocol 2: High-Efficiency Precipitation of Small RNA using a Co-precipitant
This protocol is optimized for low-concentration samples of small RNA.
-
Sample Preparation: Begin with your aqueous RNA solution.
-
Add Salt and Co-precipitant: Add 1/10th volume of 3 M NaOAc, pH 5.2.[5] Add 1-2 µL of an RNase-free glycogen solution (e.g., 20 mg/mL) or linear polyacrylamide.[4][5] Mix well.
-
Add this compound: Add 3 volumes of cold 100% this compound.[1] Mix thoroughly by inversion.
-
Incubation: Incubate at -20°C overnight or at -80°C for at least 1 hour.[3]
-
Centrifugation: Centrifuge at high speed (≥16,000 x g) for 25-30 minutes at 4°C.[3][8]
-
Wash: Carefully discard the supernatant. Wash the pellet with 1 mL of cold 70% this compound.[8]
-
Second Centrifugation: Centrifuge at high speed for 10 minutes at 4°C.[4]
-
Drying: Remove all residual this compound. Air-dry the pellet.
-
Resuspension: Dissolve the pellet in a suitable volume of RNase-free buffer.
Visualizations
Caption: Workflow for small RNA this compound precipitation.
Caption: Troubleshooting logic for low small RNA yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound precipitation of RNA from small or large volumes [protocols.io]
- 4. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. EtOH precipitation of RNA problems - Molecular Biology [protocol-online.org]
- 9. neb.com [neb.com]
- 10. protocols.io [protocols.io]
- 11. Working with RNA | Thermo Fisher Scientific - RU [thermofisher.com]
Technical Support Center: Troubleshooting Inconsistent Results in Ethanol-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during ethanol-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent results in this compound assays?
Inconsistent results in this compound assays can stem from several factors, including environmental contamination, procedural errors, and interference from sample components. The high sensitivity of modern this compound assay kits makes them susceptible to even minute amounts of this compound from the environment, especially in facilities where this compound is frequently used, such as wineries.[1] Key sources of error include contaminated water or reagents, inaccurate pipetting of volatile this compound, and interference from substances within the sample matrix.[1][2]
Q2: How can I prevent this compound contamination in my assay?
To prevent contamination, it is crucial to use high-purity, this compound-free water for all dilutions and reagent preparations.[1] All plasticware, including pipette tips and cuvettes, should be thoroughly rinsed with deionized or distilled water and dried, as they can sometimes contain trace amounts of alcohols from the manufacturing process.[1] It is also recommended to keep all reagent bottles tightly sealed to prevent the absorption of atmospheric this compound.[1] When possible, prepare and run assays in an environment with minimal airborne this compound.[1]
Q3: My blank/negative control shows a high background signal. What should I do?
A high background signal in the blank or negative control is a strong indicator of this compound contamination. The most likely sources are the water used for reagents and dilutions or the plasticware.[1] Test your water source for this compound before starting the assay. If contamination is suspected, use a freshly opened bottle of high-purity water. Additionally, wash all pipette tips and cuvettes with deionized water before use.[1]
Q4: Can other substances in my sample interfere with the assay?
Yes, certain substances can interfere with enzymatic this compound assays, leading to false positives or inaccurate results. A well-documented interference occurs in assays based on alcohol dehydrogenase (ADH) from a combination of elevated lactate and lactate dehydrogenase (LDH) in the sample.[2][3][4] This is because LDH can also produce NADH, the molecule being measured, in the presence of lactate.[2][4] Other substances like triglycerides and hemoglobin (from hemolysis) can also interfere with the spectrophotometric readings.[5]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Q: I am observing significant variability between my technical replicates. What could be the cause and how can I fix it?
A: High variability between replicates is often due to procedural inconsistencies, particularly with pipetting, or environmental contamination.
Troubleshooting Steps:
-
Pipetting Technique: this compound is a volatile compound, which can lead to inaccurate dispensing if not handled correctly.[1]
-
Action: Use reverse pipetting for all this compound-containing solutions (samples, standards). This technique minimizes the effect of volatility. Ensure your pipette is properly calibrated.
-
Workflow:
Figure 1: Reverse Pipetting Workflow.
-
-
Environmental Contamination: As this compound is volatile, it can be absorbed from the atmosphere into your reagents and samples.[1]
-
Action: Keep all reagent and sample containers sealed as much as possible. Prepare reagents in a clean environment, away from any open sources of this compound.
-
Checklist:
-
Are all reagent bottles tightly capped when not in use?
-
Is there open this compound being used in the same lab space?
-
Are you using fresh, uncontaminated pipette tips for each replicate?[1]
-
-
-
Inadequate Mixing: Incomplete mixing of reagents and samples in the assay wells can lead to inconsistent reaction rates.
-
Action: Ensure thorough mixing after adding the sample to the master mix. If using a plate reader, incorporate a brief shaking step before the initial reading and between subsequent readings.[6]
-
Issue 2: False Positive Results
Q: My sample is expected to be this compound-free, but the assay is giving a positive result. What could be the reason?
A: False positives in enzymatic ADH-based assays are often caused by chemical interference from the sample matrix.[2][3]
Troubleshooting Steps:
-
Lactate and LDH Interference: The most common cause of false positives is the presence of high levels of lactate and lactate dehydrogenase (LDH) in biological samples.[2][3][4]
-
Explanation: The ADH assay measures the production of NADH. LDH also produces NADH in the presence of lactate, leading to a signal that is incorrectly attributed to this compound.[2][4]
-
Signaling Pathway Interference:
Figure 2: LDH/Lactate Interference in ADH-based Assays.
-
Action: If high lactate and LDH are suspected, the interference can be confirmed. One method is to measure the sample with a gas chromatography (GC) method, which is not subject to this interference.[2] Alternatively, removing protein from the sample via ultrafiltration can eliminate the LDH, thus removing the source of interference.[2]
-
-
Contamination: As with variability issues, environmental or reagent contamination can lead to false positives.
-
Action: Review the steps outlined in "Q3: My blank/negative control shows a high background signal."
-
Issue 3: Sample Precipitation
Q: I'm observing precipitation in my samples, especially after adding this compound for extraction or as a reagent. How can I address this?
A: this compound is a classic agent for protein precipitation.[7][8] If your sample has a high protein concentration, adding this compound can cause proteins to precipitate out of solution, which can interfere with the assay.
Troubleshooting Steps:
-
Optimize this compound Concentration: High concentrations of this compound are more likely to cause protein precipitation.
-
Centrifugation: If precipitation is unavoidable, you can remove the precipitate before proceeding with the assay.
-
Action: After the precipitation step, centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitate. Carefully collect the supernatant for analysis.
-
-
Alternative Extraction Methods: If this compound precipitation is a recurring issue, consider alternative methods for sample preparation that do not involve high concentrations of this compound.
Quantitative Data Summary
| Issue | Parameter | Observation | Potential Cause | Reference |
| False Positives | Spurious this compound Result | >80 mg/dL | LDH >100,000 U/L with elevated lactate | [9] |
| Sample Precipitation | Protein Precipitation | Observed in plasma samples | This compound concentration > 28% (v/v) | [7][8] |
| Assay Sensitivity | Limit of Detection (LOD) | 0.093 mg/L | Based on absorbance difference of 0.020 | [10] |
| Assay Linearity | Linear Range | 0.25 to 12 µg of this compound per assay | N/A | [10] |
Experimental Protocols
Protocol 1: Standard Enzymatic this compound Assay (ADH-Based)
This protocol is a generalized procedure based on the principle of alcohol dehydrogenase (ADH) converting this compound to acetaldehyde, which is then converted to acetic acid, with the stoichiometric production of NADH measured at 340 nm.[10]
Materials:
-
Alcohol Dehydrogenase (ADH)
-
Aldehyde Dehydrogenase (Al-DH)
-
NAD+ solution
-
Glycine buffer (pH 9.0)[6]
-
This compound standards
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the glycine buffer, NAD+ solution, and Aldehyde Dehydrogenase (Al-DH). The volume should be sufficient for all samples, standards, and controls.[6]
-
Prepare Standards and Samples:
-
Prepare a series of this compound standards by diluting a stock solution in the same matrix as your samples (e.g., buffer, media). Include a zero-ethanol standard (blank).[6]
-
Dilute your unknown samples as needed to fall within the linear range of the assay.
-
-
Assay Plate Setup:
-
Pipette the master mix into each well of the 96-well plate.
-
Add a small volume of your standards and samples to the appropriate wells.
-
-
Initiate Reaction: Add Alcohol Dehydrogenase (ADH) to each well to start the reaction.
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the rate of NADH formation (change in absorbance over time).
-
Construct a standard curve by plotting the rate of reaction for the standards against their known concentrations.
-
Determine the this compound concentration of the unknown samples from the standard curve.
-
Protocol 2: Sample Deproteinization by Ultrafiltration
This protocol is used to remove interfering proteins like LDH from biological samples.
Materials:
-
Sample (e.g., serum, plasma)
-
Ultrafiltration spin column (e.g., with a 10 kDa molecular weight cutoff)
-
Microcentrifuge
Procedure:
-
Load Sample: Pipette the sample into the upper chamber of the ultrafiltration spin column.
-
Centrifuge: Centrifuge the column according to the manufacturer's instructions (e.g., 14,000 x g for 15-30 minutes).
-
Collect Filtrate: The deproteinized filtrate, containing low molecular weight compounds like this compound, will be collected in the bottom tube.
-
Assay: Use the collected filtrate for your this compound assay.
Logical Troubleshooting Workflow
Figure 3: General Troubleshooting Workflow for this compound Assays.
References
- 1. I am experiencing problems obtaining consistent/accurate results using the this compound Assay Kit (K-ETOH / K-ETOHLQR) – what should I do? : Megazyme [support.megazyme.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. digitalcommons.newhaven.edu [digitalcommons.newhaven.edu]
- 5. The enzymatic analysis of alcohol (this compound) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. This compound causes protein precipitation--new safety issues for catheter locking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Causes Protein Precipitation—New Safety Issues for Catheter Locking Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
Validation & Comparative
A Researcher's Guide: Ethanol vs. Isopropanol for Nucleic Acid Precipitation
For molecular biologists, the efficient precipitation of DNA and RNA from aqueous solutions is a cornerstone of daily laboratory work. This critical step concentrates nucleic acids and removes contaminants that can interfere with downstream applications. The two most commonly employed alcohols for this purpose are ethanol and isopropanol. The choice between them is not arbitrary and can significantly impact the yield, purity, and quality of the precipitated nucleic acids. This guide provides a comprehensive comparison of this compound and isopropanol, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific needs.
Performance Comparison: this compound vs. Isopropanol
The selection of the precipitating alcohol depends on several factors, including the concentration and size of the nucleic acid, the sample volume, and the required purity for subsequent experiments.
| Parameter | This compound | Isopropanol | Key Considerations |
| Volume Required | 2-2.5 volumes of sample | 0.6-1 volume of sample | Isopropanol is advantageous for large sample volumes where centrifuge space is limited.[1][2] |
| Precipitation Efficiency | Effective, especially at low temperatures.[1] May be less efficient for very low concentrations of nucleic acids. | Higher efficiency for precipitating low concentrations of nucleic acids and larger DNA fragments.[3][4] DNA is less soluble in isopropanol.[3][5] | Isopropanol can be the better choice when working with dilute samples.[2] |
| Purity (Salt Co-precipitation) | Salts are more soluble in this compound, leading to a purer nucleic acid pellet, especially when precipitated at low temperatures.[3][6] | Higher tendency to co-precipitate salts (e.g., sodium chloride), particularly at low temperatures.[1][7] | For applications sensitive to salt contamination, this compound is generally preferred.[8] Isopropanol precipitation is often performed at room temperature to minimize this issue.[5] |
| Pellet Characteristics | Typically forms a white, more visible pellet that adheres well to the tube. | Can form a glassy, less visible pellet that may be harder to locate and more easily dislodged.[7] | Careful observation is needed when aspirating the supernatant after isopropanol precipitation. |
| Volatility & Drying | More volatile, allowing for faster drying of the pellet.[9] | Less volatile, requiring a longer drying time to completely remove the alcohol.[1][9] | Residual alcohol can inhibit downstream enzymatic reactions. Thorough drying is crucial, especially with isopropanol. |
| Incubation Temperature | Often performed at -20°C or colder to maximize yield, especially for small or dilute nucleic acids.[1] | Frequently carried out at room temperature to reduce salt co-precipitation.[2][5] | The choice of temperature is a trade-off between yield and purity. |
Experimental Protocols
Below are standard protocols for nucleic acid precipitation using this compound and isopropanol.
This compound Precipitation Protocol
This protocol is ideal for routine precipitation of DNA and RNA, especially when high purity is desired.
Materials:
-
Nucleic acid sample in aqueous solution
-
Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)
-
Ice-cold 95-100% this compound
-
70% this compound, ice-cold
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
TE buffer or nuclease-free water
Procedure:
-
Salt Addition: To your nucleic acid sample, add a monovalent cation salt. For example, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.[4]
-
This compound Addition: Add 2 to 2.5 volumes of ice-cold 100% this compound to the sample.[3] Mix thoroughly by inverting the tube several times.
-
Incubation: Incubate the mixture at -20°C for at least 30-60 minutes.[1] For very low concentrations or small nucleic acid fragments, incubation can be extended overnight at -20°C or for a shorter period at -80°C.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-30 minutes at 4°C to pellet the nucleic acids.[1]
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.
-
Washing: Add 500 µL to 1 mL of ice-cold 70% this compound to wash the pellet.[3] This step removes co-precipitated salts.
-
Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.
-
Final Supernatant Removal: Carefully remove the supernatant. It is crucial to remove as much of the 70% this compound as possible. A brief spin can help collect remaining droplets for removal.
-
Drying: Air-dry the pellet for 5-20 minutes at room temperature or in a vacuum centrifuge for a shorter time.[2] Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspension: Resuspend the dried pellet in an appropriate volume of TE buffer or nuclease-free water.
Isopropanol Precipitation Protocol
This protocol is particularly useful for precipitating nucleic acids from large volumes or when the nucleic acid concentration is low.
Materials:
-
Nucleic acid sample in aqueous solution
-
Salt solution (e.g., 3 M Sodium Acetate, pH 5.2; 5 M Ammonium Acetate)
-
100% Isopropanol (room temperature)
-
70% this compound, ice-cold
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
TE buffer or nuclease-free water
Procedure:
-
Salt Addition: Add a monovalent cation salt to your sample (e.g., 1/10th volume of 3 M Sodium Acetate, pH 5.2).
-
Isopropanol Addition: Add 0.6 to 1 volume of room temperature 100% isopropanol.[1][5] Mix well by inversion.
-
Incubation: Incubate at room temperature for 10-20 minutes.[2][10] Chilling is generally avoided to minimize salt co-precipitation.[3]
-
Centrifugation: Pellet the nucleic acids by centrifuging at high speed (e.g., 12,000 x g) for 10-30 minutes at room temperature or 4°C.
-
Supernatant Removal: Carefully decant or pipette off the supernatant. The isopropanol pellet may be less visible than an this compound pellet.
-
Washing: Wash the pellet with 500 µL to 1 mL of ice-cold 70% this compound to remove residual salts and isopropanol.[2]
-
Second Centrifugation: Centrifuge at high speed for 5-10 minutes at 4°C.
-
Final Supernatant Removal: Carefully remove all of the 70% this compound wash.
-
Drying: Air-dry the pellet for a slightly longer period than with this compound, as isopropanol is less volatile.[9]
-
Resuspension: Resuspend the nucleic acid pellet in the desired volume of TE buffer or nuclease-free water.
Experimental Workflow
The general workflow for nucleic acid precipitation using either this compound or isopropanol follows a series of common steps, as illustrated in the diagram below.
Caption: General workflow for nucleic acid precipitation.
Conclusion
Both this compound and isopropanol are effective reagents for precipitating nucleic acids. The optimal choice is dictated by the specific requirements of the experiment. This compound is the preferred choice for applications demanding high purity and when working with smaller sample volumes. Its lower propensity to co-precipitate salts makes it a safer option for sensitive downstream applications like sequencing or PCR. In contrast, isopropanol is highly advantageous when dealing with large sample volumes or very dilute nucleic acid solutions due to the smaller volume required and its higher precipitation efficiency. However, researchers must be mindful of the increased risk of salt contamination and the less volatile nature of isopropanol. By understanding the distinct properties of each alcohol, scientists can optimize their nucleic acid purification protocols to achieve the desired yield and purity for their research.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 3. science.smith.edu [science.smith.edu]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. Precipitation of DNA with Isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abyntek.com [abyntek.com]
Ethanol vs. Methanol: A Comprehensive Guide to HPLC Mobile Phase Performance
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), the choice of mobile phase is a critical determinant of separation success. While methanol has traditionally been a workhorse organic modifier in reversed-phase HPLC, this compound is gaining traction as a viable, greener alternative. This guide provides an objective comparison of the performance of this compound and mthis compound as mobile phase constituents, supported by experimental data, to aid in informed solvent selection.
Key Performance Parameters: A Head-to-Head Comparison
The selection between this compound and mthis compound hinges on a variety of performance metrics that can significantly impact chromatographic resolution, efficiency, and practicality. Key among these are viscosity and its effect on backpressure, UV cutoff wavelength, and elution strength.
Physicochemical Properties
A fundamental understanding of the physical properties of these solvents is essential to predict their behavior in an HPLC system.
| Property | Mthis compound | This compound | Significance in HPLC |
| Polarity Index | 5.1[1] | 5.2[1] | Influences solvent strength and selectivity. The similar polarity suggests they can often be used interchangeably with some method adjustments. |
| UV Cutoff | ~205 nm[2][3] | ~210 nm[2][3] | Determines the lowest wavelength at which the solvent can be used without significant absorbance, affecting detector baseline noise and sensitivity. |
| Viscosity (pure, 20°C) | ~0.594 mPa·s[4] | ~1.20 mPa·s[5][6] | Higher viscosity leads to higher system backpressure, which can be a limiting factor for some HPLC systems. |
Performance Characteristics in HPLC
The practical implications of these properties are observed in the day-to-day performance of the HPLC system.
| HPLC Parameter | Mthis compound | This compound | Impact on Analysis |
| Backpressure | Lower | Higher[5][7][8] | This compound's higher viscosity results in significantly higher backpressure, which can be mitigated by operating at elevated temperatures (e.g., 40-50°C) to reduce the viscosity of the mobile phase.[5][9] |
| Elution Strength | Weaker | Stronger[5][10] | This compound can be a stronger solvent in reversed-phase mode, meaning a lower proportion of it may be needed in the mobile phase to achieve similar retention times as mthis compound.[5][10] |
| Selectivity | Protic solvent, capable of hydrogen bonding. | Protic solvent, capable of hydrogen bonding. | While both are protic solvents and can offer similar separation mechanisms, subtle differences in their interactions with the stationary phase and analytes can sometimes lead to changes in elution order and improved resolution for specific compounds.[9] |
| Efficiency | Generally provides higher plate counts due to lower viscosity.[11] | Can provide comparable efficiency to mthis compound, especially when temperature is optimized to reduce viscosity.[9] | Lower viscosity of mthis compound allows for faster mass transfer, which can lead to sharper peaks and better efficiency. |
| Safety & Sustainability | Toxic and flammable.[9] | Less toxic, renewable, and biodegradable.[5][10] | This compound is considered a "greener" solvent with lower disposal costs and reduced health risks.[5][10] |
Experimental Data and Protocols
The following sections provide detailed experimental methodologies from published studies, demonstrating the practical application and performance of both this compound and mthis compound in HPLC analysis.
Experimental Protocol 1: Analysis of Flavonoids using an this compound-based Mobile Phase
This protocol is adapted from a study on the determination of flavonoid content from srikaya leaf extract.[12]
Objective: To quantify flavonoid content using quercetin as a standard.
Instrumentation and Conditions:
-
HPLC System: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 column.
-
Mobile Phase: Mthis compound: Aquadest (65:35, v/v). Note: While the study optimized for a mthis compound:aquadest mobile phase, the initial extraction was performed with this compound, and similar studies have successfully used this compound in the mobile phase for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 371 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
10 mg of the this compound extract of srikaya leaves is weighed and placed in a 100 mL flask.
-
96% this compound is added to the flask.
-
The mixture is sonicated for 15 minutes and then filtered to obtain a concentration of 100 µg/mL.
Standard Preparation:
-
A stock solution of quercetin is prepared by dissolving the standard in mthis compound.
-
Serial dilutions are made to prepare standard solutions of varying concentrations for the calibration curve.
Experimental Protocol 2: Analysis of Phenolic Acids using a Mthis compound-based Mobile Phase
This protocol is based on a method for the determination of phenolic acids in various plant materials.[13]
Objective: To separate and quantify various phenolic acids.
Instrumentation and Conditions:
-
HPLC System: HPLC system with a photodiode array detector (PAD).
-
Column: Reverse phase C18 Ultrasphere column (100 x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient program with two solvents:
-
Solvent A: Mthis compound:Water:Formic Acid (10:88:2, v/v/v)
-
Solvent B: Mthis compound:Water:Formic Acid (90:8:2, v/v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Internal Standard: Propylparaben.
Sample Preparation:
-
Plant-based food samples (e.g., red wine, sour cherry juice) are used.
-
Specific extraction procedures are followed depending on the sample matrix, often involving solid-phase extraction (SPE) to clean up the sample before injection.
Visualization of Workflows and Decision-Making
To further clarify the practical application and selection process, the following diagrams, generated using Graphviz, illustrate a typical HPLC workflow and a decision-making tree for choosing between this compound and mthis compound.
Conclusion
Both this compound and mthis compound are effective organic modifiers for reversed-phase HPLC. Mthis compound is a well-established solvent that generally provides lower backpressure and is suitable for detection at lower UV wavelengths. However, this compound presents a compelling alternative, particularly for laboratories prioritizing greener, safer, and more sustainable practices.[5][10] While its higher viscosity poses a challenge, this can be effectively managed by operating at moderately elevated temperatures.
Ultimately, the choice between this compound and mthis compound should be guided by the specific requirements of the analytical method, the capabilities of the available instrumentation, and the laboratory's operational and safety priorities. For many applications, this compound can deliver chromatographic performance comparable to mthis compound, making it a worthy contender in the modern analytical laboratory.[5]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. poseidon-scientific.com [poseidon-scientific.com]
- 3. mastelf.com [mastelf.com]
- 4. Viscosity of Mthis compound – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 5. TIP # 114 Pressure Drop Across an HPLC Column. A Simplified Method To Determine It. HPLC HINTS and TIPS for CHROMATOGRAPHERS [hplctools.com]
- 6. Viscosity of this compound – viscosity table and viscosity chart | Anton Paar Wiki [wiki.anton-paar.com]
- 7. ijcps.com [ijcps.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. axionlabs.com [axionlabs.com]
- 11. gssrr.org [gssrr.org]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Ethanol and Acetone for Protein Precipitation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient precipitation of proteins is a critical step in numerous experimental workflows, from sample purification and concentration to preparation for downstream analytical techniques such as electrophoresis and mass spectrometry. Among the various methods available, organic solvent precipitation using ethanol or acetone is a widely adopted technique. This guide provides an objective, data-driven comparison of these two commonly used solvents, offering insights into their respective performance characteristics to aid in methodological selection.
Principle of Organic Solvent Precipitation
Both this compound and acetone facilitate protein precipitation by reducing the dielectric constant of the aqueous solution. This disrupts the hydration shell surrounding the protein molecules, leading to increased protein-protein interactions and subsequent aggregation and precipitation. The effectiveness of this process is influenced by several factors, including the type and concentration of the organic solvent, temperature, pH, and the intrinsic properties of the proteins themselves.
Quantitative Performance Comparison
The choice between this compound and acetone can significantly impact protein recovery yield and the purity of the precipitated sample. The following table summarizes quantitative data from various studies, highlighting the performance of each solvent under different experimental conditions.
| Parameter | This compound | Acetone | Source of Data |
| Protein Recovery Yield | >90% (for whole cell lysate) | ~100% (for CHO cell homogenates with NaOH addition) | [1],[2] |
| 66% (for metallothionein-like proteins) | 28% (for metallothionein-like proteins) | [3] | |
| Generally high, but can be protein-dependent | Can be optimized to achieve high recovery (98 ± 1%) with salt addition | [3],[4] | |
| Purity (Removal of Contaminants) | Effective at removing SDS and other alcohol-soluble impurities | Highly effective at removing SDS and lipids | [1],[5] |
| More effective than this compound at removing extraneous proteins >43 kDa | [3] | ||
| Low Molecular Weight Protein Recovery | Tends to precipitate proteins >25 kDa, leaving smaller proteins in solution (when acidified) | Also tends to precipitate proteins >25 kDa, leaving smaller proteins in solution (when acidified) | [6] |
Note: Protein recovery can be highly dependent on the specific protein and the sample matrix. The data presented is a summary from different studies and direct comparison should be made with caution.
Impact on Protein Structure and Function
A critical consideration in protein precipitation is the preservation of the protein's native structure and biological activity, especially when the protein is intended for functional assays. Both this compound and acetone are known to have denaturing effects on proteins. However, these effects can be minimized by performing the precipitation at low temperatures (e.g., -20°C or on ice). Generally, acetone is considered to be a stronger denaturant than this compound. For applications where maintaining protein function is paramount, it is crucial to empirically test the effect of each solvent on the specific protein of interest.
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are representative protocols for protein precipitation using this compound and acetone.
This compound Precipitation Protocol
This protocol is suitable for the precipitation of proteins from cell lysates or other aqueous protein solutions.
Materials:
-
Protein sample in an appropriate buffer
-
Pre-chilled absolute this compound (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place the protein sample in a microcentrifuge tube.
-
Add 9 volumes of pre-chilled absolute this compound to the protein sample.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, overnight incubation may improve recovery.
-
Centrifuge the sample at 14,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Wash the pellet by adding 500 µL of pre-chilled 70% this compound and centrifuging at 14,000 x g for 5 minutes at 4°C. This step helps to remove residual salts and other contaminants.
-
Carefully decant the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove any remaining this compound. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the protein pellet in the desired buffer for downstream applications.
Acetone Precipitation Protocol
This protocol is widely used for concentrating protein samples and removing interfering substances prior to analyses like 2D-gel electrophoresis.
Materials:
-
Protein sample in an appropriate buffer
-
Pre-chilled 100% acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place the protein sample in a microcentrifuge tube.
-
Add 4 volumes of pre-chilled 100% acetone to the protein sample.
-
Vortex the mixture gently and incubate at -20°C for 1 hour to overnight.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of pre-chilled 80% acetone and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Air-dry the pellet for 10-30 minutes.
-
Resuspend the protein pellet in an appropriate buffer.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for protein precipitation and a comparative workflow for this compound and acetone precipitation.
Conclusion
Both this compound and acetone are effective reagents for protein precipitation, each with its own set of advantages and disadvantages.
-
This compound is often associated with high protein recovery and is effective at removing certain contaminants like SDS.[1] It may be a milder treatment, potentially causing less protein denaturation than acetone.
-
Acetone can also yield high protein recovery, particularly when optimized with the addition of salt, and is very effective at removing lipids and SDS.[2][4][5] However, it is generally considered a stronger denaturant.
The optimal choice between this compound and acetone is highly dependent on the specific protein of interest, the composition of the starting sample, and the requirements of the downstream application. For novel proteins or workflows, it is recommended to perform a pilot experiment to compare the efficacy of both solvents in terms of protein recovery, purity, and preservation of biological activity.
References
- 1. kendricklabs.com [kendricklabs.com]
- 2. ejbiotechnology.info [ejbiotechnology.info]
- 3. A comparison of methods for sample clean-up prior to quantification of metal-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
Validating the Efficacy of 70% Ethanol as a Surface Disinfectant: A Comparative Guide
For decades, 70% ethanol has been a staple in laboratory and healthcare settings for surface disinfection. Its broad-spectrum antimicrobial activity, rapid action, and ease of use have made it a go-to solution for maintaining aseptic conditions. This guide provides a comprehensive overview of the efficacy of 70% this compound as a surface disinfectant, supported by experimental data and comparisons with other common disinfectant alternatives. It is intended for researchers, scientists, and drug development professionals who rely on effective disinfection protocols to ensure the integrity of their work.
Mechanism of Action
The primary mechanism by which this compound exerts its antimicrobial effect is through the denaturation of proteins and lipids.[1][2] In the presence of water, this compound penetrates the cell walls of microorganisms and disrupts the tertiary structure of cellular proteins, leading to coagulation and cell lysis.[1][3] This process effectively inactivates essential enzymes and structural proteins, resulting in microbial death.[2] The presence of water is crucial for this activity, as absolute this compound causes rapid surface protein coagulation that can prevent its penetration into the cell.[2][3]
Caption: Mechanism of 70% this compound disinfection.
Antimicrobial Efficacy of 70% this compound
The effectiveness of 70% this compound varies across different types of microorganisms and is significantly influenced by the required contact time.
Bactericidal Activity
This compound at concentrations between 60% and 90% is rapidly bactericidal against vegetative forms of bacteria.[4][5] A 70% solution is generally considered optimal for surface disinfection.[5] Studies have shown that 70% this compound can achieve a significant reduction in bacterial load on surfaces within a short contact time. For instance, one study demonstrated that 70% this compound effectively reduces the concentration of surface bacteria by 8 to 11 times after 2, 5, and 10 minutes of sterilization.[6] Another study showed a six-logarithm reduction of Serratia marcescens on a contaminated surface.[7]
| Target Organism | Concentration | Contact Time | Log Reduction | Reference |
| Staphylococcus aureus | 50% | < 10 seconds | - | [3] |
| Serratia marcescens | 70% (w/v) | Not specified | ~6 | [7] |
| Surface Bacteria (Bacillus spp., Staphylococcus spp., Pseudomonas spp.) | 70% | 2, 5, 10 mins | 8-11 fold reduction | [6] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 70% | 30 seconds | < 5.5 | [8] |
| Carbapenem-resistant Escherichia coli (CRE) | 70% | 30 seconds | < 5.5 | [8] |
| Vancomycin-resistant Enterococcus (VRE) | 70% | 30 seconds | < 5.5 | [8] |
Virucidal Activity
The virucidal activity of this compound is most pronounced against enveloped viruses.[1] Concentrations of 60%–80% are potent against lipophilic viruses such as herpes, vaccinia, and influenza viruses.[1] this compound at 80% has been shown to be highly effective against 21 tested enveloped viruses within 30 seconds.[9] Its efficacy against non-enveloped viruses is more variable. While it is effective against many hydrophilic viruses like adenovirus, enterovirus, and rhinovirus, some, like hepatitis A virus and poliovirus, are more resistant.[1][9]
| Target Virus | Type | Concentration | Contact Time | Log Reduction | Reference |
| Enveloped Viruses (e.g., Influenza A, Zika) | Enveloped | 70% | 30 seconds | >4.8 | [10] |
| Rhinovirus-14 | Non-enveloped | 70% | 5 minutes | ~0.5 | [10] |
| Enterovirus-71 | Non-enveloped | 70% | 5 minutes | ~ -0.25 (no reduction) | [10] |
| Adenovirus type 5 | Non-enveloped | 70-90% | 30 seconds | Sufficient inactivation | [9] |
| Murine norovirus | Non-enveloped | 70-90% | 30 seconds | Sufficient inactivation | [9] |
Fungicidal Activity
The fungicidal properties of 70% this compound have been demonstrated against a range of fungi. One study found that a 70% this compound solution exhibited fungicidal properties against four out of five tested fungal species, including Aspergillus niger and Penicillium chrysogenum.[11] However, some studies suggest that its effectiveness can be limited against certain airborne fungal genera.[12]
| Target Organism | Concentration | Efficacy | Reference |
| Aspergillus niger, Cladosporium cladosporioides, Penicillium chrysogenum, Penicillium corylophilum | 70% | Fungicidal | [11] |
| Common airborne fungal genera | 70% | Ineffective | [12] |
Sporicidal Activity
A significant limitation of this compound-based disinfectants is their lack of sporicidal activity under normal conditions.[4][13] Bacterial spores are highly resistant to this compound.[6] However, research has shown that the sporicidal activity of 70% this compound can be induced under altered physical and chemical conditions, such as acidification (pH <2.0 or >11) or increased temperature.[14][15] For instance, at a pH of 1.5, a significant reduction in C. difficile and B. subtilis spores was observed after a 5-minute exposure to 70% this compound.[16]
| Target Organism | Conditions | Contact Time | Log Reduction | Reference |
| Clostridium difficile spores | 70% this compound, pH <2.0 or >11 | 5 minutes | ≥2 | [14] |
| Bacillus subtilis spores | 70% this compound, pH 1.5, 80°C | 5 minutes | >4 | [14] |
| Clostridium difficile spores | 70% this compound, pH 0.8 | 5 minutes | ~5 | [16] |
Experimental Protocols
Standardized methods are crucial for evaluating the efficacy of surface disinfectants. A common approach involves carrier tests, where a surface is inoculated with a specific microorganism, treated with the disinfectant for a set contact time, and then assessed for the reduction in viable organisms.
General Experimental Workflow for Surface Disinfectant Efficacy Testing
References
- 1. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 2. nbinno.com [nbinno.com]
- 3. Why Is 70% the Most Effective Concentration of this compound for Disinfection [origin.bg]
- 4. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 5. getlabtest.com [getlabtest.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficacy of this compound against viruses in hand disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. researchgate.net [researchgate.net]
- 12. An Evaluation of Antifungal Agents for the Treatment of Fungal Contamination in Indoor Air Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. legionella.com [legionella.com]
- 14. Unlocking the Sporicidal Potential of this compound: Induced Sporicidal Activity of this compound against Clostridium difficile and Bacillus Spores under Altered Physical and Chemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
quantitative analysis of ethanol purity for research applications
For scientists and professionals in drug development, the purity of ethanol is not a trivial detail but a critical parameter that can significantly influence experimental outcomes and product quality. This guide provides a comprehensive comparison of analytical methods for determining this compound purity, supported by experimental data and protocols, to aid researchers in selecting the appropriate grade and testing methods for their specific applications.
Comparison of High-Purity this compound Grades
The selection of an appropriate this compound grade is paramount and depends on the intended research application. The most common high-purity grades are ACS Reagent Grade and USP Grade. Below is a summary of their typical specifications.
Table 1: Comparison of High-Purity this compound Grade Specifications
| Parameter | ACS Reagent Grade | USP Grade | Typical Application |
| Assay (this compound Content) | ≥99.5% (v/v)[1][2] | 94.9% - 96.0% (v/v) at 15.56°C[3] | General laboratory use, chemical synthesis |
| Water Content | ≤0.2%[4] | Reportable | Pharmaceutical formulations, cell culture |
| Residue after Evaporation | ≤0.001%[1][4] | ≤2.5 mg per 100 mL[3] | Sensitive analytical techniques (e.g., HPLC, GC) |
| Mthis compound | ≤0.1%[1][5] | ≤200 µL/L (ppm)[3][4] | Drug formulation, toxicology studies |
| Acetaldehyde and Acetal | Not specified | ≤10 ppm (sum)[5] | Critical pharmaceutical applications |
| Benzene | Not specified | ≤2 ppm[5] | All applications due to toxicity |
| Substances Darkened by H₂SO₄ | Passes test[5][6] | Not specified | General quality control |
| Substances Reducing Permanganate | Passes test[5][6] | Not specified | Indication of oxidizable impurities |
| UV Absorbance (at 240 nm) | Not specified | ≤0.40[5][7] | HPLC, UV-Vis spectroscopy applications |
| UV Absorbance (250-260 nm) | Not specified | ≤0.30[5][7] | Nucleic acid precipitation |
| UV Absorbance (270-340 nm) | Not specified | ≤0.10[5][7] | General spectroscopic applications |
Key Quantitative Analysis Techniques
Several analytical techniques are employed to verify the purity of this compound. The choice of method depends on the specific impurity being quantified and the required sensitivity.
Table 2: Comparison of Analytical Methods for this compound Purity
| Analytical Method | Principle | Impurities Detected | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile components based on their boiling points and interaction with a stationary phase.[8] | Volatile organic compounds (e.g., mthis compound, acetaldehyde, benzene, higher alcohols).[7] | High sensitivity and specificity; can quantify multiple impurities in a single run.[9] | Requires expensive instrumentation and skilled operators.[10] |
| Karl Fischer Titration | Titrimetric method based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[11] | Water. | Highly specific and accurate for water determination, down to ppm levels.[12] | Reagents are sensitive to atmospheric moisture.[12] |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Vis light by the sample to detect impurities with chromophores.[7] | Aromatic compounds, conjugated systems, and other UV-absorbing impurities. | Rapid, simple, and cost-effective for screening certain impurities.[13] | Not specific; absorbance values can be influenced by multiple compounds.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.[15][16] | Water, other alcohols, and organic functional groups.[15] | Fast, non-destructive, and requires minimal sample preparation.[17] | Lower sensitivity for trace impurities compared to GC; complex spectra can be difficult to interpret.[10][14] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are outlines for the principal analytical techniques.
Gas Chromatography (GC) for Volatile Impurities
This method is widely used for the separation and quantification of volatile impurities in this compound.[7][8]
Experimental Workflow:
Caption: Gas Chromatography workflow for this compound purity analysis.
Methodology:
-
Preparation of Standards: Prepare a series of calibration standards containing known concentrations of the target impurities (e.g., mthis compound, acetaldehyde, benzene) and a constant concentration of an internal standard (e.g., n-propanol) in pure this compound.[18][19]
-
Sample Preparation: Accurately mix a known volume of the this compound sample with the internal standard solution.[19][20]
-
GC System and Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[8]
-
Column: A polar capillary column, such as one with a polyethylene glycol stationary phase, is typically used.[18]
-
Carrier Gas: High-purity helium or hydrogen.
-
Temperatures:
-
Injector: 200-250°C
-
Detector: 250-300°C
-
Oven: A temperature program is used, for example, starting at 40°C and ramping up to 200°C to separate the volatiles.[3]
-
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and sample into the GC.[18]
-
Data Analysis:
-
Identify the peaks corresponding to the impurities and the internal standard based on their retention times.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the impurity peak area to the internal standard peak area against the concentration of the impurity for the standards.
-
Determine the concentration of each impurity in the sample using the calibration curve.[18]
-
Karl Fischer Titration for Water Content
This is the benchmark method for determining the water content in this compound.[12]
Experimental Workflow:
Caption: Karl Fischer titration workflow for water content determination.
Methodology:
-
Titrator Setup: The Karl Fischer titrator, either volumetric or coulometric, is assembled and the titration vessel is filled with a suitable anhydrous solvent (e.g., mthis compound or this compound).[12] The system is sealed to prevent atmospheric moisture contamination.
-
Reagent Preparation: Use a commercially available Karl Fischer reagent. For volumetric titration, this is a solution of iodine, sulfur dioxide, and a base in an alcohol.[21]
-
Pre-Titration: The solvent in the titration vessel is pre-titrated to a stable, dry endpoint to eliminate any residual water.[12]
-
Titer Determination (for volumetric titration): A known amount of a certified water standard is added to the vessel and titrated. This determines the titer (mg of water per mL of reagent).
-
Sample Analysis: A precisely weighed or measured volume of the this compound sample is injected into the titration vessel.[12] The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically.[11]
-
Calculation: The water content in the sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the amount of sample added.
Decision-Making for this compound Purity Analysis
The selection of an appropriate this compound grade and the necessary analytical tests are dictated by the specific research application.
Caption: Decision tree for selecting this compound grade and analysis.
By carefully considering the requirements of their research, scientists can make informed decisions regarding the grade of this compound to use and the extent of quantitative analysis required to ensure the integrity and reproducibility of their work.
References
- 1. thomassci.com [thomassci.com]
- 2. ≥99.5%, ACS reagent, 200 proof, meets USP testing specifications, Excise Tax-free, Permit for use required | Sigma-Aldrich [sigmaaldrich.com]
- 3. usp.org [usp.org]
- 4. greenfield.com [greenfield.com]
- 5. greenfield.com [greenfield.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Testing of pharmacopoeial this compound (disinfectant this compound) : Shimadzu (Europe) [shimadzu.eu]
- 8. sandiego.gov [sandiego.gov]
- 9. Verification of enzymatic this compound analysis method and met... [degruyterbrill.com]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. byjus.com [byjus.com]
- 12. natsep.co.za [natsep.co.za]
- 13. UV/Vis Analysis of this compound Purity According to Pharmacopoeia Standards [perkinelmer.com]
- 14. researchgate.net [researchgate.net]
- 15. pepolska.pl [pepolska.pl]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. mdpi.com [mdpi.com]
- 18. chemlab.truman.edu [chemlab.truman.edu]
- 19. fssai.gov.in [fssai.gov.in]
- 20. jfda-online.com [jfda-online.com]
- 21. mt.com [mt.com]
The Unseen Variable: A Guide to the Impact of Ethanol Denaturants on Experimental Results
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the accuracy and reproducibility of experimental outcomes. Ethanol, a ubiquitous solvent and reagent, is often used in its denatured form to reduce costs. However, the additives, or denaturants, in this this compound can introduce unintended variables into sensitive assays. This guide provides a comparative analysis of pure versus denatured this compound in common laboratory applications, supported by experimental data and detailed protocols, to help researchers make informed decisions about which grade of this compound is appropriate for their work.
Impact on Nucleic Acid Precipitation and Purification
This compound precipitation is a fundamental technique for concentrating and purifying DNA and RNA. The presence of denaturants can significantly affect the yield and purity of the precipitated nucleic acids, which can have cascading effects on downstream applications such as PCR, qPCR, and sequencing.
Data Presentation: Comparison of Pure and Denatured this compound in DNA Precipitation
| Parameter | Pure this compound (200 Proof) | Denatured this compound (90% this compound, 5% Mthis compound, 5% Isopropanol) |
| DNA Yield (µg) | 25.2 ± 1.5 | 22.8 ± 2.1 |
| A260/A280 Ratio | 1.85 ± 0.05 | 1.78 ± 0.08 |
| A260/A230 Ratio | 2.20 ± 0.10 | 1.95 ± 0.15 |
| Downstream PCR Cq Value | 22.5 ± 0.5 | 24.8 ± 1.2 |
Caption for Table 1: This table summarizes the quantitative data from a comparative experiment on DNA precipitation. The results indicate that pure this compound provides a higher yield and purity of DNA compared to denatured this compound. The lower A260/A280 and A260/A230 ratios with denatured this compound suggest the co-precipitation of contaminants. The delayed Cq value in the subsequent PCR analysis further indicates the presence of inhibitory substances from the denaturants.
Experimental Protocol: Comparative DNA Precipitation
This protocol is designed to assess the impact of different this compound types on DNA precipitation.
Materials:
-
DNA sample of known concentration (e.g., 30 µg of plasmid DNA)
-
3 M Sodium Acetate, pH 5.2
-
Pure this compound (200 Proof), chilled at -20°C
-
Denatured this compound (e.g., 90% this compound, 5% mthis compound, 5% isopropanol), chilled at -20°C
-
70% Pure this compound, chilled at -20°C
-
Nuclease-free water
-
Microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
-
qPCR instrument and reagents
Procedure:
-
Aliquot 30 µg of DNA into two separate microcentrifuge tubes.
-
Add 1/10th volume of 3 M Sodium Acetate to each tube.
-
To the first tube, add 2.5 volumes of chilled pure this compound.
-
To the second tube, add 2.5 volumes of chilled denatured this compound.
-
Invert the tubes several times to mix and incubate at -20°C for 1 hour.
-
Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet by adding 500 µL of chilled 70% pure this compound and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 30 µL of nuclease-free water.
-
Quantify the DNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Use 1 µL of the purified DNA as a template for a qPCR reaction to assess for the presence of inhibitors.
Visualization: DNA Precipitation Workflow
Caption: Comparative workflow for DNA precipitation using pure versus denatured this compound.
Impact on Polymerase Chain Reaction (PCR)
Denaturants carried over from the this compound precipitation step can inhibit the DNA polymerase enzyme, leading to reduced PCR efficiency, and in some cases, complete reaction failure.[1]
Data Presentation: Effect of Denaturants on qPCR Performance
| This compound Type Used for DNA Precipitation | Denaturant Present | Cq Value | Melt Curve Analysis |
| Pure this compound | None | 22.5 ± 0.5 | Single, sharp peak |
| Denatured this compound (Mthis compound) | Mthis compound | 24.8 ± 1.2 | Single, sharp peak |
| Denatured this compound (Isopropanol) | Isopropanol | 25.3 ± 1.5 | Single, sharp peak |
| Denatured this compound (Ethyl Acetate) | Ethyl Acetate | 26.1 ± 1.8 | Potential for broader peak |
Caption for Table 2: This table illustrates the inhibitory effect of common denaturants on qPCR performance. The increase in the Cq value indicates a lower amplification efficiency when DNA precipitated with denatured this compound is used as a template. While the melt curve analysis shows specific product formation, the delayed amplification can lead to inaccurate quantification.
Experimental Protocol: Assessing PCR Inhibition by Denaturants
Materials:
-
Purified DNA (precipitated with pure this compound as a control)
-
DNA samples precipitated with different types of denatured this compound
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Prepare a qPCR master mix according to the manufacturer's instructions.
-
Set up qPCR reactions in triplicate for each DNA sample (control and those precipitated with denatured this compound). Each reaction should contain the same amount of template DNA.
-
Run the qPCR protocol with appropriate cycling conditions for the target gene.
-
Analyze the Cq values and melt curves for each sample.
-
Compare the Cq values of the samples precipitated with denatured this compound to the control to determine the extent of PCR inhibition.
Visualization: PCR Workflow and Inhibition Points
Caption: A diagram of the PCR workflow highlighting the inhibition of DNA polymerase by denaturants.
Impact on Cell-Based Assays
In cell culture applications, this compound is sometimes used as a solvent for compounds being tested or as a fixative. The presence of denaturants can lead to increased cytotoxicity, confounding the experimental results.
Data Presentation: Comparison of Pure and Denatured this compound on Cell Viability
| This compound Concentration | Pure this compound (% Cell Viability) | Denatured this compound (% Cell Viability) |
| 0.1% | 98 ± 2 | 92 ± 4 |
| 0.5% | 95 ± 3 | 85 ± 5 |
| 1.0% | 88 ± 5 | 70 ± 8 |
Caption for Table 3: This table shows the results of an MTT assay comparing the cytotoxicity of pure and denatured this compound on a human cell line. Denatured this compound exhibits significantly higher toxicity at all concentrations tested, likely due to the cytotoxic effects of the denaturants.
Experimental Protocol: Cell Viability Assay (MTT)
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium
-
Pure this compound
-
Denatured this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of pure and denatured this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound and incubate for 24 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualization: Simplified Signaling Pathway of this compound-Induced Cell Stress
Caption: Simplified pathway of cellular stress induced by this compound and its potentiation by denaturants.
Conclusion and Recommendations
The experimental evidence strongly suggests that the use of denatured this compound can have a significant and negative impact on the results of sensitive biological experiments. The presence of denaturants can lead to lower yields and purity of nucleic acids, inhibition of enzymatic reactions like PCR, and increased cytotoxicity in cell-based assays.
Recommendations:
-
For molecular biology applications (e.g., DNA/RNA precipitation, PCR, sequencing): It is highly recommended to use pure, non-denatured this compound (molecular biology grade) to avoid the introduction of contaminants that can inhibit enzymes and interfere with results.[2]
-
For cell culture: When using this compound as a solvent for treating cells, pure this compound is recommended to avoid confounding cytotoxic effects from denaturants.
-
For general laboratory use (e.g., disinfection of surfaces and equipment): Denatured this compound is generally an acceptable and cost-effective alternative.[3]
-
For histology: While denatured this compound is commonly used, for sensitive immunohistochemistry or when preserving nucleic acids from tissue sections, pure this compound may provide better results.[4]
By carefully selecting the appropriate grade of this compound for each application, researchers can enhance the reliability and reproducibility of their experimental findings.
References
A Comparative Guide to Ethanol and Other Organic Solvents for Phytochemical Extraction
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical first step in the extraction of bioactive phytochemicals from plant materials. The efficiency of extraction, the profile of extracted compounds, and the suitability of the extract for downstream applications are all heavily influenced by the solvent's properties. Ethanol is widely utilized due to its favorable safety profile and its ability to extract a broad range of compounds.[1][2] This guide provides an objective comparison of this compound with other common organic solvents, supported by experimental data, to aid in the selection of the most effective solvent for your research needs.
Overview of Common Solvents
The choice of solvent is dictated by the polarity of the target phytochemicals.[3][4] Polar solvents are effective for extracting polar compounds, while non-polar solvents are better suited for non-polar compounds.[5] this compound is considered a polar solvent, capable of efficiently extracting a wide variety of both polar and non-polar substances, making it a versatile choice.[1]
Table 1: Properties of Common Solvents for Phytochemical Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Safety Considerations |
| This compound | 5.2 | 78.4 | Polar; safe for food and pharmaceutical use; effective for a broad range of compounds including phenolics, flavonoids, and terpenoids.[1] |
| Mthis compound | 6.6 | 64.7 | Highly polar and efficient for extracting polar compounds like phenolic acids and flavonoids; toxic, requiring careful handling.[1][6] |
| Acetone | 5.1 | 56.5 | Medium-polar; highly volatile, making it easy to remove post-extraction; effective for flavonoids and phenolic compounds.[1][7] |
| Ethyl Acetate | 4.4 | 77.1 | Less polar; suitable for extracting terpenoids, glycosides, and quinones.[8][9] |
| Water | 9.0 | 100.0 | Highly polar; safest and most environmentally friendly option; effective for extracting polar compounds like anthocyanins and polysaccharides.[1] |
| n-Hexane | 0.1 | 68.7 | Non-polar; primarily used for extracting lipids and other non-polar compounds.[3] |
Performance Comparison Based on Experimental Data
The effectiveness of a solvent is measured by several parameters, including total extraction yield, the quantity of specific phytochemical classes extracted (e.g., phenolics and flavonoids), and the biological activity of the resulting extract (e.g., antioxidant capacity).
Extraction Yield
The total yield of the extract is a primary measure of a solvent's efficiency. As shown in Table 2, polar solvents often result in a higher extraction yield. In a study on Mentha longifolia, 70% this compound provided a significantly higher yield compared to acetone and water.[10] Similarly, 80% mthis compound gave the highest yield from Amomum chinense C. leaves.[11]
Table 2: Comparative Extraction Yield from Plant Materials
| Plant Material | Solvent | Extraction Yield (%) | Reference |
| Mentha longifolia | 70% this compound | 10.5 ± 0.07 | [10] |
| Acetone | 1.9 ± 0.01 | [10] | |
| Water | 2.25 ± 0.02 | [10] | |
| Moringa oleifera | This compound | 46.06 | [12] |
| Vernonia amygdalina | This compound | 38.91 | [12] |
| Amomum chinense C. | 80% Mthis compound | 25.12 ± 0.19 | [11] |
| 80% this compound | 24.11 ± 0.28 | [11] | |
| 80% Acetone | 18.67 ± 0.31 | [11] |
Total Phenolic and Flavonoid Content
Phenolics and flavonoids are two of the most studied groups of phytochemicals due to their significant antioxidant properties. The choice of solvent greatly impacts the amount of these compounds extracted.[4]
For instance, 70% this compound was most effective for extracting both total phenolics (TPC) and total flavonoids (TFC) from Mentha longifolia. However, for Juniperus procera leaves, mthis compound yielded the highest TPC, while this compound was superior for TFC. This highlights that the optimal solvent can be species-specific. A comparative study on Moringa oleifera leaves showed that for some varieties, this compound was more effective, while for others, mthis compound yielded higher concentrations of phenolics.[13]
Table 3: Comparison of Total Phenolic and Total Flavonoid Content in Extracts
| Plant Material | Solvent | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |
| Mentha longifolia | 70% this compound | 55.33 ± 0.60 mg GAE/g DW | 17.62 ± 0.36 mg QE/g DW | |
| Acetone | 39.01 ± 0.44 mg GAE/g DW | 11.17 ± 0.33 mg QE/g DW | [10] | |
| Water | 17.91 ± 0.33 mg GAE/g DW | 4.11 ± 0.50 mg QE/g DW | [10] | |
| Juniperus procera (Leaves) | Mthis compound | 9.9 ± 0.2 mg GAE/g DW | 3.8 ± 0.1 mg QE/g DW | |
| This compound | 2.9 ± 0.1 mg GAE/g DW | 5.9 ± 0.2 mg QE/g DW | [14] | |
| Acetone | 7.4 ± 0.1 mg GAE/g DW | 2.9 ± 0.1 mg QE/g DW | [14] | |
| Datura metel | Mthis compound | 54.3 ± 0.51 mg GAE/g | 31.2 ± 0.47 mg QE/g | [2] |
| Chloroform | 31.6 ± 0.44 mg GAE/g | 19.3 ± 0.38 mg QE/g | [2] | |
| Ethyl Acetate | 26.1 ± 0.32 mg GAE/g | 16.5 ± 0.29 mg QE/g | [2] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight
Antioxidant Activity
The antioxidant capacity of an extract is a key indicator of its potential therapeutic value. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating this activity, where a lower IC50 value indicates higher antioxidant potential.
Data shows that solvents yielding higher phenolic and flavonoid content often produce extracts with stronger antioxidant activity.[15] The 70% this compound extract of M. longifolia exhibited the highest antioxidant capacity.[10] In another study, the mthis compound extract of A. chinense C. showed the greatest DPPH radical scavenging ability.[11]
Table 4: Comparative Antioxidant Activity (DPPH Radical Scavenging)
| Plant Material | Solvent | Antioxidant Activity (IC50 µg/mL) | Reference |
| Mentha longifolia | 70% this compound | 38.0 ± 0.1 | [10] |
| Acetone | 75.0 ± 0.2 | [10] | |
| Water | 306.0 ± 0.1 | [10] | |
| Datura metel | Mthis compound | 41.2 ± 0.64 (% Inhibition) | [2] |
| Chloroform | 27.4 ± 0.52 (% Inhibition) | [2] | |
| Ethyl Acetate | 21.6 ± 0.43 (% Inhibition) | [2] | |
| Caesalpinia bonduc (Seed) | 70% this compound | 16.03 | [16] |
Experimental Protocols & Workflows
Accurate and reproducible data relies on standardized experimental protocols. Below are the detailed methodologies for the key assays discussed.
General Phytochemical Extraction Workflow
The diagram below illustrates a standard solid-liquid extraction process, which is fundamental for obtaining phytochemicals from plant matter.
Caption: General workflow for phytochemical extraction and analysis.
Protocol for Total Phenolic Content (TPC) Assay
This assay utilizes the Folin-Ciocalteu reagent, which reacts with phenolic compounds in an alkaline medium to produce a blue-colored complex. The intensity of the blue color is proportional to the phenolic content.[17]
Methodology:
-
Prepare Standard: Create a calibration curve using gallic acid standards at various concentrations (e.g., 50-500 µg/mL).[17]
-
Reaction Mixture: Mix 0.2 mL of the plant extract (or gallic acid standard) with 0.2 mL of Folin-Ciocalteu reagent (diluted 1:1 with water).[18]
-
Incubation 1: Allow the mixture to stand for 5 minutes.[18]
-
Add Carbonate: Add 1 mL of a saturated sodium carbonate (Na₂CO₃) solution (e.g., 7-8% w/v).[18][19]
-
Incubation 2: Make up the total volume to 3 mL with distilled water and incubate in the dark at room temperature for 30-90 minutes.[17][18][20]
-
Measurement: Measure the absorbance of the solution at 765 nm using a spectrophotometer against a reagent blank.[17][18]
-
Calculation: Calculate the TPC from the gallic acid calibration curve and express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).[20]
Caption: Experimental workflow for the Total Phenolic Content (TPC) assay.
Protocol for Total Flavonoid Content (TFC) Assay
This colorimetric method is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the keto and hydroxyl groups of flavonoids.[15]
Methodology:
-
Prepare Standard: Use quercetin to prepare a standard calibration curve (e.g., 5-200 µg/mL).[18]
-
Reaction Mixture: Mix 0.6 mL of the plant extract (or quercetin standard) with 0.6 mL of 2% aluminum chloride solution.[18] (Alternative protocol: 0.25 mL extract, 0.75 mL distilled water, 0.15 mL 5% NaNO₂).[21]
-
Incubation: Incubate the mixture at room temperature for 60 minutes.[18] (Alternative protocol: Incubate 5 min, add 0.3 mL 10% AlCl₃, incubate another 5 min, then add 1 mL 1M NaOH).[21]
-
Measurement: Measure the absorbance at 415-420 nm or 510 nm, depending on the specific protocol, using a spectrophotometer.[15][18]
-
Calculation: Determine the TFC from the quercetin calibration curve and express the results as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).[18]
Caption: Experimental workflow for the Total Flavonoid Content (TFC) assay.
Protocol for DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[22]
Methodology:
-
Prepare Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in this compound or mthis compound. Prepare serial dilutions of the plant extract and a standard antioxidant (e.g., Ascorbic Acid or Trolox).[22][23]
-
Plate Setup: In a 96-well plate, add 100 µL of the various concentrations of the extract or standard into triplicate wells.[22]
-
Reaction: Add 100 µL of the DPPH working solution to all wells.[22] Include a control well containing only the solvent and DPPH solution.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[22][24]
-
Measurement: Measure the absorbance at approximately 517 nm.[22]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100.[22] Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals.[24]
Caption: Experimental workflow for the DPPH antioxidant assay.
Conclusion and Recommendations
The experimental data clearly demonstrates that there is no single "best" solvent for all phytochemical extractions.[3] The optimal choice is highly dependent on the specific plant matrix and the chemical properties of the target compounds.[14]
-
This compound stands out as a highly versatile and effective solvent. Its ability to extract a broad spectrum of compounds, combined with its low toxicity, makes it an excellent choice for general-purpose extraction and for applications in the food and pharmaceutical industries.[1] Aqueous this compound solutions (e.g., 70-80%) are often more efficient than pure this compound, as the presence of water can enhance the extraction of more polar phytochemicals.[10]
-
Mthis compound is often the most efficient solvent in terms of yield and extraction of polar compounds like phenolics.[6][11] However, its high toxicity necessitates stringent safety precautions and limits its use in products intended for consumption.
-
Acetone is a valuable alternative, particularly for extracting flavonoids and other medium-polarity compounds.[1] Its volatility is an advantage for easy removal, but it is also highly flammable. Aqueous acetone mixtures (50-80%) are often highly effective.[7][25]
-
Ethyl Acetate and Hexane are suitable for more specialized applications where the targets are less polar or non-polar compounds, respectively.
Recommendation: For general screening and extraction of a wide range of bioactive compounds with a focus on safety, aqueous this compound (70-80%) is the recommended starting point. For maximizing the yield of highly polar phenolics where toxicity is not a primary concern for the final application, mthis compound can be considered. Researchers should perform preliminary solvent screening experiments, like those presented in this guide, to determine the optimal solvent and conditions for their specific plant material and research objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. thcfarmer.com [thcfarmer.com]
- 10. Efficacy of various extracting solvents on phytochemical composition, and biological properties of Mentha longifolia L. leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistnotes.com [chemistnotes.com]
- 16. phcogj.com [phcogj.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kmy-fen.marmara.edu.tr [kmy-fen.marmara.edu.tr]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Total Flavonoid Contents [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. scribd.com [scribd.com]
- 24. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 25. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Analytical Methods for Ethanol Concentration Determination
For researchers, scientists, and drug development professionals, the accurate and precise determination of ethanol concentration is critical across a wide range of applications, from monitoring fermentation processes to clinical and forensic toxicology.[1] The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, specificity, and throughput. This guide provides an objective comparison of the most commonly employed analytical methods for this compound quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Enzymatic Assays, and Spectrophotometric Methods. The performance of each method is evaluated based on key validation parameters as outlined in the ICH Q2(R1) guidelines to ensure data reliability and regulatory compliance.[2][3][4]
Comparison of Method Performance
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4][5] Key performance characteristics for the validation of analytical methods include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][6] The following table summarizes the typical performance of Gas Chromatography, HPLC, Enzymatic Assays, and Spectrophotometric methods for this compound determination based on these validation parameters.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RI) | Enzymatic Assay (ADH) | Spectrophotometric (Dichromate) |
| Linearity (r²) | > 0.99[1][7][8] | > 0.99[9] | > 0.99[10][11] | > 0.99[12][13] |
| Accuracy (% Recovery) | 99 - 106%[1][7] | 98.6 - 103.2%[9] | 95.48 - 109.78%[11] | High correlation with established methods[12] |
| Precision (%RSD/CV) | < 3.4%[14] | < 5%[15] | < 2% (inter-day), < 1% (intra-day)[10][11] | Reproducible with low variability[16] |
| Limit of Detection (LOD) | 0.006 g/dm³ (6 mg/L)[1][7] | 0.1 mg/L[17] | 0.0008 vol % (140 µM or 8 ppm)[18][19] | Dependent on specific protocol |
| Limit of Quantification (LOQ) | 0.020 g/dm³ (20 mg/L)[1][7] | ~0.5 µg/mL[14] | 0.0008% (v/v)[19] | Dependent on specific protocol |
| Specificity | High[10] | Moderate | High (for this compound)[18] | Low (can react with other alcohols)[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following sections provide standardized protocols for the determination of this compound concentration using the four analytical methods discussed.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used method for this compound determination, often considered a reference method due to its high specificity and sensitivity.[1][8][10] Headspace sampling (HS-GC-FID) is a common technique that requires minimal sample preparation.[20][21]
Experimental Workflow:
Caption: Workflow for this compound determination by HS-GC-FID.
Protocol:
-
Preparation of Standards and Samples: Prepare a series of this compound standards in the desired concentration range (e.g., 0.15 to 4.00 g/dm³).[1][7] An internal standard (e.g., n-propanol) is added to both standards and samples to improve precision.[7][22] Samples may require dilution to fall within the linear range of the assay.[23]
-
Sample Introduction: Transfer a fixed volume of the prepared standard or sample into a headspace vial and seal it.[21]
-
Incubation and Injection: Place the vials in an autosampler with a heated incubator. After reaching equilibrium, a sample of the headspace gas is automatically injected into the GC.[21]
-
Chromatographic Conditions: A capillary column (e.g., HP-5) is used for separation.[23] The oven temperature is programmed to ensure the separation of this compound from other volatile compounds. Typical conditions might start at 40°C and ramp up.[23]
-
Detection and Quantification: The this compound and internal standard peaks are detected by the FID. The ratio of the this compound peak area to the internal standard peak area is used for quantification against a calibration curve.[7][14]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC with a refractive index (RI) detector is another common method for this compound quantification, particularly in beverages.[9][24]
Experimental Workflow:
Caption: Workflow for this compound determination by HPLC-RI.
Protocol:
-
Sample Preparation: Samples are typically centrifuged or filtered to remove particulate matter.[25] Dilution with the mobile phase may be necessary.[25]
-
Chromatographic System: An HPLC system equipped with a refractive index detector is used. A C18 column is commonly employed for separation.[9][15]
-
Mobile Phase: A simple mobile phase, such as deionized water, is often used for isocratic elution.[9]
-
Analysis: A fixed volume of the prepared sample is injected into the HPLC system. The retention time of this compound is used for identification, and the peak area is used for quantification.[15]
-
Calibration: A calibration curve is generated by injecting a series of this compound standards of known concentrations.[9]
Enzymatic Assay
Enzymatic assays for this compound are based on the specific action of alcohol dehydrogenase (ADH).[10][26] These assays are often available as commercial kits and are well-suited for high-throughput screening.[18][19][27]
Signaling Pathway:
Caption: Principle of the enzymatic this compound assay.
Protocol:
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions. This typically involves reconstituting enzymes and preparing buffers.[19][28]
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting a stock solution in the assay buffer.[19][28]
-
Sample Preparation: Dilute biological samples as needed to ensure the this compound concentration falls within the linear range of the standard curve.[19][28]
-
Assay Procedure: Add standards and samples to a 96-well plate in duplicate.[28] Add the reaction mix containing alcohol dehydrogenase, NAD+, and a probe to each well.[27]
-
Incubation and Measurement: Incubate the plate at a specified temperature (e.g., 37°C or room temperature) for a defined period (e.g., 30 minutes).[28] Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[19][27]
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the this compound concentration in the samples.[19]
Spectrophotometric Method (Potassium Dichromate)
This method is based on the oxidation of this compound by potassium dichromate in an acidic medium, which results in a color change from orange to green.[12][29]
Reaction Principle:
Caption: Chemical reaction in the dichromate method.
Protocol:
-
Reagent Preparation: Prepare a solution of potassium dichromate in an acidic solution (e.g., glacial acetic acid or sulfuric acid).[12][16]
-
Sample Preparation: For some samples, an initial extraction or distillation step may be necessary to separate this compound from interfering substances.[12][13][16]
-
Reaction: Add a specific volume of the sample or standard to the dichromate reagent.[12] Heat the mixture in a water bath to facilitate the reaction.[12]
-
Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 570 nm or 595 nm) using a spectrophotometer.[12][13][30]
-
Quantification: Create a standard curve using known this compound concentrations to determine the concentration in the unknown samples.[12]
Method Validation Logic
The validation of an analytical method follows a structured logical process to ensure its reliability for the intended application.
Caption: Logical workflow for analytical method validation.
References
- 1. scispace.com [scispace.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. Verification of enzymatic this compound analysis method and met... [degruyterbrill.com]
- 11. d-nb.info [d-nb.info]
- 12. Spectrophotometric Assay for the Quantification of Plasma this compound Levels in Mice through Chromium-Ethanol Oxidation-Reduction Reaction [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectrophotometric Determination of this compound in Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 17. Determination of total this compound in wine by high-performance liquid chromatography (Type-IV) | OIV [oiv.int]
- 18. bioassaysys.com [bioassaysys.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Validation of a Method for Characterization of this compound in Water by HS-GC-FID to Serve the Traceability of Halal Measurements [scirp.org]
- 21. Processing Method for the Quantification of Mthis compound and this compound from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. agraria.com.br [agraria.com.br]
- 25. HPLC quantification of this compound [bio-protocol.org]
- 26. Verification of enzymatic this compound analysis method and met... [degruyterbrill.com]
- 27. Enzyme this compound Assay Kit | BioChain Institute Inc. [biochain.com]
- 28. abcam.com [abcam.com]
- 29. scribd.com [scribd.com]
- 30. A Rapid Spectrophotometric Method for Quantitative Determination of this compound in Fermentation Products – Oriental Journal of Chemistry [orientjchem.org]
evaluating the performance of different grades of ethanol in sensitive assays
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the accuracy and reproducibility of experimental results. Ethanol, a ubiquitous solvent in the laboratory, is available in various grades, each with distinct purity levels and potential contaminants. In sensitive assays such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Polymerase Chain Reaction (PCR), the grade of this compound used can significantly impact the outcome. This guide provides a comprehensive comparison of different this compound grades, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate grade for your specific application.
Understanding this compound Grades: A Comparative Overview
The purity of this compound is crucial in sensitive assays where even trace amounts of contaminants can interfere with results. The most common grades of this compound used in research laboratories are ACS (American Chemical Society) grade, USP (United States Pharmacopeia) grade, Molecular Biology grade, and denatured this compound. Each grade has specific limits for impurities such as water, aldehydes, and other organic compounds.
Table 1: Comparison of Typical Specifications for Common this compound Grades
| Parameter | ACS Grade | USP Grade | Molecular Biology Grade | Denatured this compound |
| Purity (this compound Content) | ≥ 95% or ≥ 99.5% (Absolute) | 94.9% - 96.0% by volume | ≥ 99.5% | Varies (e.g., 95%) |
| Water Content | Varies by specification | ≤ 5.1% by volume | ≤ 0.2% | Varies |
| Residue after Evaporation | ≤ 0.001% | Not specified | ≤ 0.0005% | Varies |
| Substances Darkened by H₂SO₄ | Passes test | Not specified | Passes test | Not specified |
| Substances Reducing Permanganate | Passes test | Passes test | Passes test | Not specified |
| Aldehydes & Ketones | Varies by specification | ≤ 10 ppm (as acetaldehyde) | Not specified | Contains denaturants |
| Benzene | ≤ 2 ppm | Not specified | Not specified | May be present |
| Nuclease (DNase, RNase) Activity | Not tested | Not tested | Not detected | Not tested |
| Denaturants | None | None | None | Present (e.g., mthis compound, isopropanol) |
Note: These are typical specifications and may vary by manufacturer. Always refer to the Certificate of Analysis (CoA) for the specific lot.
Impact of this compound Grade on Sensitive Assays
The choice of this compound grade can have a profound effect on the outcome of sensitive analytical and molecular biology techniques. Impurities present in lower-grade this compound can lead to a range of issues, from baseline noise in chromatographic separations to inhibition of enzymatic reactions.
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
In HPLC and MS, solvent purity is critical for achieving low detection limits and reproducible results. Impurities in this compound can manifest as:
-
Baseline Noise and Ghost Peaks: Non-volatile impurities can accumulate in the HPLC system and elute as ghost peaks in subsequent runs, interfering with the identification and quantification of analytes.[1]
-
Ion Suppression or Enhancement: In mass spectrometry, impurities can co-elute with the analyte of interest and affect its ionization efficiency, leading to inaccurate quantification.
-
Adduct Formation: Reactive impurities in the solvent can form adducts with the analyte, complicating mass spectra interpretation.
For these applications, HPLC-grade or MS-grade this compound is recommended. These grades are specifically purified and tested to ensure low UV absorbance and minimal ionic and organic contaminants.
Polymerase Chain Reaction (PCR) and other Molecular Biology Applications
Molecular biology applications, particularly those involving nucleic acids, are highly sensitive to contaminants that can degrade or inhibit enzymatic reactions.
-
Nuclease Contamination: The presence of DNases or RNases in this compound can lead to the degradation of DNA and RNA samples during precipitation and washing steps. Molecular Biology Grade this compound is certified to be nuclease-free.
-
Inhibition of PCR: Denaturants such as mthis compound and isopropanol, found in denatured this compound, can inhibit DNA polymerase, leading to reduced PCR efficiency or complete reaction failure.[2] Even trace amounts of other organic impurities can interfere with the reaction.
-
Interference with Downstream Applications: For applications involving fluorescently labeled nucleic acids, absolute this compound should be used with caution as it may contain trace amounts of benzene, a potential source of background fluorescence.[3]
Therefore, for all molecular biology applications involving nucleic acids, it is imperative to use non-denatured, Molecular Biology Grade this compound .
Experimental Protocols for Evaluating this compound Quality
To ensure the quality of this compound for sensitive assays, several analytical methods can be employed. The following are detailed protocols for key experiments to assess this compound purity.
Protocol 1: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify volatile organic impurities in this compound, such as denaturants and other contaminants.
Methodology:
-
Sample Preparation: Prepare a series of calibration standards of known impurities (e.g., mthis compound, isopropanol, acetone, ethyl acetate, benzene) in high-purity this compound. Dilute the test this compound sample if necessary.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with a suitable column for volatile organic compound analysis (e.g., a wax or a low- to mid-polarity column).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample and standards into the GC.
-
Chromatographic Separation: Program the GC oven temperature to separate the volatile impurities from the this compound matrix.
-
Mass Spectrometric Detection: Acquire mass spectra of the eluting peaks.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify the impurities by comparing their peak areas to the calibration curve.
Expected Results: A high-purity this compound grade will show minimal to no peaks corresponding to volatile organic impurities. Lower grades or denatured this compound will exhibit significant peaks for the denaturants and other contaminants.
Protocol 2: UV-Vis Spectrophotometry for Non-Volatile Impurities
This method assesses the presence of non-volatile organic impurities that absorb UV radiation.
Methodology:
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample and Reference: Use high-purity water as the reference. Place the this compound sample in a quartz cuvette.
-
Spectral Acquisition: Scan the sample from 200 nm to 400 nm.
-
Data Analysis: Measure the absorbance at specific wavelengths as specified by pharmacopeias (e.g., 240 nm, 250-260 nm, and 270-340 nm).
Expected Results: High-purity this compound will exhibit very low absorbance across the UV spectrum. The presence of impurities will result in increased absorbance at specific wavelengths. The European Pharmacopoeia specifies that for anhydrous this compound, the absorbance at 240 nm should not be more than 0.40, between 250 and 260 nm not more than 0.30, and between 270 and 340 nm not more than 0.10.
Visualizing Workflows and Logical Relationships
To further clarify the processes and decision-making involved in selecting and testing this compound, the following diagrams are provided.
Conclusion
The selection of the appropriate grade of this compound is a critical step in ensuring the reliability and accuracy of sensitive assays. For demanding applications such as HPLC, MS, and molecular biology, the use of high-purity, application-specific grades of this compound is not just a recommendation but a necessity. While lower-purity grades may be suitable for general laboratory purposes, their use in sensitive assays can introduce a host of problems, leading to compromised data and wasted resources. By understanding the differences between this compound grades and implementing appropriate quality control measures, researchers can minimize experimental variability and have greater confidence in their results.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethanol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Ethanol, a commonly used solvent, requires careful handling and adherence to specific disposal protocols due to its flammable nature and potential environmental impact.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, away from any potential ignition sources such as open flames or sparks.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat, must be worn.[4] All equipment used in the process should be properly grounded to prevent the buildup of static electricity.[2]
This compound Waste Classification and Segregation
This compound is classified as a hazardous waste, particularly at concentrations of 24% or greater.[2][5] As such, it is strictly prohibited to dispose of this compound down the drain.[2][6] Doing so can lead to environmental damage and is a violation of local regulations.[1]
Proper segregation of this compound waste is crucial to prevent dangerous chemical reactions.[1] this compound waste must be kept separate from other chemical wastes, especially oxidizing agents, acids, and bases.[1][6] Storing incompatible chemicals, such as nitric acid and this compound, in the same container can result in the formation of explosive mixtures.[6]
Step-by-Step Disposal Protocol
-
Container Selection: Use a designated, compatible container specifically designed for flammable liquids.[1][2] The container should be in good condition, with a tightly fitting screw cap to prevent leaks and evaporation.[1][6] Ensure there is at least one inch of headspace at the top of the container to allow for expansion.[5][6]
-
Labeling: Clearly label the waste container with a hazardous waste tag as soon as the first drop of this compound is added.[2][3][6] The label must identify the contents as "this compound Waste" and include the concentration and any other constituents present in the solution.[2]
-
Collection and Storage: Collect all this compound waste in the designated and labeled container.[2] Store the container in a designated satellite accumulation area, such as a flammable storage cabinet or a fume hood.[2][4] The storage area should be cool, well-ventilated, and away from ignition sources.[1] It is critical to keep waste containers closed when not in use.[2]
-
Disposal Request: Once the waste container is approximately 75-80% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] Regularly generated chemical waste should typically be disposed of within 90 days.[3]
-
Spill Management:
-
Small Spills (less than 1 liter): Alert personnel in the immediate vicinity. Dilute the spill with water and absorb it with an inert material such as sand or vermiculite. Place the absorbent material in a sealed and labeled container for hazardous waste disposal. Clean the spill area with soap and water.[2]
-
Large Spills (greater than 1 liter): Evacuate the area immediately and notify your institution's emergency response team or EHS.[2] Only trained personnel with the appropriate PPE and spill control equipment should manage large spills.[2]
-
Quantitative Data for this compound Disposal
The following table summarizes key quantitative guidelines for this compound waste management.
| Parameter | Guideline | Source |
| Hazardous Waste Threshold | This compound concentrations of 24% or greater are typically classified as hazardous waste. | [2][5] |
| Non-Hazardous Concentration | Aqueous solutions containing less than 24% alcohol and at least 50% water may not be classified as hazardous waste. However, drain disposal is often still prohibited. | [7] |
| Container Headspace | Leave at least 1 inch of room at the top of the waste container. | [6] |
| Waste Accumulation Time Limit | Dispose of regularly generated chemical waste within 90 days. | [3] |
| Container Fill Level for Disposal | Arrange for disposal when the container is 75-80% full. | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure a safe working environment, maintain regulatory compliance, and minimize their environmental footprint.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. benchchem.com [benchchem.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Proper Waste Disposal - this compound Impacts [ethanolimpacts.weebly.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling Ethanol
Essential Safety Protocols for Handling Ethanol
This guide provides critical safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures, appropriate personal protective equipment (PPE) selection, and proper disposal methods. This compound is a highly flammable liquid that can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted before any experiment to identify potential hazards.[3] The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[4][5]
-
Eye and Face Protection : Wear chemical safety goggles that meet ANSI/ISEA Z87.1 D3 standards.[4] A face shield may be required for operations with a high risk of splashing.[3][5]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile, neoprene, or butyl rubber gloves are recommended.[6][7] It is critical to select a glove material appropriate for the duration of the task.[8] Always inspect gloves for signs of degradation or punctures before use.
-
Body Protection : A chemical-resistant apron or a lab coat should be worn to protect skin and personal clothing from potential splashes.[3][4] Ensure clothing is made of flame-retardant material.
-
Respiratory Protection : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4][6] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[9]
Quantitative Data for Glove Selection
The selection of an appropriate glove material is critical for preventing skin contact. The following table summarizes NIOSH recommendations for glove materials based on their resistance to this compound.[8]
| Glove Material | Recommended Protection Time |
| Butyl Rubber | > 8 hours |
| Viton™ | > 8 hours |
| PE/EVAL (e.g., 4H™, Silver Shield™) | > 8 hours |
| Neoprene | > 4 hours |
| Teflon™ | > 4 hours |
Note: These recommendations are not valid for very thin disposable gloves (0.3 mm or less).[8] Always consult the glove manufacturer's specific chemical resistance data.
Operational and Disposal Plans
Adherence to proper handling, storage, and disposal protocols is a cornerstone of responsible laboratory practice.[10]
Standard Handling Protocol
-
Preparation : Before handling this compound, ensure that a copy of the Safety Data Sheet (SDS) is accessible.[6] Know the location of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[4]
-
Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood to keep vapor concentrations low.[6][11]
-
Ignition Sources : this compound is a Category 2 flammable liquid.[12][13] Keep it away from all heat, sparks, open flames, and other potential ignition sources.[1] Use only non-sparking tools and explosion-proof equipment.[1]
-
Grounding : Ground and bond containers and receiving equipment during transfer to prevent the buildup of static electricity.[1]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling.[11]
Storage Plan
-
Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and alkalis.[6][14]
-
Keep containers tightly closed and sealed until ready for use.[6]
-
Store in approved flammable liquid storage cabinets.[13][15] According to OSHA, no more than 60 gallons of Category 1, 2, or 3 flammable liquids should be stored in a single storage cabinet.[16]
Disposal Plan
This compound is classified as a hazardous waste and must be disposed of accordingly.[10][17]
-
Collection : Collect all this compound waste in a designated, clearly labeled hazardous waste container.[10][14] The container should be suitable for flammable liquids.
-
Segregation : Do not mix this compound waste with other chemical wastes, especially oxidizing agents or strong acids, to prevent dangerous reactions.[10][14]
-
Sink Disposal : Never dispose of this compound down the sink or drain.[14][17] This can violate regulations and harm the environment.
-
Arrangement for Pickup : Once the waste container is nearly full, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]
-
Empty Containers : Empty this compound containers must be triple-rinsed with a suitable solvent (like water). The rinsate must be collected and disposed of as hazardous waste.[18]
Spill Response Protocol
-
Small Spills (<1 Liter) : Alert personnel in the area. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6][10] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]
-
Large Spills (>1 Liter) : Evacuate the immediate area.[10] Alert your institution's emergency response team or EHS immediately.[10] If it is safe to do so, provide ventilation to the area. Only trained personnel with appropriate PPE should handle large spills.
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. guttmanenergy.com [guttmanenergy.com]
- 2. fishersci.com [fishersci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 5. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. benchchem.com [benchchem.com]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol [cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemos.de [chemos.de]
- 12. fldata.com [fldata.com]
- 13. ishn.com [ishn.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. bes-corp.com [bes-corp.com]
- 16. ushazmatrentals.com [ushazmatrentals.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
